4-Bromocyclohexanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMAHZPJIYUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541719 | |
| Record name | 4-Bromocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99337-81-2 | |
| Record name | 4-Bromocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromocyclohexanamine Hydrochloride: Properties, Reactivity, and Applications in Synthesis
Executive Summary
4-Bromocyclohexanamine hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic amine (protected as a stable hydrochloride salt) and a carbon-bromine bond susceptible to nucleophilic substitution, this molecule offers two distinct points for chemical elaboration. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed analysis of its stereochemistry, predicted spectroscopic signatures for characterization, a plausible synthetic route, and an exploration of its reactivity. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
This compound is a halogenated cyclic amine salt. Its structure, featuring a cyclohexane scaffold, is fundamental to its utility, providing a non-aromatic, three-dimensional framework for the construction of novel chemical entities.
Nomenclature and Key Identifiers
The systematic identification of this compound is crucial for regulatory and procurement purposes. Key identifiers are summarized below.
| Identifier | Value | Reference(s) |
| Chemical Name | 4-bromocyclohexan-1-amine;hydrochloride | [1] |
| CAS Number | 99337-81-2 | [1][2][3] |
| Molecular Formula | C₆H₁₃BrClN | [1][2] |
| Molecular Weight | 214.53 g/mol | [1][3] |
| InChIKey | PECMAHZPJIYUNR-UHFFFAOYSA-N | [2][3] |
| Synonyms | 4-Bromocyclohexanamine HCl, 4-Bromo-cyclohexylamine hydrochloride | [1][4] |
The Critical Role of Stereoisomerism
The 1,4-disubstituted cyclohexane ring can exist as two distinct geometric isomers: cis and trans. The spatial orientation of the amino and bromo substituents profoundly impacts the molecule's shape, reactivity, and its interaction with biological targets.
-
Trans-isomer: The substituents are on opposite faces of the ring. In the most stable chair conformation, both the bromo and amino groups can occupy equatorial positions, minimizing steric strain. This is generally the thermodynamically favored isomer.
-
Cis-isomer: The substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial, leading to higher conformational energy.
It is imperative for researchers to recognize that a sample listed under the general CAS number 99337-81-2 may be a mixture of these isomers.[1] The specific stereochemistry can dictate the success of subsequent synthetic steps and the ultimate biological activity of a final compound.
Figure 1: Chair conformations of trans and cis-4-Bromocyclohexanamine.
Physicochemical Properties
The physical properties of this compound are characteristic of a solid organic salt.
| Property | Value | Comments and Rationale | Reference(s) |
| Appearance | Solid | Typical for hydrochloride salts of small organic molecules. | [3] |
| Melting Point | 105-108 °C | This relatively low range may suggest it is for a specific isomer or a mixture. Purity can significantly affect this value. | [3] |
| Solubility | No data available | As a hydrochloride salt, it is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol. It is likely poorly soluble in nonpolar organic solvents like hexanes and diethyl ether. | |
| Storage | Room temperature, under inert atmosphere | The hydrochloride salt is stable, but the free base can be sensitive to air and moisture. Storage in a tightly sealed container is recommended to prevent degradation. | [2][5] |
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of this compound is a prerequisite for its use in synthesis. While specific experimental spectra are not widely published, a robust characterization can be achieved by understanding its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Cyclohexyl Protons (1.2 - 2.5 ppm): The spectrum will show a series of broad, overlapping multiplets corresponding to the axial and equatorial protons of the cyclohexane ring.
-
H-C-Br Proton (~3.5 - 4.5 ppm): The proton on the carbon bearing the bromine atom will be significantly deshielded and appear as a broad multiplet. Its exact chemical shift and multiplicity will depend on the cis/trans ratio and the chair conformation.
-
H-C-N Proton (~3.0 - 3.5 ppm): The proton on the carbon attached to the ammonium group will also be deshielded, appearing downfield from the other ring protons.
-
-NH₃⁺ Protons (Variable, ~7.5 - 9.0 ppm): The ammonium protons typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent and concentration. Causality: This broadness is due to quadrupolar relaxation and chemical exchange with trace amounts of water. A key validation step is to add a drop of D₂O to the NMR tube, which will cause the -NH₃⁺ signal to disappear due to rapid proton-deuteron exchange.
-
-
¹³C NMR:
-
C-Br Carbon (~50 - 60 ppm): The carbon atom bonded to the electronegative bromine will be the most deshielded of the ring carbons.
-
C-N Carbon (~45 - 55 ppm): The carbon bonded to the nitrogen will also be deshielded.
-
Other Ring Carbons (~25 - 40 ppm): The remaining methylene carbons of the cyclohexane ring will appear in this region. The number of distinct signals will depend on the stereoisomer(s) present.
-
Infrared (IR) Spectroscopy
-
N-H Stretching (~3100 - 2800 cm⁻¹): A very strong and broad absorption band characteristic of the ammonium salt (-NH₃⁺) is the most prominent feature. This often overlaps with the C-H stretching bands.[6]
-
C-H Stretching (~2950 - 2850 cm⁻¹): Sharp peaks corresponding to the sp³ C-H bonds of the cyclohexane ring.
-
N-H Bending (~1600 - 1500 cm⁻¹): A medium to strong absorption from the bending vibration of the ammonium group.
-
C-Br Stretching (~690 - 515 cm⁻¹): A moderate to strong absorption in the low-frequency (fingerprint) region.[7] The presence of this band is a key indicator of the bromo-substituent.
Mass Spectrometry (MS)
When analyzed by MS, the compound will likely show the mass of the free base (C₆H₁₂BrN) after loss of HCl.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion of the free base at m/z values corresponding to the two major isotopes of bromine: [M(⁷⁹Br)]⁺ and [M(⁸¹Br)]⁺ (e.g., at m/z 177 and 179). This M/M+2 pattern is a definitive signature for a monobrominated compound.[8][9][10]
-
Key Fragmentation: The most significant fragmentation pathway is the loss of a bromine radical (•Br) from the molecular ion. This results in a stable secondary carbocation fragment [M-Br]⁺ at m/z 98.[11] Further fragmentation of the cyclohexane ring may also be observed.
Protocol: A Self-Validating Analytical Workflow
This protocol ensures the unambiguous identification and purity assessment of a supplied sample.
Figure 2: Workflow for analytical validation of 4-Bromocyclohexanamine HCl.
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of this compound is key to designing its application in more complex synthetic routes.
Proposed Synthetic Pathway: Reductive Amination
A robust and scalable synthesis can be achieved via the reductive amination of 4-bromocyclohexanone. This method is widely used in industry due to its efficiency and operational simplicity.[12][13]
Figure 3: Proposed synthesis via reductive amination of 4-bromocyclohexanone.
Causality: The reaction proceeds in two key stages. First, the ketone reacts with an ammonia source to form an imine intermediate. Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the imine to the amine.[14] These mild hydride donors are chosen because they reduce the imine faster than the starting ketone, allowing for a one-pot procedure. Finally, treatment with hydrochloric acid yields the stable, solid hydrochloride salt.
Core Reactivity Profile
The molecule's utility stems from its two orthogonal reactive sites:
-
The Amino Group: After neutralization to the free base, the primary amine is a potent nucleophile. It can readily undergo N-alkylation, N-acylation (amide formation), reductive amination with other carbonyls, and sulfonamide formation.
-
The Carbon-Bromine Bond: The bromine atom is a good leaving group, making the C4 position an electrophilic site. It is susceptible to nucleophilic substitution (SN1/SN2 mechanisms) with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiols), enabling the introduction of diverse functional groups.[15][16][17] This site is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Protocol: Nucleophilic Substitution at C4 with Sodium Azide
This protocol describes a self-validating system for replacing the bromine atom, a common step in preparing precursors for "click chemistry" or further reduction to a diamine.
-
Objective: To synthesize 4-azidocyclohexanamine from this compound.
-
Materials: this compound, Sodium bicarbonate (NaHCO₃), Sodium azide (NaN₃), Dimethylformamide (DMF), Diethyl ether, Deionized water, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Free Base Generation: Dissolve this compound (1.0 eq) in water. Slowly add a saturated aqueous solution of NaHCO₃ until the pH is ~8-9 and gas evolution ceases. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. Validation: The disappearance of the broad -NH₃⁺ IR stretch and the appearance of a primary amine N-H stretch (two sharp bands ~3300-3400 cm⁻¹) confirms successful neutralization.
-
Substitution Reaction: Dissolve the isolated free amine in anhydrous DMF. Add sodium azide (1.2 eq). Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere (N₂ or Ar).
-
Workup and Isolation: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
-
Trustworthiness: The protocol's validity is confirmed by spectroscopic analysis of the product. A successful reaction is indicated by:
-
IR Spectroscopy: The appearance of a strong, sharp azide (N₃) stretch at ~2100 cm⁻¹.
-
Mass Spectrometry: The disappearance of the Br isotope pattern and the appearance of a new molecular ion corresponding to the azido product.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a "scaffold-with-handles," providing a rigid, 3D cyclohexyl core that is often favored in drug design to improve metabolic stability and escape flat, aromatic structures. The two functional groups allow for divergent synthesis strategies.
Figure 4: Divergent synthetic possibilities using 4-Bromocyclohexanamine HCl.
Expert Insight: A medicinal chemist can first elaborate the amine functionality, for example, by forming an amide bond with a specific carboxylic acid to target a protein's binding pocket. Subsequently, the bromine can be used as a handle for a Suzuki coupling to introduce an aryl group that can interact with a secondary pocket or improve pharmacokinetic properties. This orthogonal reactivity makes the scaffold highly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards.
| Hazard Classification | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |
| Pictogram | GHS07 (Exclamation Mark) | [3] | |
| Signal Word | Warning | [3] |
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.[5][18]
-
Storage: Store in a tightly closed container in a dry, cool place. Keep away from strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[19]
Conclusion
This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its well-defined stereochemical possibilities, combined with two chemically distinct reactive centers, provide a robust platform for the creation of diverse and structurally complex molecules. A thorough understanding of its properties, spectroscopic signatures, and reactivity, as outlined in this guide, enables researchers to confidently and effectively incorporate this valuable intermediate into their drug discovery and development programs.
References
-
Pearson. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh... Study Prep. Retrieved from [Link]
-
Pearson. (n.d.). Using bromocyclohexane as a starting material, how could you synt... Retrieved from [Link]
- Elsevier, B.V. (n.d.). Far Infrared Spectroscopic Properties and Interionic Potential Energy for Tetra-alkylammonium Halides. RSC Publishing.
-
Pearson. (2024, May 5). Using bromocyclohexane as a starting material, how could you synthesize the following compounds? a. Retrieved from [Link]
-
Pearson. (2024, July 1). For each synthesis, start with bromocyclohexane and predict the p... Study Prep. Retrieved from [Link]
-
Linfield University. (n.d.). 9. E2 Reaction: Formation of cyclohexene from bromocyclohexane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
University of British Columbia. (n.d.). Vibrational spectra of the ammonium halides and the alkali-metal borohydrides. UBC Library Open Collections. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Vibrational Properties of the Organic–Inorganic Halide Perovskite CH3NH3PbI3 from Theory and Experiment: Factor Group Analysis, First-Principles Calculations, and Low-Temperature Infrared Spectra. The Journal of Physical Chemistry C. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wishart Research Group. (n.d.). PROSPRE - 1 H NMR Predictor. Retrieved from [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromocyclohexan-1-ol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 4-Bromocyclohexan-1-amine,hydrochloride | 99337-81-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Vibrational spectra of the ammonium halides and the alkali-metal borohydrides - UBC Library Open Collections [open.library.ubc.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. savemyexams.com [savemyexams.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 16. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]
- 17. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. echemi.com [echemi.com]
A Technical Guide to 4-Bromocyclohexanamine Hydrochloride (CAS: 99337-81-2) for Chemical Research and Development
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, 4-Bromocyclohexanamine hydrochloride. Its purpose is to provide a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications as a building block, and essential safety protocols. This guide emphasizes the compound's role in synthetic chemistry, distinguishing it from structurally related active pharmaceutical ingredients (APIs).
Core Compound Identification and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a cyclohexyl scaffold. It is supplied as a solid hydrochloride salt, which enhances its stability and handling characteristics compared to the free amine. The presence of both a primary amine and an alkyl bromide makes it a versatile building block for the synthesis of more complex molecular architectures.
Its definitive identifier is the Chemical Abstracts Service (CAS) number: 99337-81-2 .[1][2][3][4][5]
Key Physicochemical Data
The fundamental properties of this compound are summarized below, compiled from various chemical supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 99337-81-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₃BrClN | [1][2][3][6] |
| Molecular Weight | 214.53 g/mol | [1][6] |
| Physical Form | Solid | [1] |
| Melting Point | 105-108 °C | [1] |
| Synonyms | 4-Bromo-cyclohexylamine hydrochloride, 4-bromocyclohexan-1-amine;hydrochloride | [2][4][7] |
| Storage Temperature | Room Temperature | [1][3] |
Structural and Computational Data
For professionals engaged in computational chemistry and molecular modeling, the following computed descriptors provide deeper insight into the molecule's characteristics.
| Descriptor | Value | Source(s) |
| InChIKey | PECMAHZPJIYUNR-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CC(CCC1N)Br.Cl | [3] |
| Topological Polar Surface Area | 26 Ų | [6] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Complexity | 66.9 | [2][6] |
Plausible Synthesis Pathway and Mechanistic Rationale
While specific, peer-reviewed synthesis procedures for this compound are not prominently documented, a logical and efficient synthetic route can be devised from readily available starting materials using well-established organic reactions. This proposed pathway demonstrates the practical application of fundamental organic chemistry principles.
The proposed two-step synthesis begins with cyclohexanone and proceeds through bromination followed by reductive amination.
Caption: Logical relationship of reactive sites and potential synthetic transformations.
-
Amine Functionality : The primary amine is a versatile nucleophile. It readily participates in:
-
Amide bond formation: Coupling with carboxylic acids or acyl chlorides to form amides, a cornerstone of medicinal chemistry.
-
N-Alkylation and N-Arylation: Reaction with alkyl halides or participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form secondary or tertiary amines.
-
Formation of Schiff bases/imines: Condensation with aldehydes and ketones, which can be further reduced if desired.
-
-
Bromo Functionality : The bromine atom, attached to a secondary carbon, can undergo:
-
Nucleophilic Substitution (S_N2): Reaction with a wide range of nucleophiles (e.g., azides, cyanides, thiols, alkoxides) to introduce new functional groups.
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base can lead to the formation of cyclohexene derivatives.
-
Formation of Organometallics: Conversion to a Grignard reagent (by reaction with magnesium) or participation in other organometallic coupling reactions, though this can be competitive with the acidic amine proton.
-
-
Relevance to Drug Development: The cyclohexylamine scaffold is a common motif in many pharmaceutical compounds. [8][9][10]Arylcyclohexylamines, for instance, are a well-known class of drugs with anesthetic and dissociative properties, including ketamine and phencyclidine (PCP). [11]While this compound is not one of these, its structure makes it an ideal starting point for the synthesis of novel analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Safety, Handling, and Storage Protocols
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent.
GHS Hazard Identification
This compound is classified with the following hazards:
| GHS Pictogram | Code | Hazard Statement | Source(s) |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] |
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [12]Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Avoid contact with skin and eyes. [12]3. Safe Handling Practices:
-
Avoid formation of dust and aerosols. [12] * Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. [12] * In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.
-
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]* Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is room temperature. [1][3]
References
-
mechanism of alpha-halogenation of ketones. YouTube. [Link]
-
This compound | C6H13BrClN | CID 13473343. PubChem - NIH. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
-
Reductive amination. Wikipedia. [Link]
-
CYCLOHEXYLAMINE. Ataman Kimya. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
The main use of cyclohexylamine products. Shenyang East Chemical Science-Tech Co., Ltd.. [Link]
-
Arylcyclohexylamine. Wikipedia. [Link]
-
This compound | C6H13BrClN | CID 13473343 - PubChem. PubChem - NIH. [Link]
-
Cyclohexylamine. Wikipedia. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. atamankimya.com [atamankimya.com]
- 9. The main use of cyclohexylamine products - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 11. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
4-Bromocyclohexanamine hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-Bromocyclohexanamine Hydrochloride
This guide provides a comprehensive examination of the molecular structure, stereochemistry, and conformational dynamics of this compound (CAS No: 99337-81-2). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights for the structural elucidation and handling of this important chemical building block.
Introduction: A Versatile Cyclohexylamine Scaffold
This compound is a disubstituted cyclohexane derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the pharmaceutical industry. Its rigid, yet conformationally dynamic, cyclohexane core, combined with the reactive handles of an amine and a bromine atom, makes it a versatile scaffold. Understanding its three-dimensional structure is not merely an academic exercise; it is critical for predicting reactivity, designing synthetic pathways, and ultimately, understanding its role in the biological activity of derivative compounds. The presence of two substituents in a 1,4-relationship gives rise to distinct stereoisomers, whose stability and reactivity are governed by subtle, yet powerful, non-covalent interactions within the molecule's chair conformation.
Part 1: Core Physicochemical & Identification Data
Accurate identification is the foundation of all subsequent research. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents compared to the free base.
| Property | Value | Source |
| CAS Number | 99337-81-2 | [1][2][3] |
| Molecular Formula | C₆H₁₃BrClN | [2][3][4] |
| Molecular Weight | 214.53 g/mol | [1][2] |
| IUPAC Name | 4-bromocyclohexan-1-amine;hydrochloride | [2] |
| Synonyms | 4-Bromo-cyclohexylamine hydrochloride, 4-Bromocyclohexylamine HCl | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 105-108 °C | [1] |
| InChI Key | PECMAHZPJIYUNR-UHFFFAOYSA-N | [1][4] |
Part 2: Stereoisomerism in 1,4-Disubstituted Cyclohexanes
The core of understanding this molecule lies in its stereochemistry. The 1,4-substitution pattern on the cyclohexane ring gives rise to two geometric, or cis-trans, isomers. These isomers are diastereomers, meaning they are non-superimposable, non-mirror images with different physical properties and energies.
-
cis-isomer: The bromine and amino groups are on the same face of the cyclohexane ring.
-
trans-isomer: The bromine and amino groups are on opposite faces of the ring.
The interconversion between these isomers is not possible without breaking and reforming covalent bonds. However, each isomer exists as a dynamic equilibrium of two chair conformations, which interconvert via a "ring flip."
Caption: 2D representations of cis and trans isomers.
Part 3: Conformational Analysis: A Tale of Steric Strain
The functionality and reactivity of this compound are dictated by the three-dimensional arrangement of its substituents, which is determined by the molecule's preferred conformation. Cyclohexane rings are not planar; they adopt a puckered "chair" conformation to minimize angle and torsional strain. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Perpendicular to the general plane of the ring.
-
Equatorial (e): Pointing out from the perimeter of the ring.
The Causality of Conformational Preference: Substituents larger than hydrogen are sterically hindered in the axial position due to unfavorable interactions with the other two axial atoms on the same side of the ring. These are known as 1,3-diaxial interactions .[5] Consequently, a chair conformation that places the largest substituent(s) in the equatorial position is overwhelmingly favored energetically.
Analysis of the trans-Isomer
In the trans isomer, the substituents are on opposite faces. This can be achieved in two ways in a chair conformation: both substituents are axial (diaxial) or both are equatorial (diequatorial).
-
trans-(a,a) Conformer: Both the -Br and -NH₃⁺ groups are in axial positions, leading to significant 1,3-diaxial interactions.
-
trans-(e,e) Conformer: A ring flip converts the (a,a) conformer to the (e,e) conformer, placing both bulky groups in the sterically favored equatorial positions.
The equilibrium will lie almost entirely on the side of the diequatorial (e,e) conformer , as it minimizes steric strain.
Analysis of the cis-Isomer
In the cis isomer, the substituents are on the same face. This means one must be axial and the other equatorial (axial-equatorial).
-
cis-(a,e) Conformer: The -NH₃⁺ group is axial, and the -Br group is equatorial.
-
cis-(e,a) Conformer: After a ring flip, the -NH₃⁺ group becomes equatorial, and the -Br group becomes axial.
The equilibrium position depends on the relative steric bulk of the two substituents. The substituent with the greater steric demand will preferentially occupy the equatorial position. The ammonium group (-NH₃⁺) is generally considered to have a larger steric requirement than a bromine atom. Therefore, the conformation where the -NH₃⁺ group is equatorial and the -Br is axial will be the more stable and thus more populated conformer of the cis isomer.
Caption: Conformational equilibria for the trans and cis isomers.
Part 4: Protocol for Spectroscopic Structural Elucidation
Confirming the structure and stereochemistry of this compound is a self-validating process using a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural assignment.
Caption: A typical workflow for spectroscopic structure determination.
Step 1: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology: Electrospray ionization (ESI) is suitable for this charged species.
-
Expected Results: The analysis should show a prominent ion corresponding to the cationic portion [C₆H₁₂BrN + H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units (M+ and M+2), which is a definitive indicator of a single bromine atom in the molecule.
Step 2: Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology: A sample is analyzed as a KBr pellet or using an ATR accessory.
-
Expected Results:
-
N-H Stretching: A broad, strong absorption in the range of 2800-3100 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.
-
C-Br Stretching: A peak in the fingerprint region, typically between 500-600 cm⁻¹, indicates the presence of a C-Br bond.
-
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed stereochemistry and conformational preferences of this molecule.[6]
-
¹³C NMR Spectroscopy:
-
Objective: To determine the number of unique carbon environments.
-
Expected Results: For the highly symmetric trans-(e,e) isomer, only three signals are expected due to a C₂ axis of symmetry (C1/C4, C2/C6/C3/C5). The cis isomer is less symmetric and would be expected to show four distinct carbon signals. The carbons attached to the electronegative Br and N atoms (C1 and C4) will be the most downfield shifted.
-
-
¹H NMR Spectroscopy:
-
Objective: To elucidate proton connectivity and, crucially, their spatial orientation (axial vs. equatorial).
-
The Key to Conformation: The magnitude of the coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. This relationship is described by the Karplus curve.
-
Axial-Axial Coupling (J_ax,ax): Large coupling, typically 8-13 Hz (dihedral angle ~180°).
-
Axial-Equatorial (J_ax,eq) & Equatorial-Equatorial (J_eq,eq) Coupling: Small coupling, typically 2-5 Hz (dihedral angles ~60°).
-
-
Protocol & Interpretation:
-
Acquire a high-resolution ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Identify the signals for the methine protons on C1 and C4 (H-C-N and H-C-Br). These will be the most downfield of the aliphatic signals.
-
Analyze the multiplicity (splitting pattern) of these signals. A proton in an axial position will typically appear as a broad multiplet or a "triplet of triplets" with at least two large (J_ax,ax) coupling constants. A proton in an equatorial position will show a narrower multiplet with only small coupling constants.
-
-
Part 5: Safety, Handling, and Storage
Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.
-
Hazard Profile: this compound is classified as harmful.[1] Users should consult the full Safety Data Sheet (SDS) before use.[7][8]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][9]
Conclusion
The molecular structure of this compound is a classic example of the interplay between stereoisomerism and conformational analysis in substituted cyclohexanes. Its properties and reactivity are dominated by the energetic preference of its bulky bromo and aminium substituents to reside in equatorial positions within a chair conformation. The trans isomer is most stable in a diequatorial state, while the cis isomer exists as a rapidly equilibrating mixture of two axial-equatorial conformers. A systematic application of modern spectroscopic techniques, particularly NMR, allows for the unambiguous determination of these structural features, providing researchers with the foundational knowledge required to effectively utilize this versatile chemical in their synthetic endeavors.
References
-
ElectronicsAndBooks. (n.d.). Conformational Analysis of Cyclic Amines using Carbon-13 Shift Measurements. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
YouTube. (2024). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane. Retrieved from [Link]
-
Pearson. (n.d.). Draw the cis and trans isomers for the following: a. 1-bromo-4-chlorocyclohexane. Retrieved from [Link]
-
YouTube. (2025). [Chemistry] Draw the cis and trans isomers for the following: a. 1-bromo-4-chlorocyclohexane. Retrieved from [Link]
-
StudySmarter. (2023). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]
-
Pearson+. (n.d.). cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the same elimination product. Retrieved from [Link]
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
Sources
- 1. 4-Bromocyclohexan-1-amine,hydrochloride | 99337-81-2 [sigmaaldrich.com]
- 2. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
4-Bromocyclohexanamine hydrochloride safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 4-Bromocyclohexanamine Hydrochloride
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical task. Among these, functionalized intermediates like this compound (CAS No: 99337-81-2) are pivotal building blocks in medicinal chemistry and synthetic routes.[1] Understanding the safety profile of such a reagent is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides a comprehensive, in-depth analysis of the safety data for this compound, moving beyond a simple recitation of facts to explain the causality behind safety protocols and handling procedures.
Core Hazard Identification and Risk Profile
This compound is classified under the Globally Harmonized System (GHS) as a substance that warrants significant caution.[2] The primary risks are associated with acute toxicity upon ingestion and its irritant properties to the skin, eyes, and respiratory system.
GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Source: Sigma-Aldrich
The causality behind these classifications lies in the molecule's structure: a cyclohexylamine ring functionalized with a bromine atom and presented as a hydrochloride salt. The amine group can be corrosive and irritating, while the overall molecule can interfere with biological processes if ingested. The hydrochloride form means it is a salt, typically a crystalline solid, which can easily become airborne as a fine dust, posing an inhalation risk.
Caption: Core GHS Hazards of this compound.
Exposure Control and Personal Protection: A Self-Validating System
The most effective safety protocol is a self-validating one, where layers of protection are established to minimize risk at every stage. This is best represented by the hierarchy of controls.
Sources
The Versatile Synthon: A Technical Guide to 4-Bromocyclohexanamine Hydrochloride and Its Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromocyclohexanamine hydrochloride has emerged as a significant synthon, offering a unique combination of a reactive amine functionality and a modifiable bromine handle on a conformationally well-defined cyclohexane scaffold. This guide, intended for the discerning researcher and drug development professional, provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications in the synthesis of next-generation therapeutics. We will delve into the nuances of its synthesis, grounded in the principles of reductive amination, and explore its utility in the creation of medicinally relevant motifs such as kinase inhibitors and spirocyclic systems. This document is designed to be a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower your research endeavors.
Part 1: Chemical Identity and Nomenclature
Clarity in communication is the bedrock of scientific advancement. To this end, a comprehensive understanding of the various synonyms and identifiers for this compound is essential for navigating the chemical literature and supplier databases.
Table 1: Synonyms and Identifiers for this compound[1][2]
| Identifier Type | Value |
| IUPAC Name | 4-bromocyclohexan-1-amine;hydrochloride[1] |
| CAS Number | 99337-81-2[1] |
| PubChem CID | 13473343[1] |
| Molecular Formula | C₆H₁₃BrClN[1] |
| Molecular Weight | 214.53 g/mol [1] |
| InChI | InChI=1S/C6H12BrN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H[1] |
| Canonical SMILES | C1CC(CCC1N)Br.Cl[1] |
| Common Synonyms | 4-Bromo-cyclohexylamine hydrochloride, 4-Bromocyclohexylamine HCl, trans-1-bromo-4-aminocyclohexane hydrochloride, 4-BROMOCYCLOHEXAN-1-AMINE HCL[1] |
| MDL Number | MFCD14705051[1] |
Part 2: Synthesis of this compound: A Mechanistic and Practical Approach
The primary and most efficient route to 4-Bromocyclohexanamine is through the reductive amination of its corresponding ketone, 4-bromocyclohexanone. This method is favored for its operational simplicity and the ready availability of the starting materials. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.
The Rationale Behind Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its ability to form carbon-nitrogen bonds under relatively mild conditions. The reaction proceeds via a two-step, one-pot sequence: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate.
The choice of a reducing agent is critical. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is preferred. These reagents are selective for the reduction of the iminium ion over the starting ketone, thus preventing the premature reduction of the carbonyl group and maximizing the yield of the desired amine. The use of an ammonia source, such as aqueous ammonia, provides the necessary nucleophile for the initial imine formation.
Experimental Workflow: From Ketone to Hydrochloride Salt
The synthesis can be logically divided into two main stages: the formation of the free amine and its subsequent conversion to the hydrochloride salt.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromocyclohexanamine (Free Base) via Reductive Amination
-
Materials:
-
4-Bromocyclohexanone
-
Aqueous Ammonia (25-30%)
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromocyclohexanone (1.0 eq) in methanol.
-
To the stirred solution, add aqueous ammonia (10-15 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic and will be accompanied by the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-bromocyclohexanamine as an oil or a low-melting solid. This crude product can often be used directly in the next step without further purification.
-
Step 2: Preparation of this compound
-
Materials:
-
Crude 4-Bromocyclohexanamine (from Step 1)
-
Diethyl Ether or Dichloromethane
-
Hydrochloric Acid solution in diethyl ether (e.g., 2M) or gaseous HCl
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the crude 4-bromocyclohexanamine in a minimal amount of diethyl ether or dichloromethane.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise. Alternatively, bubble gaseous HCl through the solution.
-
A white precipitate of this compound will form immediately.
-
Continue the addition of HCl until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold diethyl ether to remove any unreacted starting materials or byproducts.
-
Dry the product under vacuum to obtain this compound as a stable, white to off-white solid.
-
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of this compound lies in its bifunctional nature. The amine serves as a nucleophile or a point for amide bond formation, while the bromine atom can be displaced via nucleophilic substitution or participate in cross-coupling reactions. This dual reactivity makes it a valuable precursor for creating diverse molecular scaffolds.
A. Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[2][3][4][5] The cyclohexane core of 4-Bromocyclohexanamine can serve as a scaffold to orient pharmacophoric groups in the three-dimensional space of a kinase active site. The amine can be functionalized to interact with the hinge region of the kinase, a common binding motif for many inhibitors.
Representative Synthetic Scheme:
Figure 2: Representative synthesis of a kinase inhibitor.
In this hypothetical pathway, the amine of 4-Bromocyclohexanamine displaces a leaving group (e.g., chlorine) on a heteroaromatic core, a common feature in kinase inhibitors. The bromine atom is then utilized in a palladium-catalyzed Suzuki cross-coupling reaction to introduce further diversity, such as an aryl or heteroaryl group, which can occupy other pockets within the kinase active site.
B. Precursor for Spirocyclic Compounds
Spirocyclic systems, which contain two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved target selectivity and physicochemical properties.[6] this compound can be a key starting material for the synthesis of spirocyclic compounds.
Conceptual Synthetic Pathway:
Figure 3: Conceptual pathway to spirocyclic compounds.
In this conceptual approach, the amine is first protected to prevent unwanted side reactions. The bromine can then be converted into an organometallic species (e.g., a Grignard or organolithium reagent) which can then undergo an intramolecular cyclization onto a tethered electrophile, or it can be a substrate for an intramolecular Heck reaction to form the spirocyclic core. Subsequent deprotection and further functionalization can then lead to the final target molecule.
Conclusion: A Foundation for Innovation
This compound is more than just a chemical compound; it is a versatile tool in the arsenal of the modern synthetic and medicinal chemist. Its straightforward synthesis, coupled with its dual reactivity, provides a robust platform for the creation of novel and complex molecules with therapeutic potential. By understanding its properties, mastering its synthesis, and creatively applying it in drug design, researchers can continue to push the boundaries of what is possible in the quest for new medicines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13473343, this compound. Retrieved January 12, 2026, from [Link].
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2017).
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2017). PubMed Central. Retrieved from [Link].
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- The Organic Chemistry Tutor. (2023, March 16).
-
Dalton Transactions. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved January 12, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 12, 2026, from [Link].
-
RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Retrieved January 12, 2026, from [Link].
-
S D Fine-Chem Ltd. (n.d.). sodium borohydride (for synthesis). Retrieved January 12, 2026, from [Link].
- Google Patents. (n.d.). CN102617359A - Method for preparing bromhexine hydrochloride.
- ScienceOpen. (2025, January 7).
- National Center for Biotechnology Information. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
-
Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. Retrieved January 12, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11401088, 4-Bromocyclohexan-1-one. Retrieved January 12, 2026, from [Link].
- Google Patents. (n.d.). CN102531922B - Preparation method for bromhexine hydrochloride.
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link].
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Characterization of 4-Bromocyclohexanamine Hydrochloride
This guide provides a comprehensive technical overview of the physical and chemical characteristics of 4-Bromocyclohexanamine hydrochloride (CAS No. 99337-81-2). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document synthesizes critical data on the physical appearance, physicochemical properties, and analytical methodologies for the characterization of this important chemical intermediate.
Introduction and Chemical Identity
This compound is a substituted cyclohexane derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutically active compounds. Its structure, comprising a cyclohexane ring with bromo and amine functionalities, allows for diverse chemical transformations. The hydrochloride salt form enhances its stability and modifies its solubility profile, making it suitable for various reaction conditions.
The stereochemistry of the substituents on the cyclohexane ring, specifically the cis and trans isomers, can significantly influence the compound's physical properties and reactivity. The trans isomer is generally more stable and is often the commercially prevalent form, as indicated by the common synonym trans-1-bromo-4-aminocyclohexane hydrochloride.[1]
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in research and development.
Physical Appearance
While many commercial suppliers describe this compound simply as a "solid," a more detailed examination of available data and comparison with structurally similar compounds allows for a more descriptive characterization.[2] Based on information for related aminocyclohexane derivatives, it can be characterized as a white to off-white crystalline solid .
It is crucial to note that the visual appearance can be influenced by the purity of the substance, the presence of isomers, and storage conditions. Therefore, a systematic visual inspection is a critical first step in its characterization.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃BrClN | [1] |
| Molecular Weight | 214.53 g/mol | [1] |
| Melting Point | 105-108 °C | [2] |
| CAS Number | 99337-81-2 | [1] |
Experimental Protocols for Physical Characterization
The following protocols are based on established pharmacopeial methods and standard laboratory practices for the physical characterization of chemical substances.
Protocol for Determination of Physical Appearance
This protocol outlines a standardized procedure for the visual inspection of this compound, in line with principles from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[3][4][5]
Objective: To systematically observe and record the physical appearance (color, form, and clarity of solution) of a sample.
Materials:
-
Sample of this compound
-
White and black observation backgrounds
-
Spatula
-
Clean, dry glass test tubes or vials
-
Suitable solvent (e.g., deionized water, ethanol)
-
Vortex mixer
Procedure:
-
Color and Form of the Solid:
-
Place a small amount of the solid sample on a clean, white surface.
-
Observe the sample under good lighting against both a white and a black background.
-
Record the color (e.g., white, off-white, etc.) and the nature of the solid (e.g., crystalline, powder, amorphous).
-
-
Clarity and Color of Solution:
-
Prepare a solution of the sample in a suitable solvent at a specified concentration (e.g., 10 mg/mL).
-
Gently agitate or vortex the mixture until the solid is fully dissolved.
-
Visually inspect the solution in a clear glass container against both white and black backgrounds.
-
Describe the clarity as clear, opalescent, or turbid.
-
Describe the color of the solution (e.g., colorless, pale yellow).
-
Self-Validating System: The use of standardized white and black backgrounds provides a controlled environment for observation, minimizing subjective interpretation of color and clarity. Comparison against a solvent blank serves as a negative control.
Workflow for Solubility Determination
The solubility of this compound is a critical parameter for its use in solution-phase reactions and for purification. The following workflow can be used to determine its qualitative and semi-quantitative solubility in various solvents.
Caption: Workflow for qualitative solubility assessment.
Based on its structure (a hydrochloride salt of an amine), this compound is expected to be soluble in polar protic solvents like water and methanol, and less soluble in nonpolar organic solvents.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of this compound.
Infrared (IR) Spectroscopy: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The presence of the hydrochloride salt will shift these absorptions. The C-Br stretch is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region. The proton attached to the carbon bearing the amine group and the proton on the carbon with the bromine atom will be shifted downfield.
-
¹³C NMR: The carbon atoms attached to the electronegative bromine and nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the other carbons in the cyclohexane ring.
The specific chemical shifts and coupling constants can help in confirming the cis or trans configuration of the isomers.
Conclusion
The physical characterization of this compound is a fundamental requirement for its use in scientific research and drug development. This guide has provided a detailed overview of its physical appearance, key physicochemical properties, and standardized protocols for their determination. By following these guidelines, researchers can ensure the quality and consistency of this important chemical intermediate in their experimental workflows.
References
-
European Directorate for the Quality of Medicines & HealthCare. (2023, December 18). General chapters on powder characterisation techniques modernised. Retrieved January 12, 2026, from [Link]
-
ARL Bio Pharma. (n.d.). USP <797> – Release Testing. Retrieved January 12, 2026, from [Link]
-
United States Pharmacopeia. (2024, September 27). <699> Density of Solids. Retrieved January 12, 2026, from [Link]
- European Pharmacopoeia. (2022). European Pharmacopoeia 11.1.
-
European Pharmacopoeia. (2017, April 2). European Pharmacopeia Style Guide. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspbpep.com [uspbpep.com]
- 3. General chapters on powder characterisation techniques modernised - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. ARL Bio Pharma | USP – Release Testing [arlok.com]
- 5. edqm.eu [edqm.eu]
A Comprehensive Technical Guide to the Storage and Handling of 4-Bromocyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the optimal storage and handling conditions for 4-Bromocyclohexanamine hydrochloride (CAS No: 99337-81-2), a key building block in modern medicinal chemistry. Adherence to these protocols is critical for maintaining the compound's purity, stability, and overall integrity, thereby ensuring the reliability and reproducibility of experimental outcomes.
Compound Profile and Intrinsic Properties
This compound is a solid, crystalline compound with a molecular weight of 214.53 g/mol .[1][2] Its structure, comprising a brominated cyclohexane ring and an amine hydrochloride salt, dictates its physicochemical properties and, consequently, its storage requirements. The hydrochloride salt form generally enhances solubility in aqueous media and improves stability compared to the free amine. However, the presence of the amine hydrochloride group also introduces a significant susceptibility to moisture.
| Property | Value | Source |
| CAS Number | 99337-81-2 | PubChem[1] |
| Molecular Formula | C₆H₁₃BrClN | PubChem[1] |
| Molecular Weight | 214.53 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 105-108 °C | Sigma-Aldrich |
The Criticality of a Controlled Storage Environment
The long-term stability of this compound is contingent on the stringent control of its storage environment. The primary factors to consider are humidity, temperature, light, and atmospheric composition.
Humidity Control: Mitigating Hygroscopicity
Amine hydrochlorides are notoriously hygroscopic, readily absorbing moisture from the atmosphere. This absorption can lead to a cascade of undesirable effects, including:
-
Physical Changes: Caking, clumping, and eventual deliquescence (dissolving in the absorbed water).
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways and may impact the compound's reactivity in subsequent synthetic steps.
-
Inaccurate Weighing: Absorption of water leads to artificially inflated mass measurements, resulting in stoichiometric errors in reactions.
Storage Recommendations:
-
Primary Container: Store in a tightly sealed, preferably amber glass, container with a secure, air-tight closure.
-
Secondary Enclosure: For long-term storage, place the primary container within a desiccator containing a suitable desiccant such as silica gel or calcium chloride.
-
Inert Atmosphere: For optimal protection, after dispensing, the container headspace should be purged with an inert gas like argon or nitrogen before sealing. This displaces moist air and oxygen.
Caption: Workflow for hygroscopicity assessment.
Protocol for Purity Determination by Non-Aqueous Titration
This method is suitable for determining the purity of the amine hydrochloride salt.
Principle:
The amine hydrochloride is a weak acid in a non-aqueous protogenic solvent (like glacial acetic acid). It can be titrated with a strong non-aqueous acid, such as perchloric acid in acetic acid. The use of mercuric acetate complexes the chloride ion, allowing for a sharp titration endpoint. [3] Methodology:
-
Reagent Preparation:
-
0.1 M Perchloric acid in glacial acetic acid.
-
Saturated solution of mercuric acetate in glacial acetic acid.
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid).
-
-
Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL conical flask.
-
Dissolution: Add 50 mL of glacial acetic acid and gently warm if necessary to dissolve the sample.
-
Chloride Complexation: Add 10 mL of the mercuric acetate solution.
-
Titration: Add 2-3 drops of crystal violet indicator. Titrate with 0.1 M perchloric acid until the color changes from violet to a blue-green endpoint.
-
Blank Determination: Perform a blank titration without the sample and subtract the blank volume from the sample titration volume.
-
Calculation:
-
Purity (%) = (V_sample - V_blank) * M_HClO4 * (MW / W_sample) * 100
-
V = volume of titrant (L)
-
M = molarity of perchloric acid
-
MW = molecular weight of this compound (214.53 g/mol )
-
W_sample = weight of the sample (g)
-
-
Protocol Outline for Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential for separating the intact compound from any potential degradants. Forced degradation studies are the first step in developing such a method. [4][5] Forced Degradation Study Outline:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [6][7] Initial HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 210-220 nm for the aliphatic amine).
-
Column Temperature: 30°C.
The goal is to achieve baseline separation between the main peak of this compound and any peaks that appear in the stressed samples.
Handling and Safety
Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The chemical integrity of this compound is paramount for its successful use in research and development. By implementing the storage and handling protocols outlined in this guide—specifically, by rigorously controlling humidity, temperature, and light exposure—scientists can ensure the long-term stability and purity of this valuable reagent. The provided experimental frameworks for stability and purity assessment serve as a foundation for a robust quality control program.
References
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Available at: [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
SOP for Hygroscopicity Testing in Powders. (2024, July 15). Pharmaceutical Guidelines. Available at: [Link]
-
GEA Niro Method No. A 14 A. Hygroscopicity. Available at: [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Available at: [Link]
-
Non-aqueous Titration. (n.d.). Available at: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
GEA. A 14 a - Hygroscopicity. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Available at: [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]
-
Kocaoba, S., Aydogan, F., & Afsar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 119-128. Available at: [Link]
-
Allen Institute. Non-Aqueous Titration | Principle, Working, Types & Applications. Available at: [Link]
-
ResearchGate. Thermogravimetric analysis of the interaction of ammonium chloride.... Available at: [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Available at: [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step. YouTube. Available at: [Link]
-
Ami Instruments. Thermogravimetric Analysis and Crystalline Hydrates. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Available at: [Link]
-
An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (n.d.). Available at: [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. Available at: [Link]
-
Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. (n.d.). SciSpace. Available at: [Link]
-
Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (n.d.). PMC - NIH. Available at: [Link]
-
Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Treatment. (n.d.). Available at: [Link]
- Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.
-
Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
4-Bromocyclohexanamine Hydrochloride: A Versatile Building Block for Modern Organic Synthesis
Introduction: The Strategic Importance of the Cyclohexylamine Scaffold
The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. 4-Bromocyclohexanamine hydrochloride emerges as a particularly valuable building block for drug discovery and development professionals. This bifunctional molecule, presenting both a reactive bromine atom and a primary amine, offers a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the chemical properties and synthetic utility of this compound, with a focus on its application in key organic reactions.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99337-81-2 | [3] |
| Molecular Formula | C₆H₁₃BrClN | [3] |
| Molecular Weight | 214.53 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 105-108 °C | N/A |
| Storage | Store at room temperature in an inert atmosphere. | N/A |
Safety Considerations: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications: A Gateway to Molecular Diversity
The synthetic power of this compound lies in its ability to participate in a range of chemical reactions, primarily through its two functional groups: the bromine atom, which can be displaced or participate in coupling reactions, and the amino group, which acts as a nucleophile or can be further functionalized.
Nucleophilic Substitution Reactions: Building C-N and C-S Bonds
The bromine atom on the cyclohexane ring is susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of functional groups. The amino group, with its lone pair of electrons, is a potent nucleophile, as are other heteroatom-based nucleophiles like thiols.[4][5][6][7][8][9][10][11][12]
Mechanism of Nucleophilic Substitution at a Secondary Halide: The reaction of 4-bromocyclohexanamine with a nucleophile can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions and the nature of the nucleophile. For a secondary halide like this, both pathways are possible. The S(_N)2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. The S(_N)1 pathway proceeds through a carbocation intermediate, which can be attacked from either face, leading to a mixture of stereoisomers.
Experimental Protocol: N-Alkylation with a Primary Amine (Adapted)
This protocol is adapted from general procedures for the N-alkylation of primary amines with alkyl halides.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and the desired primary amine (2.0-3.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture. The base is crucial to neutralize the hydrochloride salt and the HBr generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated cyclohexanediamine.
Rationale for Experimental Choices:
-
Excess Amine/Base: Using an excess of the primary amine and/or a non-nucleophilic base helps to drive the reaction to completion and prevent the formation of over-alkylated byproducts.[6][8]
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for S(_N)2 reactions, as they can solvate the cation without strongly solvating the nucleophile.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for the reaction, especially with a secondary halide.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The two most relevant reactions for this building block are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[13][14][15][16]
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][13][17][18][19] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)
This protocol is a general procedure adapted from established methods for Suzuki-Miyaura couplings.[13][17]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture, typically toluene, 1,4-dioxane, or a mixture with water. Then, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Table 2: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst and ligand can significantly impact reaction efficiency and scope.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[4] |
| Solvent | Toluene, Dioxane, DMF, often with water | The solvent system influences the solubility of reagents and the reaction rate. |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl or vinyl halide with an amine in the presence of a palladium catalyst.[13][14][15][16] This reaction is particularly useful for synthesizing N-aryl cyclohexylamines.
Experimental Protocol: Buchwald-Hartwig Amination (Adapted)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[14][20]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) to the tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | A source of Pd(0) is required to initiate the catalytic cycle.[14] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | The ligand stabilizes the palladium catalyst and facilitates the key steps of the reaction.[15] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[14] |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. |
Application in Drug Discovery: The Case of Cariprazine
A prominent example of the importance of the 4-substituted cyclohexylamine scaffold is its presence in the atypical antipsychotic drug, cariprazine.[10][21][22][23][24] Cariprazine is used for the treatment of schizophrenia and bipolar disorder. The synthesis of cariprazine and its key intermediates often involves the stereoselective functionalization of a cyclohexylamine ring.[1][21][25][26][27] While this compound itself may not be a direct precursor in all reported syntheses, it represents a valuable starting point for accessing such intermediates through the reactions described above. For instance, a nucleophilic substitution or a coupling reaction on the 4-position could install the side chain required for the final drug molecule. The stereochemistry of the 1,4-disubstituted cyclohexane is crucial for the biological activity of cariprazine, with the trans isomer being the active component.[1][25]
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound is a potent and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its bifunctional nature allows for a wide array of chemical transformations, including nucleophilic substitutions and modern palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse functionality at the 4-position of the cyclohexylamine scaffold makes this compound an invaluable tool for constructing libraries of complex molecules for biological screening. As the demand for novel therapeutics with precisely defined three-dimensional structures continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
-
Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine. Available at: [Link]
-
Chen, X., et al. (2018). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Letters in Organic Chemistry, 15(10), 845-849. Available at: [Link]
-
Singavarapu, A., et al. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1). Available at: [Link]
- Google Patents. (n.d.). WO2019106490A1 - A process for the preparation of cariprazine hydrochloride.
-
Lu, Y.-N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5939-5945. Available at: [Link]
-
Yan, J., et al. (2023). Preparation of 4‐substituted cyclohexylamines. Angewandte Chemie. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Wikipedia. (n.d.). Intramolecular reaction. Available at: [Link]
-
Pastre, J. C., et al. (2020). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. Organic and Biomolecular Chemistry, 18(44), 8837-8874. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Chemguide. (n.d.). amines as nucleophiles. Available at: [Link]
-
Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. Available at: [Link]
-
Zhang, P., et al. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(15), 4933. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Available at: [Link]
-
YouTube. (2020). Nucleophilic Substitution with Amines. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Available at: [Link]
-
Kuno, H., & Suami, T. (2003). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 79(4), 93-104. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]
-
Expert Opinion on Drug Discovery. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. 13(7), 645-658. Available at: [Link]
-
Pearson+. (n.d.). cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa... Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 10, 2963-2969. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
CNS Spectrums. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. 26(3), 236-247. Available at: [Link]
-
PubChem. (n.d.). Cariprazine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Selected synthetic strategies to cyclophanes. 11, 142-165. Available at: [Link]
-
PubMed. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Available at: [Link]
-
YouTube. (2019). Reactions of thiols. Available at: [Link]
-
PubChem. (n.d.). Cariprazine. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
-
PubMed Central. (2021). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rsc.org [rsc.org]
- 21. eurekaselect.com [eurekaselect.com]
- 22. 4-bromo-N-cyclohexyl-N-methylaniline | C13H18BrN | CID 13113821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]
Introduction: A Bifunctional Scaffold for Modern Synthesis
An In-depth Technical Guide to the Core Reactivity of 4-Bromocyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structure, featuring a cyclohexane ring functionalized with both a bromine atom and an amine (present as an ammonium salt), offers two distinct points for chemical modification. This guide provides an in-depth analysis of the core reactivity of this versatile building block, moving beyond simple reaction schemes to explore the underlying principles that govern its chemical behavior. Understanding these principles is paramount for its effective utilization in the rational design and synthesis of complex molecular architectures and novel therapeutic agents.[4][5]
Part 1: Foundational Chemical and Physical Properties
A thorough understanding of a reagent's properties is the bedrock of its successful application in synthesis. The hydrochloride salt form of 4-bromocyclohexanamine confers specific characteristics regarding solubility, stability, and the initial reactivity state of the amino group.
Physicochemical Data Summary
The key properties of this compound are summarized below for quick reference. This data is essential for calculating molar equivalents, selecting appropriate solvents, and setting up experimental conditions.
| Property | Value | Source |
| CAS Number | 99337-81-2 | [1][2][6][7] |
| Molecular Formula | C₆H₁₃BrClN | [1][7] |
| Molecular Weight | 214.53 g/mol | [1][6] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 105-108 °C | [6] |
| Purity | Typically ≥95% | [3][6] |
| Storage | Store at room temperature in an inert atmosphere. | [6][7][8] |
The Critical Role of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt, meaning the nitrogen atom is protonated, forming an ammonium cation (-NH₃⁺). This has two immediate and critical consequences for its reactivity:
-
Deactivation of the Amine: The lone pair of electrons on the nitrogen is engaged in a bond with a proton. Consequently, the amine group in its salt form is not nucleophilic . It cannot participate in reactions requiring a lone pair, such as acylation or alkylation.
-
Enhanced Solubility: The ionic nature of the salt generally increases its solubility in polar protic solvents like water or alcohols, while decreasing it in nonpolar organic solvents.
To engage the amine in any nucleophilic reaction, it must first be converted to its free base form. This "activation" is a crucial first step in many synthetic sequences.
Caption: Amine Activation Workflow.
Part 2: Core Reactivity at the Carbon-Bromine Bond
The secondary alkyl bromide functionality is the primary site for introducing molecular diversity. The reactivity at this center is a classic case study in the competition between nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) pathways. The choice of reagents and conditions dictates the outcome.
Nucleophilic Substitution Reactions (Sₙ)
In these reactions, a nucleophile replaces the bromide, which serves as an excellent leaving group.[9][10] The stereochemistry of the starting material (cis vs. trans isomers) and the reaction mechanism will determine the stereochemistry of the product.
-
Sₙ2 Pathway (Bimolecular Substitution): This pathway is favored by strong, sterically unhindered nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) in polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction proceeds via a backside attack, resulting in an inversion of configuration at the carbon center. For example, if the starting material is the trans isomer, the product will be the cis isomer.
-
Sₙ1 Pathway (Unimolecular Substitution): This pathway becomes relevant with weak nucleophiles that are also protic solvents (e.g., H₂O, ROH). It involves the formation of a planar secondary carbocation intermediate. The nucleophile can then attack from either face, leading to a mixture of stereoisomers (both retention and inversion of configuration), often resulting in racemization if the center is chiral.
Elimination Reactions (E1 & E2)
Elimination reactions compete with substitution and result in the formation of cyclohexene derivatives.[11]
-
E2 Pathway (Bimolecular Elimination): This pathway is favored by strong, bulky bases such as potassium tert-butoxide (KOtBu) or DBU.[12] The reaction is concerted and requires a specific anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. In the chair conformation of the cyclohexane ring, this means both the hydrogen and the bromine must be in axial positions. This stereochemical requirement can significantly influence the reaction rate depending on the starting isomer.
-
E1 Pathway (Unimolecular Elimination): This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction and therefore competes with it, especially under solvolytic conditions (weak nucleophile/base in a protic solvent) and at higher temperatures.[13] According to Zaitsev's rule, the major product will be the most substituted (most stable) alkene.[12][13]
Caption: Competing reaction pathways at the C-Br center.
Part 3: Experimental Protocols & Field-Proven Insights
The following protocols are representative examples. As a Senior Application Scientist, I stress the importance of reaction monitoring (e.g., TLC, LC-MS) to validate the consumption of starting material and the formation of the product, rather than relying solely on reaction time.
Protocol 1: Amine Deprotonation (Activation)
Causality: This protocol neutralizes the hydrochloride salt to generate the free amine, which is essential for subsequent reactions where the amine acts as a nucleophile. A weak inorganic base like sodium bicarbonate is used to avoid promoting elimination or substitution of the alkyl bromide.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate (10 mL per gram of starting material).
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2-3 times the volume of the organic solvent).
-
Extraction: Stir the biphasic mixture vigorously for 15-20 minutes. The free amine will be extracted into the organic layer.
-
Separation & Drying: Separate the organic layer using a separatory funnel. Wash it with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator. The resulting oil or solid is the free amine, which should be used promptly in the next step.
Protocol 2: Sₙ2 Nucleophilic Substitution with an Amine
Causality: This protocol demonstrates the use of the C-Br bond as an electrophilic site for building more complex molecules, a common strategy in drug development.[14] Using an excess of the incoming nucleophile helps drive the reaction to completion and can minimize side reactions.
Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) (10 mL per gram).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to both deprotonate the starting material and scavenge the HBr formed during the reaction.
-
Nucleophile Addition: Add the primary or secondary amine nucleophile (e.g., morpholine, piperidine) (1.2 eq).
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography on silica gel.
Part 4: Applications in Drug Discovery
This compound is not just a chemical curiosity; it is a valuable scaffold for generating libraries of compounds for biological screening.[4][15] The ability to sequentially or orthogonally functionalize the amine and the bromide position allows for the rapid exploration of chemical space.
-
Scaffold Decoration: The cyclohexane ring provides a rigid, three-dimensional core. The amine can be acylated, sulfonylated, or reductively aminated to install a variety of side chains. The bromide can be displaced via Sₙ2 reactions or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion to a suitable organometallic reagent.
-
Intramolecular Cyclization: After deprotonation, the primary amine can act as an intramolecular nucleophile, attacking the carbon bearing the bromine. This can lead to the formation of bicyclic structures like aziridines, which are privileged scaffolds in medicinal chemistry.[16][17]
Caption: Sequential functionalization workflow.
Part 5: Safety and Handling
Proper handling is crucial for ensuring laboratory safety and experimental integrity.
-
Hazards: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][21] Avoid contact with skin and eyes.[21]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][22]
References
-
This compound | C6H13BrClN | CID 13473343 . PubChem, NIH. [Link]
-
Nucleophilic Substitution Reactions . University Lecture Notes. [Link]
-
Nucleophilic Substitution, Addition, and Elimination Reactions . The Organic Chemistry of Medicinal Agents, AccessPharmacy. [Link]
-
cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the same elimination product . Study Prep in Pearson+. [Link]
-
Elimination Reactions: Zaitsev's Rule . Chemistry LibreTexts. [Link]
-
Extra Topics on Nucleophilic Substitution Reactions . Organic Chemistry I, LibreTexts. [Link]
-
4-Bromocyclohexan-1-ol | C6H11BrO | CID 36120 . PubChem, NIH. [Link]
-
cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the same elimination product . Study Prep in Pearson+. [Link]
-
When trans-4-bromocyclohexanol is treated with base, an intramolecular substitution reaction occurs . Pearson+. [Link]
-
Nucleophilic Substitution in Synthesis: Amines . Chemistry LibreTexts. [Link]
-
Elimination by the E1 Mechanism . Chemistry LibreTexts. [Link]
- Method for preparing bromhexine hydrochloride.
-
Bulky Bases in Elimination Reactions . Master Organic Chemistry. [Link]
-
Methyl 4-Bromocyclohexanecarboxylate | 101654-20-0 . A. A. Blocks. [Link]
-
Amines: Versatile Building Blocks in Organic Chemistry and Beyond . Amerigo Scientific. [Link]
-
Bromhexine Hydrochloride Adsorption by Some Solid Excipients Used in the Formulation of Tablets . ResearchGate. [Link]
-
Application of Hydrophilic Polymers to the Preparation of Prolonged-Release Minitablets with Bromhexine Hydrochloride and Bisoprolol Fumarate . PubMed Central, NIH. [Link]
-
Drug discovery and development: Role of basic biological research . PubMed Central, NIH. [Link]
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Bromocyclohexan-1-amine hydrochloride 98% | CAS: 99337-81-2 | AChemBlock [achemblock.com]
- 4. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromocyclohexan-1-amine,hydrochloride | 99337-81-2 [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
- 8. 4-broMocyclohexan-1-aMine hydrochloride | 99337-81-2 [amp.chemicalbook.com]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. Buy 4-Bromocyclohexanone | 22460-52-2 [smolecule.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN102617359B - Method for preparing bromhexine hydrochloride - Google Patents [patents.google.com]
- 15. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 17. When trans-4-bromocyclohexanol is treated with base, an intramole... | Study Prep in Pearson+ [pearson.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. aksci.com [aksci.com]
- 21. echemi.com [echemi.com]
- 22. Bromhexine hydrochloride - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to 4-Bromocyclohexanamine Hydrochloride: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocyclohexanamine hydrochloride is a disubstituted cyclohexane derivative that, while not a household name in the annals of chemical discovery, represents a confluence of fundamental advancements in organic chemistry. As a synthetic intermediate, its value lies in the strategic placement of two key functional groups—an amine and a bromine atom—on a conformationally significant cyclohexane scaffold. This guide provides a comprehensive exploration of this compound, delving into the historical context of its chemical class, plausible synthetic routes rooted in classic organic reactions, its physicochemical properties, and its applications in modern research, particularly in the realm of drug development.
I. Discovery and Historical Context: A Synthesis of Ideas
The specific first synthesis of this compound is not prominently documented in the historical chemical literature, suggesting its emergence as a valuable, yet likely unassuming, synthetic intermediate rather than a landmark discovery in its own right. Its history is therefore best understood as an embodiment of the progress in several key areas of organic chemistry: the understanding of cyclohexane stereochemistry and the development of reliable methods for the synthesis of primary amines.
The Stereochemical Foundation: Understanding the Cyclohexane Ring
The groundwork for understanding molecules like 4-Bromocyclohexanamine was laid in the late 19th century. In 1890, Hermann Sachse proposed that the cyclohexane ring is not planar but exists in puckered, strain-free conformations, namely the "chair" and "boat" forms.[1] This was a departure from the prevailing Baeyer strain theory. Sachse's insights, though initially overlooked, were later validated and became fundamental to understanding the stereochemistry of substituted cyclohexanes. The existence of cis and trans isomers in 1,4-disubstituted cyclohexanes, where the substituents are on the same or opposite faces of the ring, respectively, is a direct consequence of this three-dimensional structure. The thermodynamic stability of these isomers is a critical consideration in their synthesis.
The Dawn of Amine Synthesis: Classic Name Reactions
The development of methods to introduce an amino group onto an aliphatic scaffold was a major focus of 19th and early 20th-century organic chemistry. Several classical "name reactions" provide the foundational logic for the synthesis of the parent amine of our subject compound. These historical methods, while perhaps not the most modern, are crucial for understanding the evolution of synthetic strategy.
-
The Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann in the 1880s, this reaction converts a primary amide into a primary amine with one fewer carbon atom using a halogen and a strong base.[2][3] For a cyclohexane derivative, this would involve the rearrangement of a cyclohexanecarboxamide.
-
The Curtius Rearrangement: First described by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[4][5] This method is known for its tolerance of a wide range of functional groups.
-
The Gabriel Synthesis: Developed by Siegmund Gabriel, this method provides a way to form primary amines from primary alkyl halides using potassium phthalimide.[6][7] This approach avoids the overalkylation often seen with direct amination.
These seminal reactions provided the chemical toolkit that would have enabled early organic chemists to synthesize aminocyclohexane derivatives, and by extension, 4-Bromocyclohexanamine.
II. Physicochemical Properties
This compound is a solid at room temperature.[8] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99337-81-2 | [9] |
| Molecular Formula | C₆H₁₃BrClN | [9] |
| Molecular Weight | 214.53 g/mol | [9] |
| Appearance | Solid | [8] |
| Melting Point | 105-108 °C | [8] |
| Storage Temperature | Room Temperature | [8] |
III. Stereoisomerism in 4-Bromocyclohexanamine
The 1,4-disubstituted cyclohexane ring of 4-Bromocyclohexanamine gives rise to cis and trans stereoisomers. In the chair conformation:
-
trans-isomer: The bromo and amino groups are on opposite sides of the ring. They can be either diaxial or diequatorial. The diequatorial conformation is generally more stable due to reduced steric hindrance.
-
cis-isomer: The bromo and amino groups are on the same side of the ring, resulting in one axial and one equatorial substituent.
The specific stereoisomer synthesized can have a significant impact on its reactivity and its utility as a building block in drug discovery, where three-dimensional structure is paramount.
IV. Plausible Synthetic Pathways
Pathway 1: From 4-Aminocyclohexanol
A highly plausible route involves the conversion of the hydroxyl group of 4-aminocyclohexanol to a bromide. This precursor exists as both cis and trans isomers, which can often be separated, allowing for stereocontrolled synthesis.
Step 1: Synthesis of 4-Aminocyclohexanol Modern approaches often employ biocatalysis for the stereoselective synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione, using a combination of ketoreductases and amine transaminases.[8][10] Historically, chemical reduction of p-aminophenol derivatives followed by separation of isomers was a common method.
Step 2: Conversion of the Hydroxyl Group to Bromide The hydroxyl group of 4-aminocyclohexanol can be converted to a bromide using standard reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The amine group must first be protected to prevent side reactions.
Experimental Protocol (Illustrative):
-
Protection of the Amine: The amino group of trans-4-aminocyclohexanol is protected, for example, as a carbamate (e.g., Boc or Cbz) or an amide.
-
Bromination: The protected aminocyclohexanol is then treated with a brominating agent like PBr₃ or thionyl bromide (SOBr₂) in an appropriate solvent (e.g., dichloromethane) to replace the hydroxyl group with a bromine atom. This reaction often proceeds with inversion of stereochemistry at the carbon bearing the leaving group.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
-
Salt Formation: The resulting 4-bromocyclohexanamine free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Diagram of Synthetic Pathway 1
Caption: Synthetic route from 4-aminocyclohexanol.
Pathway 2: Hofmann Rearrangement of 4-Bromocyclohexanecarboxamide
This route utilizes the classical Hofmann rearrangement to introduce the amine group.
Step 1: Synthesis of 4-Bromocyclohexanecarboxylic Acid This can be achieved through various methods, such as the hydrobromination of cyclohexene-1-carboxylic acid.
Step 2: Formation of 4-Bromocyclohexanecarboxamide The carboxylic acid is converted to the corresponding amide, for instance, by reaction with thionyl chloride to form the acyl chloride, followed by treatment with ammonia.
Step 3: Hofmann Rearrangement The 4-bromocyclohexanecarboxamide is treated with bromine and a strong base (e.g., sodium hydroxide) to yield 4-bromocyclohexanamine.
Experimental Protocol (Illustrative):
-
Amide Formation: 4-Bromocyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride. The crude acyl chloride is then reacted with aqueous ammonia to form 4-bromocyclohexanecarboxamide.
-
Rearrangement: The amide is dissolved in a solution of sodium hydroxide in water. A solution of bromine in sodium hydroxide is added dropwise at low temperature. The reaction mixture is then heated to effect the rearrangement.
-
Isolation and Salt Formation: The resulting 4-bromocyclohexanamine is extracted from the reaction mixture and subsequently treated with hydrochloric acid to form the hydrochloride salt.
Diagram of Synthetic Pathway 2
Caption: Hofmann rearrangement approach to the target molecule.
V. Applications in Research and Drug Development
This compound serves as a valuable building block in medicinal chemistry. The presence of two reactive handles—the primary amine and the bromine atom—on a defined stereochemical scaffold allows for the synthesis of a diverse range of more complex molecules.
-
Scaffold for Library Synthesis: The amine group can be readily acylated, alkylated, or used in reductive amination to introduce a variety of substituents. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds. This dual functionality makes it an attractive starting material for the creation of compound libraries for high-throughput screening.
-
Introduction of a Cyclohexyl Moiety: The cyclohexane ring is often used as a bioisostere for a phenyl ring in drug design to improve physicochemical properties such as solubility and metabolic stability. 4-Bromocyclohexanamine provides a convenient way to incorporate this motif.
-
Conformational Constraint: The rigid nature of the cyclohexane ring can be used to lock a molecule into a specific conformation, which can be crucial for binding to a biological target.
While specific examples of marketed drugs derived directly from this compound are not widely publicized, its structural motifs are present in numerous biologically active compounds. For instance, trans-4-substituted cyclohexylamines are key structural elements in drugs like the antipsychotic cariprazine.[11]
VI. Conclusion
This compound, while not a molecule of singular historical fame, is a testament to the power of fundamental discoveries in organic chemistry. Its existence and utility are predicated on the foundational understanding of cyclohexane stereochemistry and the development of robust methods for amine synthesis. As a bifunctional building block, it offers chemists a versatile tool for the construction of complex molecules with defined three-dimensional structures. Its continued availability from commercial suppliers underscores its ongoing relevance in the pursuit of new therapeutic agents and other advanced materials. This guide has aimed to provide a comprehensive overview, grounded in historical context and practical synthetic logic, for researchers and scientists working at the forefront of chemical innovation.
References
-
Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(23), 5966-5971. [Link]
-
Herbest Labs. The Versatility of Trans-4-Aminocyclohexanol in Organic Synthesis. [Link]
-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
National Center for Biotechnology Information. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. [Link]
-
Pearson+. What alkyl bromide would you use in a Gabriel synthesis to prepare.... [Link]
-
Slideshare. Stereochemistry of cyclohexane.pptx. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Chemistry Revision Site. Stereochemistry of cyclohexane. [Link]
-
Chemistry Notes. Hofmann Rearrangement: Mechanism, application.. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
-
Imperial College London. Historical Background to Conformational analysis. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. [Link]
-
Chemistry LibreTexts. The Cyclohexane Molecule. [Link]
-
NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
Royal Society of Chemistry. Stereochemistry of cyclohexane. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
National Center for Biotechnology Information. 4-Bromocyclohexane-1-carboxamide. [Link]
-
Wikipedia. Hofmann rearrangement. [Link]
-
Organic Reactions. The Ritter Reaction. [Link]
-
ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
National Center for Biotechnology Information. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
Sources
- 1. Historical Background to Conformational analysis [ch.ic.ac.uk]
- 2. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. d-nb.info [d-nb.info]
- 9. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to the Applications of 4-Bromocyclohexanamine Hydrochloride
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents and functional materials. Among these, 4-Bromocyclohexanamine hydrochloride emerges as a bifunctional scaffold of significant interest. Its cyclohexane core provides a three-dimensional geometry that is increasingly sought after in drug design to escape the "flatland" of aromatic compounds, while the primary amine and the secondary bromide offer orthogonal reactive handles for diverse chemical transformations. This in-depth technical guide explores the multifaceted applications of this compound, providing expert insights into its synthetic utility and its role in the creation of biologically active molecules. We will delve into specific applications, supported by detailed experimental protocols and an analysis of the structure-activity relationships that underscore the importance of this versatile intermediate.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 99337-81-2 | [1] |
| Molecular Formula | C₆H₁₃BrClN | [1] |
| Molecular Weight | 214.53 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthetic Applications: A Gateway to Molecular Complexity
The true value of this compound lies in its ability to serve as a versatile precursor for a wide array of complex molecules. The presence of both a nucleophilic amine and a carbon-electrophilic center (due to the bromine atom) allows for a variety of synthetic manipulations.
Synthesis of 4-Aryl-4-aminocyclohexanones: A Scaffold for Analgesics
A significant application of this compound is in the synthesis of 4-aryl-4-aminocyclohexanone derivatives, a class of compounds that has shown considerable promise as analgesics and narcotic antagonists.[2][3] The general synthetic strategy involves the reaction of the amine with a suitable protecting group, followed by the substitution of the bromine with an aryl group via a Grignard reaction, and subsequent deprotection and oxidation.
Conceptual Synthetic Workflow:
Figure 1. General synthetic scheme for 4-aryl-4-aminocyclohexanones.
Detailed Experimental Protocol: Synthesis of 4-(m-hydroxyphenyl)-4-(dimethylamino)cyclohexan-1-one
This protocol is adapted from the work of Lednicer et al. and related patents, which describe the synthesis of potent analgesics.[2][4]
Step 1: N,N-Dimethylation of 4-Bromocyclohexanamine
-
To a solution of this compound in a suitable solvent such as methanol, add an excess of a weak base (e.g., sodium bicarbonate) to neutralize the hydrochloride salt.
-
Add an excess of formaldehyde and a reducing agent like sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting N,N-dimethyl-4-bromocyclohexanamine by column chromatography.
Causality: The Eschweiler-Clarke reaction provides a mild and efficient method for the exhaustive methylation of the primary amine without affecting the bromo-substituent.
Step 2: Grignard Reaction with a Protected Aryl Magnesium Bromide
-
Prepare the Grignard reagent from m-bromoanisole and magnesium turnings in anhydrous THF.
-
To a cooled solution of N,N-dimethyl-4-bromocyclohexanamine in anhydrous THF, add the freshly prepared Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product, 4-(m-methoxyphenyl)-4-(dimethylamino)cyclohexanol, and purify by crystallization or chromatography.
Causality: The Grignard reagent acts as a strong nucleophile, displacing the bromide on the cyclohexane ring to form a new carbon-carbon bond. The use of an anhydrous solvent is critical to prevent quenching of the Grignard reagent.
Step 3: Demethylation and Oxidation
-
Treat the product from Step 2 with a demethylating agent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane to cleave the methyl ether and yield the corresponding phenol.
-
Oxidize the resulting alcohol to the ketone using an oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.
-
Purify the final product, 4-(m-hydroxyphenyl)-4-(dimethylamino)cyclohexan-1-one, by column chromatography.
Causality: The demethylation step is necessary to unmask the phenolic hydroxyl group, which is often crucial for biological activity. Subsequent oxidation of the secondary alcohol on the cyclohexane ring provides the target ketone.
Precursor to Spiropiperidines: Scaffolds for CNS Drug Discovery
The 4-aminocyclohexane motif is also a valuable starting point for the synthesis of spiropiperidines, which are three-dimensional structures of increasing interest in drug discovery for their potential to modulate G-protein coupled receptors (GPCRs) and other CNS targets.[5][6][7]
Illustrative Synthetic Pathway to a Spiropiperidine Core:
Figure 2. Conceptual pathway to spiropiperidine synthesis.
Role in Medicinal Chemistry: Structure-Activity Insights
The derivatives of this compound have been primarily explored for their analgesic properties, with research focusing on their interaction with opioid receptors.
Pharmacological Data of 4-Aryl-4-aminocyclohexanone Derivatives
The following table summarizes the analgesic potency of selected derivatives, highlighting the impact of substitution on the aryl ring and the amine.
| Compound | Aryl Substituent | Amine Substituent | Analgesic Potency (Morphine = 1) | Reference |
| 1 | p-CH₃ | -N(CH₃)₂ | ~0.5 | [8] |
| 2 | p-Br | -N(CH₃)₂ | ~0.5 | [8] |
| 3 | m-OH | -N(CH₃)₂ | Potent antagonist activity | [2] |
| 4 | Phenyl | -N(CH₃)₂ | Active | [3] |
Key Structure-Activity Relationship (SAR) Insights:
-
Aryl Substitution: The nature and position of the substituent on the aryl ring significantly influence analgesic activity. Electron-donating groups in the para position appear to be favorable.[8]
-
Amine Substitution: Variation of the substituents on the nitrogen atom reveals non-classical SARs, with the dimethylamino group often conferring potent antagonist activity.[2]
-
Stereochemistry: In the corresponding amino alcohol derivatives, the trans-isomer (where the hydroxyl and amino groups are on opposite sides of the cyclohexane ring) is consistently more potent than the cis-isomer.[3]
Emerging Applications: Beyond Analgesia
While the primary application of this compound has been in the synthesis of analgesics, its versatile structure suggests potential in other therapeutic areas.
Potential as Kinase Inhibitors
The aminocyclohexane core can serve as a scaffold for the design of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket. While direct examples starting from this compound are not yet prevalent in the literature, the potential for its derivatives in this area is an active field of research.[9][10]
GPCR Allosteric Modulators
The three-dimensional nature of the cyclohexane ring makes it an attractive scaffold for the design of allosteric modulators of GPCRs.[11][12] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor activity. The 4-aminocyclohexyl core can be incorporated into larger molecules designed to interact with allosteric binding pockets on GPCRs.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its utility in the construction of potent analgesics is well-documented, and its potential for the synthesis of spiropiperidines and other complex scaffolds for CNS drug discovery is significant. The future applications of this compound will likely expand into new therapeutic areas, such as kinase inhibition and allosteric modulation of GPCRs, as chemists continue to explore the rich chemical space accessible from this unique starting material. The detailed protocols and structure-activity relationships presented in this guide provide a solid foundation for researchers to harness the full potential of this compound in their own discovery programs.
References
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
- 5. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel tetracyclic spiropiperidines. 4. Synthesis and pharmacological evaluation of spiro- and 6,7-dihydrospiro[benzo[b]pyrrolo[3,2,1-jk][1,4]benzodiazepine-2 (1H),4'-piperidine]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Procurement and Qualification of 4-Bromocyclohexanamine Hydrochloride: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Bromocyclohexanamine hydrochloride is a pivotal, yet often overlooked, building block in the synthesis of complex molecular architectures, particularly within medicinal chemistry and novel materials science. Its bifunctional nature, featuring a reactive amine and a bromine-substituted cyclohexane ring, makes it a versatile intermediate for introducing specific structural motifs. However, the successful integration of this reagent into a synthetic workflow is critically dependent on its purity and the reliability of its commercial source. This guide provides an in-depth framework for researchers and drug development professionals on selecting, validating, and implementing this compound from commercial suppliers. We will delve into the supplier landscape, establish a robust protocol for in-house quality verification, and outline the necessary safety and handling procedures to ensure both experimental success and laboratory safety.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 99337-81-2) is a substituted cyclohexane derivative that serves as a key intermediate in organic synthesis.[1] The cyclohexane scaffold is a prevalent motif in numerous biologically active molecules, and this reagent provides a direct route to its incorporation.[1] The primary amine offers a nucleophilic handle for a variety of transformations, including amidation, alkylation, and reductive amination, while the bromine atom can be utilized in cross-coupling reactions or as a leaving group in nucleophilic substitutions.
The hydrochloride salt form enhances the compound's stability and shelf-life, making it more amenable to storage and handling compared to the free base.[2] Given its utility, sourcing high-quality material is the foundational first step for any research or development campaign.
Chemical Properties: [3]
-
Molecular Formula: C₆H₁₃BrClN
-
Molecular Weight: 214.53 g/mol
-
Appearance: Typically a solid
-
Synonyms: 4-Bromo-cyclohexylamine hydrochloride, 4-Bromocyclohexan-1-amine;hydrochloride[3]
The Commercial Supplier Landscape
The procurement of specialized reagents like this compound requires careful consideration of the supplier's reputation, quality systems, and transparency. While numerous vendors list this chemical, they generally fall into two categories: primary manufacturers/large distributors and smaller or marketplace-style suppliers.
For research and especially for drug development, sourcing from established suppliers with comprehensive documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), is paramount.
| Supplier | Typical Purity | CAS Number | Notes |
| Sigma-Aldrich (MilliporeSigma) | 95% | 99337-81-2 | A well-established supplier providing detailed safety and handling information. Product is intended for R&D use under TSCA exemption.[4] |
| ChemScene LLC (via Sigma-Aldrich) | 95% | 99337-81-2 | Listed as a "Preferred Partner" on Sigma-Aldrich, indicating a level of vetting. |
| Various Online Marketplaces (e.g., ECHEMI, Guidechem) | Varies | 99337-81-2 | These platforms aggregate listings from multiple, often smaller, suppliers.[2] While useful for sourcing, they necessitate a more rigorous in-house validation process. |
A Framework for Supplier Qualification
Trusting a label is not a sufficient quality standard in a research or development setting. A systematic approach to supplier and material qualification is a self-validating system that prevents costly delays and ensures experimental reproducibility. The workflow below illustrates a robust process for qualifying a new lot or a new supplier of this compound.
Caption: Supplier and Material Qualification Workflow.
Experimental Protocol: In-House Quality Verification by RP-HPLC
The following protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of this compound. This method is adapted from established analytical procedures for similar amine hydrochloride compounds and serves as a reliable verification tool.[5][6]
Objective: To verify the identity and determine the purity of a commercially supplied sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Orthophosphoric acid
-
C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and vials
-
Analytical balance
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.09% orthophosphoric acid solution by carefully adding 0.9 mL of concentrated orthophosphoric acid to 1000 mL of HPLC-grade water.
-
The mobile phase is a mixture of Methanol and 0.09% orthophosphoric acid (60:40, v/v).
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard (if available) or the sample being tested.
-
Transfer the weighed solid to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This is the standard stock solution.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Prepare the sample solution in the same manner as the standard solution, using the newly received commercial material.
-
-
Chromatographic Conditions: [6]
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol : 0.09% Orthophosphoric Acid (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (chosen for general amine detection in the absence of a strong chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Run the analysis for a sufficient time (e.g., 15-20 minutes) to ensure all potential impurities have eluted.
-
Data Interpretation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A high-purity sample should exhibit a single major peak at the expected retention time with minimal secondary peaks. The result should be compared against the purity stated on the supplier's Certificate of Analysis.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The information below is a synthesis of data from multiple supplier Safety Data Sheets (SDS).[4][7]
Hazard Identification:
-
Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Store at room temperature.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4] Do not discharge into sewer systems.[8]
Conclusion
This compound is a valuable reagent for chemical synthesis, but its effective use is contingent on sourcing high-purity material from a reliable supplier. The responsibility for quality assurance does not end with placing an order; it extends to a rigorous, in-house verification process. By implementing a systematic supplier qualification workflow, performing analytical verification such as the RP-HPLC method detailed here, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials. This diligence forms the bedrock of reproducible science and accelerates the path from discovery to application.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13473343, this compound. Available from: [Link]
-
PharmaTutor. A Review of Analytical Methods for Determination Bromhexine Hydrochloride in Pharmaceutical and Biological Samples. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Optimizing the process of bromhexine determination in tablets by using the response surface methodology. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. pharmatutor.org [pharmatutor.org]
- 6. jocpr.com [jocpr.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. echemi.com [echemi.com]
understanding the stereochemistry of 4-Bromocyclohexanamine
An In-Depth Technical Guide to the Stereochemistry of 4-Bromocyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical landscape of substituted cyclohexanes is a cornerstone of medicinal chemistry and organic synthesis, dictating molecular shape, reactivity, and biological interactions. 4-Bromocyclohexanamine presents a classic and instructive model for understanding the interplay of steric and electronic effects in a disubstituted cyclohexane ring. This guide provides a comprehensive exploration of the stereoisomerism of 4-Bromocyclohexanamine, focusing on the conformational analysis of its cis and trans diastereomers. We will dissect the principles governing thermodynamic stability and present field-proven spectroscopic and analytical methodologies for unambiguous stereochemical assignment. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted cyclic molecules.
Foundational Principles: The Cyclohexane Conformation
The non-planar, puckered "chair" conformation is the most stable arrangement of a cyclohexane ring, minimizing both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are distributed into two distinct sets of positions:
-
Axial (a): Six positions parallel to the principal C3 axis of the ring, alternating above and below the ring's plane.
-
Equatorial (e): Six positions radiating outwards from the "equator" of the ring.
A critical dynamic feature of the cyclohexane ring is the "ring flip" or "chair interconversion," a rapid process at room temperature where one chair conformation converts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.
Diastereomerism in 4-Bromocyclohexanamine: Cis vs. Trans
The presence of two substituents at the C1 and C4 positions gives rise to two distinct, non-superimposable, non-mirror image stereoisomers known as diastereomers: cis-4-Bromocyclohexanamine and trans-4-Bromocyclohexanamine.[1][2]
-
Cis Isomer: Both substituents are on the same face of the cyclohexane ring (e.g., both pointing "up" or both "down"). In any given chair conformation, this necessitates one substituent being in an axial position and the other in an equatorial position.
-
Trans Isomer: The substituents are on opposite faces of the ring (e.g., one "up" and one "down"). This arrangement allows for both substituents to be in equatorial positions (diequatorial) or both in axial positions (diaxial).
Conformational Analysis and Thermodynamic Stability
The preferred conformation of a substituted cyclohexane is the one that minimizes steric strain. The primary source of this strain in chair conformations is the 1,3-diaxial interaction , a repulsive van der Waals interaction between an axial substituent and the two other axial substituents (typically hydrogens) on the same side of the ring.[3] The energetic cost of placing a substituent in an axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[4][5] A larger A-value indicates a greater preference for the equatorial position.
| Substituent | A-value (kcal/mol) | Source |
| -Br (Bromine) | 0.2 - 0.7 (avg. ~0.48) | [6][7] |
| -NH₂ (Amino) | 1.2 (1.8 in H-bonding solvents) | [6] |
Note: The A-value for the amino group can increase in protic/hydrogen-bonding solvents.
Conformational Equilibrium of trans-4-Bromocyclohexanamine
The trans isomer exists as an equilibrium between a diequatorial (e,e) and a diaxial (a,a) conformation.
The energetic penalty for the diaxial conformer is the sum of the A-values for both substituents, as both would experience destabilizing 1,3-diaxial interactions. ΔG° = A(-Br) + A(-NH₂) ≈ 0.48 + 1.2 = 1.68 kcal/mol
This significant energy difference means the equilibrium lies overwhelmingly in favor of the diequatorial (e,e) conformer , which is the most stable conformation of either isomer.
Conformational Equilibrium of cis-4-Bromocyclohexanamine
For the cis isomer, a ring flip interconverts two axial-equatorial (a,e) conformations.
The two conformers are not energetically equivalent. The equilibrium will favor the conformer that places the substituent with the larger A-value in the more spacious equatorial position.[5] Since the A-value for -NH₂ (1.2 kcal/mol) is significantly larger than that for -Br (0.48 kcal/mol), the equilibrium will favor the conformer with the amino group equatorial and the bromine atom axial .
Overall Stability: cis vs. trans
The most stable conformer of the trans isomer (diequatorial) has both bulky groups in the low-energy equatorial positions, avoiding any significant 1,3-diaxial interactions. The most stable conformer of the cis isomer must place one group (bromine) in a higher-energy axial position. Therefore, the trans isomer is thermodynamically more stable than the cis isomer .[8]
Experimental Protocols for Stereochemical Elucidation
Unambiguous assignment of stereochemistry is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this in solution, while X-ray crystallography provides definitive proof in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy distinguishes isomers by exploiting the differences in the magnetic environments of nuclei, which affects their chemical shifts (δ) and spin-spin coupling constants (J).[9][10]
The most definitive information comes from the coupling patterns of the methine protons at C1 and C4 (the carbons bearing the -Br and -NH₂ groups). The magnitude of the coupling constant (J) between adjacent protons is dictated by the dihedral angle between them.
-
Axial-axial (J_aa): Large coupling (8 - 13 Hz) due to a ~180° dihedral angle.
-
Axial-equatorial (J_ae) & Equatorial-equatorial (J_ee): Small coupling (2 - 5 Hz) due to ~60° dihedral angles.
| Isomer (Major Conformer) | Substituent Orientation | Proton Orientation | Expected ¹H Signal for H1/H4 |
| trans | Br (e), NH₂ (e) | H1 (a), H4 (a) | Broad multiplet or triplet of triplets with large J_aa couplings (~10 Hz). |
| cis | Br (a), NH₂ (e) | H1 (e), H4 (a) | Two distinct multiplets. H4 (axial) will show large J_aa couplings. H1 (equatorial) will show only small J_ae and J_ee couplings . |
The observation of a proton signal for H1 or H4 that lacks any large coupling constants is a definitive marker for an equatorial proton, and thus points to the cis isomer. Conversely, if both H1 and H4 signals exhibit large couplings, it confirms the trans isomer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-Bromocyclohexanamine sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent does not react with the amine. For the free amine, CDCl₃ is common; for a hydrochloride salt, D₂O or DMSO-d₆ is preferable.
-
-
Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
¹H NMR Experiment:
-
Acquire a standard one-pulse ¹H spectrum.
-
Obtain a high-resolution spectrum of the H1/H4 region (~2.5-4.5 ppm).
-
Perform a ¹H-¹H COSY experiment to confirm which signals are coupled to each other, aiding in the assignment of the H1/H4 protons and their neighbors.
-
-
¹³C NMR Experiment:
-
Acquire a standard proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be used to differentiate CH, CH₂, and CH₃ signals.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the ¹H signals to confirm proton counts.
-
Measure the coupling constants (J-values) for the H1 and H4 multiplets with high precision.
-
Compare the observed J-values to the expected values for axial and equatorial protons to assign the cis or trans configuration.
-
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[11][12] It provides precise bond lengths, bond angles, and torsional angles, offering unambiguous proof of the relative stereochemistry (cis or trans) and the preferred solid-state conformation.
-
Crystallization (Rate-Limiting Step):
-
The primary challenge is to grow a single, high-quality crystal suitable for diffraction.
-
Techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened. For amines, it is often easier to crystallize the hydrochloride or hydrobromide salt.
-
-
Data Collection:
-
The crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of reflection intensities.
-
Computational methods (direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
An atomic model is built into the electron density map and refined using least-squares algorithms to achieve the best fit with the experimental data.
-
-
Validation and Analysis:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability. The output provides a definitive 3D model of the molecule, confirming its stereochemistry.
-
Conclusion
The stereochemistry of 4-Bromocyclohexanamine is governed by the fundamental principles of cyclohexane conformational analysis. The trans isomer is the thermodynamically more stable diastereomer due to its ability to adopt a low-energy diequatorial conformation. In contrast, the cis isomer is forced to place one substituent in a sterically hindered axial position. These conformational differences give rise to distinct spectroscopic signatures, particularly in ¹H NMR, where analysis of proton-proton coupling constants allows for facile and definitive stereochemical assignment. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. A thorough understanding and application of these principles and techniques are indispensable for professionals in drug development and chemical synthesis.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
CHEM 330 Handout. Table of A-Values. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13473343, 4-Bromocyclohexanamine hydrochloride. Retrieved from [Link]
-
Wikipedia. A value. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation...". Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) for Cyclohexylamine. Retrieved from [Link]
-
ResearchGate. X-Ray crystal structure of compound 4. Retrieved from [Link]
-
Pearson+. Draw the cis and trans isomers for the following: a. 1-bromo-4-chlorocyclohexane. Retrieved from [Link]
-
National Institutes of Health. (2008). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
-
ResearchGate. (1970). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]
-
YouTube. (2021). [Chemistry] Draw the cis and trans isomers for the following: a. 1 -bromo- 4 -chlorocyclohexane b. 1 -. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
Pearson+. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the same elimination product.... Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2012). Conformational analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 36120, 4-Bromocyclohexan-1-ol. Retrieved from [Link]
-
SciSpace. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Retrieved from [Link]
-
Pearson+. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the same elimination product.... Retrieved from [Link]
-
ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]
Sources
- 1. Draw the cis and trans isomers for the following: a. 1-bromo-4-ch... | Study Prep in Pearson+ [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
4-Bromocyclohexanamine hydrochloride in nucleophilic substitution reactions
An In-Depth Guide to the Application of 4-Bromocyclohexanamine Hydrochloride in Nucleophilic Substitution Reactions
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the use of this compound as a substrate in nucleophilic substitution reactions. This versatile building block is a key intermediate in the synthesis of various 4-substituted cyclohexylamine derivatives, which are prevalent scaffolds in medicinal chemistry.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying mechanistic principles, stereoelectronic effects, and critical experimental parameters that govern reaction outcomes.
Core Concepts: Understanding the Substrate and its Reactivity
This compound is a secondary alkyl halide featuring a cyclohexane ring. Its reactivity is governed by a combination of factors including the nature of the leaving group (bromine), the conformational constraints of the cyclohexane chair, and the influence of the protonated amine functionality.
The Significance of the Hydrochloride Salt
The amine group in 4-bromocyclohexanamine is a potent nucleophile in its free base form (R-NH₂). However, the commercially available hydrochloride salt (R-NH₃⁺Cl⁻) features a protonated ammonium group. This protonation is a crucial feature for substitution reactions at the C4 position for two primary reasons:
-
Protection of the Amine : The ammonium cation has no lone pair of electrons on the nitrogen atom and is therefore non-nucleophilic.[4][5][6] This prevents the amine from acting as a competing nucleophile and engaging in intermolecular side reactions (e.g., forming dimers or polymers) or intramolecular reactions.
-
Enhanced Solubility : The salt form often increases the solubility of the molecule in polar solvents, which are frequently used for nucleophilic substitution reactions.[6]
To utilize the amine as a nucleophile, it must first be "free-based" by treatment with a base to deprotonate the ammonium ion.[4] However, for reactions where a new nucleophile is introduced at the carbon bearing the bromine, the hydrochloride form is ideal as it keeps the amine group inert.
Mechanistic Pathways: SN1 vs. SN2 on a Cyclohexane Ring
As a secondary alkyl halide, 4-bromocyclohexanamine can undergo nucleophilic substitution via both bimolecular (Sɴ2) and unimolecular (Sɴ1) pathways. The predominant mechanism is dictated by the reaction conditions.[7][8]
-
Sɴ2 (Bimolecular Nucleophilic Substitution) : This is a single-step concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[7][9] This leads to an inversion of stereochemistry at the reaction center. For an Sɴ2 reaction to occur efficiently on a cyclohexane ring, the leaving group must be in an axial position to allow the nucleophile unobstructed access for a backside attack.[9][10] An equatorial leaving group is sterically hindered by the ring itself.
-
Sɴ1 (Unimolecular Nucleophilic Substitution) : This is a two-step process involving the formation of a planar carbocation intermediate after the leaving group departs.[10][11] The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (both retention and inversion of configuration).[10][12] Sɴ1 reactions are favored by polar protic solvents, weak nucleophiles, and structural features that stabilize the carbocation. The departure of an axial leaving group is often faster than an equatorial one, as it can relieve 1,3-diaxial strain, a phenomenon known as steric acceleration.[10]
Competing Reactions: E2 Elimination
The primary competing reaction is bimolecular elimination (E2), which is favored by strong, sterically hindered bases. For an E2 reaction to occur, a proton on a carbon adjacent to the leaving group must be anti-periplanar (180°) to the leaving group.[9] This geometric requirement is perfectly met when both the leaving group and the adjacent proton are in axial positions on the cyclohexane ring.
Application Notes: Strategic Protocol Design
The successful synthesis of a target 4-substituted cyclohexylamine derivative hinges on the careful selection of reaction parameters to favor the desired mechanistic pathway.
Choosing the Right Conditions for Pathway Control
The following table summarizes the key experimental variables and their influence on the reaction outcome.
| Parameter | Favors Sɴ2 Pathway | Favors Sɴ1 Pathway | Favors E2 Pathway | Rationale |
| Nucleophile | Strong, non-basic (e.g., I⁻, N₃⁻, CN⁻, RS⁻) | Weak (e.g., H₂O, ROH, RCOOH) | Strong, bulky base (e.g., t-BuOK) | Strong nucleophiles are required for the concerted Sɴ2 step. Weak nucleophiles wait for carbocation formation. Strong bases preferentially abstract a proton.[7][9] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | Less polar may be used | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents stabilize the carbocation intermediate and the leaving group in Sɴ1.[7] |
| Temperature | Moderate | Low to Moderate | High | Higher temperatures provide the energy needed for C-H bond breaking and favor the higher entropy elimination pathway. |
| Substrate | Less substituted (1° > 2°) | More substituted (3° > 2°) | More substituted (3° > 2°) | Steric hindrance prevents Sɴ2 at more substituted centers. Carbocation stability favors Sɴ1/E1 at more substituted centers. |
Visualizing Reaction Planning and Workflow
The following diagrams illustrate the decision-making process for reaction setup and a typical experimental workflow.
Caption: Decision tree for selecting the reaction pathway.
Caption: Simplified Sɴ2 mechanism showing inversion of stereochemistry.
Caption: A typical workflow for a nucleophilic substitution experiment.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Sɴ2 and Sɴ1 reactions.
Protocol 1: Sɴ2 Synthesis of 4-Azidocyclohexanamine Hydrochloride
This protocol utilizes a strong, non-basic nucleophile (azide) in a polar aprotic solvent to favor a clean Sɴ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Reagent Addition : Add anhydrous DMF to the flask, followed by sodium azide.
-
Scientist's Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid.
-
-
Reaction : Heat the mixture to 70 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup : a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate.
-
Scientist's Note: The product, being an amine salt, may have some water solubility. Multiple extractions are crucial for a good yield. A basic wash (e.g., with dilute NaHCO₃) could be performed here to extract the free amine form, which may be more soluble in the organic layer. d. Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
-
Purification and Characterization : a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator. b. The crude product can be purified by column chromatography on silica gel to yield 4-azidocyclohexanamine. The hydrochloride salt can be reformed by treating a solution of the purified amine with HCl in ether.
Protocol 2: Sɴ1-type Solvolysis to Synthesize 4-Ethoxycyclohexanamine
This protocol uses the solvent (ethanol) as a weak nucleophile, promoting an Sɴ1-type mechanism. Expect a mixture of stereoisomers and some elimination byproduct.
Materials:
-
This compound (1.0 eq)
-
Ethanol (absolute), as solvent and nucleophile
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup : Dissolve this compound in a round-bottom flask containing absolute ethanol.
-
Reaction : Heat the solution to reflux (approx. 78 °C) and maintain for 12-24 hours.
-
Monitoring : Monitor the reaction by GC-MS to observe the formation of the product and any elimination byproducts.
-
Workup : a. Cool the reaction mixture to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. Dissolve the residue in deionized water. d. Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases. This step converts the product hydrochloride salt to the free amine. e. Extract the aqueous layer three times with dichloromethane.
-
Purification and Characterization : a. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. b. Filter and concentrate the solvent using a rotary evaporator. c. The crude product will likely be a mixture of cis- and trans-4-ethoxycyclohexanamine. This mixture can be analyzed by NMR and GC-MS and may be separable by careful column chromatography.
References
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkHj4Xef3E7xVgSudfxzLHcCq2oYE-xNkVGbc_SIMfSMcVYE8UiYXSw-Mg4R9gup-unfQ_g2HhMZTlDqhdMFXB5PQFps42DQSrXtKfnaJbLcibCq_nQuX68UhEQu55xIeg6UgyKlGy18-b9oWp_c_lk6S3L-buc3HTLRjjS62UfRsSsfUAqX3STYfHbX5shV8VK0qurAr3wBOZLhFk4WvlA-j5dxTyZG10C31Rd0MdQP9xofC47xiImsAfA4y4Vus=]
- Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from Chemistry Steps website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEihFss3JZzhoH8htHKPbDedCFYO8Su5ZmCWSSn6Tt2Nalayd5LGqZAGvttR72HZN0Qif7MgEZ-dJMrM1bQHHxiPpdofRfpejQQbmBrttDnVyK2OwcVpHSQtcpanqESqAGUDsgizjy37ruVqv5jjrSFfNSwVvkXKR5ieog=]
- NPTEL. (n.d.). Cyclic Stereochemistry (PART-9, PPT-9) Conformation and Reactivity in Cyclohexane-II. Retrieved from NPTEL website. [https://vertexaisearch.cloud.google.
- Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGc353bUvWxE0bPpLMq0RyMZe_xbRGOfLV0Qk9B6QtACsC8r7bryBJVpaBR8hwywiSejq0cNjpeDrPGAx_uH55INqoDKWKXEv3VDc5hXvtEC-RppJgqiW0kW0mto4SKOjqnb6LYjBBZZKPMSlhUnq5RELJfPSYaBVO_jCp8t5m2ES2eg9C4kGXdpUOUosruxR4Yg==]
- Quora. (2018). What is the reaction between hydrochloric and amine?. Retrieved from Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXWljLEIy8LROwhLIku44fv72rRQ5YKxKXoepd-hJsuLZRk1pybM6vixb72OwC0xZDMKzUunCHaaHPAmx9O3Una7C7gbkT83wQ6UQQPQEGs-RMX-JmwBxj_BfXHBHYgnwI_tnToBrVUE16sKKEkjB07Hs2l_FX-4p59rIAZdf864Fm5Z0=]
- GeeksforGeeks. (n.d.). SN1 and SN2 Reactions: Detailed Mechanisms, Stereochemistry, and Concluding Insights. Retrieved from GeeksforGeeks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnapmiDEb5HdW30BREBwieOB3d9OfnL0As9rUqX-kNCWSsnaRZ5tTCvaIXWE2T94FZEs2ZP4AWYFcwaauLjLG_CNb2UoCC5Vm0a5LoMOdqEQR-qZT84-MAncaQtdpS_Hipmq_fZ0O93qTCMvW-70S9NjHP9eS_3kC_ljLwiEqiwZdze35kLPDIxRzyst4iG-h3WhSLjjgBx0wMTzYJDFGTqayKU4RGEZEEQ11ilGSleJdJfRWUiSaNJem_DDlZB1HibyHVSanOu9MdtV2luk7rmeCBBw4gtyXjSEkGQhzINgJBv0iAEhRiIL6lIn7sAH3detonmK4RijsL2Z-rVbeZKfc=]
- YouTube. (2015). Organic Chemistry | SN1 and SN2 Practice Questions - Chair Conformation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwbigLRA6RA3MBAIa0D939nk0RirYbaHfDX7GMRyV2woCtow1E6xbwjalmJ1D1OQWCrV2jpxtl-g7hAyKXlkyKrITCXlmQo4_DVfLww73Px59ewQk8rkVByOtnXmP9irh5uyMG3so=]
- Purdue University. (n.d.). Amines. Retrieved from Purdue University Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjy0LQ47cImOqeto5bgfEfs5j-AgZBsliTfak94OPH7-6cjlWIKZIetzl7Nv-5r3GoZIbRegDhLgMivmmPuBcueIaM9iRUnPilKtpRu5ShcB3OisUcCpBHb7kibZ3wffeMJ_TgvcZio2aIzhQCpGnp-Tqp9gDhv7LPFJqqM5DDCz7C6gJV]
- ResearchGate. (n.d.). Preparation of 4-substituted cyclohexylamines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT44ruXXwEY_WOHNR1Wkfr4TtheYjguL-A-fjsun4iGvox5CgupV8uV7lPGZXVjeHStjeMdmFJCwr7yz5hzFsQRRvLXm-B63Exkt596bugOvlvwbzr44LkxgueuBgw1r3RZizDN3xCt6aLCkWprp0JLrf9s8cdtsko1wNYQaDRngsEAMvlASFcMsFOa66GjIIuE4gHifRupq2r4hR2_h6HUowhZFm7J5dWOmBRKtYVud7zAl_rDbffJh7AMyU2]
- ResearchGate. (n.d.). Synthesis of cis/trans 4-substituted cyclohexylamine with different carbonylic compounds. [https://vertexaisearch.cloud.google.
- Smolecule. (2023). 4-Bromocyclohexanone. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO8HMCj9SF3ZQIzW179A7z1_IFOJ3nxxhDRnyvG6ETgqt_8SPAC7Yiobodw6PiTskuX9EOTQyk1M_SHWOAxT3IfkadjGf3nPy2wALcMB7L5nFb7ZOu8qzN6gZbdQGIzFIFa4jquA==]
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1BH1I2KFDZnm4WuNITGNa3Rk6kRgMVY5bjLFrgHsG0u_EwHLz9ed9Zf39aDlfoZRDVnXp3OC8lhB1ZEihBfozFn9ANd2n0UqRtGsgZVkD30wVlJUBDkF7PyBwUn1UNfTfpDNwACk1Y9qLFGLb9K_jzvOilZeS0L_rXVA2tiH7RhOeoVd0l6WU0IrAww==]
- National Institutes of Health. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6exsnIpFClcP5WMnLaaAGmmZhaGk1dshggqeB2sKhM8olCSB3P_2btCENv86eqrrLHJp1dymFepwkOORCxy-n80IheFi-Ry6bPjLkPxsd2PAqAyHIMJ2s08owFm5KZnosod4YCzE-m0-VpW7s]
- Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [https://vertexaisearch.cloud.google.
- Oxford Reference. (n.d.). Amine salts. Retrieved from Oxford Reference. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgykj-ggdsL5l3AfxRv-PrjvVw9nt5LH5Y3U5jfPXGILdV-PZ9I4eTxDOjpJlqes4OoiIHJgiNsuRepytRwA_lwhLIyhQOSJvA-CmROJJIRMMeTmRuqq8ML_9FABrM5UaYWZ7UFIPnIYmjFxykEwlJaY92wW4E6jDFC7O-BMqv2JUE_CYbDHrw==]
- ResearchGate. (2009). Formal Nucleophilic Substitution of Bromocyclopropanes. [https://vertexaisearch.cloud.google.
- Pearson+. (n.d.). Because bromocyclohexane is a secondary alkyl halide.... Study Prep. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH97x1zJfICtJuFlzocBH4vlCLo6CGx6fu5q3xXg_N7ET-eJP293rKASs3Bqyk5L5fBfT2eqT-V6c1j-i5GMHFFsoyeMfPjCRoxgjr4OnD_dO5dp9CRqWk_ZsaiErzIngCoe3cR-vvWZ1UvVqjyCe0HgEtIYE1K3HZYdwZMWEyyJ75_SIUNuXUtZPoICwdym1PzKg_5moppyW8ORp4dejnqeE0DOaBX5HjQe6mZ9Ziufvwn3KynndGxV1VLsdpgzKWO9A_lvuD4avdJqSr_MA==]
- PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPwT0giUbskgVQ1aLedENcsUBV86G443E5akt6ZIrCiWvgF9cQJt3tyW9NJqM7z0LJCP79zgdnATkbdir9yWVU4XBBkyXLVN6taV5wzCO7Wn8cHpXO9cgUGWtZ5kZGkgavOBHB4PfrvVwtYoEm]
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBf9UPwq1r5AM2aM6EmW1gc3hiXDUjBk-cz19YYcZ9w2Q-XzI92Og3s-W90yty3ZLii3K01AzUxzT-umV8n3MDGZxqJ9ymWjKx-1kbi6GDn8rrckqAg0An1QleNZqqSoQzZxI_pyvM0vEL2d_fbR2FAnU2vsLPv2i3UJh9WohuQA==]
- ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbA2NOOwZAhcynvoIKRxLSE1-ODDVLec4X5l3bB6MXLch3VoU7kEodGNREA3XMDUz41Ul9XMdXUEOgYQ3IgA0I-eFmL8_aEo7sdL6zcFuDxdSBDBU_EI_7bKA4WodfyA3XJEZgNd195KRky-uqWv0pZqs0_n1FaZJPrnDdSQOxmUHzeiwlJtQe7g2c3LkSHOxEV16ImAbageiyMMHxANC7BbXJsV1mj8QwRSVTj4txC3ERpgLqIiA4jUqmXprWX4HhgYVUnEZxJqqkOtk65XGHNitUU6xhGDriY_qH9Q58GUyQ0G5PbUbrWIQ=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Amines, [chemed.chem.purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 9. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. educato.com [educato.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: Synthesis of Hexahydro-1,3-benzothiazole-2-thione via Intramolecular Cyclization of a Dithiocarbamate Derived from 4-Bromocyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fused Thiazole Scaffolds
Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals.[1] Among these, fused thiazole derivatives are a prominent class of compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique stereochemistry and electronic properties of the thiazole ring, when fused to other cyclic systems, allow for precise interactions with biological targets. This application note provides a detailed protocol for the synthesis of a valuable fused thiazole derivative, hexahydro-1,3-benzothiazole-2-thione, utilizing 4-bromocyclohexanamine hydrochloride as a readily available starting material.
The synthetic strategy presented herein is based on a robust and well-precedented reaction cascade: the formation of a dithiocarbamate from a primary amine and carbon disulfide, followed by an intramolecular nucleophilic substitution to construct the fused heterocyclic ring. This approach is attractive due to its operational simplicity and the direct incorporation of the sulfur atoms required for the thiazolidine-2-thione core.
Scientific Rationale and Mechanistic Overview
The synthesis of hexahydro-1,3-benzothiazole-2-thione from this compound proceeds through a two-step, one-pot reaction. The key mechanistic steps are outlined below:
-
In situ formation of the free amine: The hydrochloride salt of 4-bromocyclohexanamine is first neutralized with a base to generate the free primary amine. This is crucial as the nucleophilicity of the amine is required for the subsequent reaction.
-
Formation of the dithiocarbamate salt: The free amine undergoes a nucleophilic attack on the electrophilic carbon of carbon disulfide. In the presence of a base, the resulting dithiocarbamic acid is deprotonated to form a dithiocarbamate salt.[2][3]
-
Intramolecular S-alkylation (Cyclization): The dithiocarbamate, now a potent sulfur nucleophile, undergoes an intramolecular SN2 reaction. The sulfur atom attacks the carbon bearing the bromine atom on the cyclohexane ring, displacing the bromide ion and forming the fused thiazolidine-2-thione ring system. This intramolecular cyclization is entropically favored.
The overall reaction mechanism is depicted in the following diagram:
Caption: Reaction mechanism for the synthesis of hexahydro-1,3-benzothiazole-2-thione.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of hexahydro-1,3-benzothiazole-2-thione.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Carbon disulfide (CS₂) | ACS reagent, ≥99.9% | e.g., Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS reagent, ≥85% | e.g., Fisher Scientific |
| Ethanol (EtOH) | Anhydrous, 200 proof | e.g., VWR Chemicals |
| Diethyl ether (Et₂O) | ACS reagent | e.g., Fisher Scientific |
| Deionized water | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | e.g., Sigma-Aldrich |
Safety Precautions:
-
Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All manipulations involving CS₂ must be performed in a well-ventilated fume hood. Avoid open flames and sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Potassium hydroxide (KOH) is corrosive. Avoid contact with skin and eyes. Wear appropriate PPE.
-
This compound is a potential irritant. Handle with care and avoid inhalation of dust.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of hexahydro-1,3-benzothiazole-2-thione.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.66 mmol) and anhydrous ethanol (30 mL).
-
Base Addition: While stirring, add potassium hydroxide (0.52 g, 9.32 mmol, 2.0 equiv.) to the suspension. The mixture should become a clear solution as the free amine is formed.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Carbon Disulfide Addition: Slowly add carbon disulfide (0.43 mL, 7.00 mmol, 1.5 equiv.) to the cooled solution dropwise over 10 minutes. A precipitate may form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure hexahydro-1,3-benzothiazole-2-thione.
Expected Results and Characterization:
The expected product, hexahydro-1,3-benzothiazole-2-thione, is a solid at room temperature. The yield and key analytical data are summarized in the table below.
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to the cyclohexyl protons and the N-H proton. The chemical shifts will be dependent on the stereochemistry of the product. |
| ¹³C NMR (CDCl₃, δ) | A peak around 190-200 ppm for the thione carbon (C=S), and peaks in the aliphatic region for the cyclohexyl carbons. |
| Mass Spec (ESI+) | m/z = [M+H]⁺, where M is the molecular weight of the product (C₇H₁₁NS₂). |
| FT-IR (cm⁻¹) | Peaks for N-H stretching, C-H stretching, and C=S stretching. |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that the ethanol is anhydrous, as water can interfere with the reaction. The reaction time may also need to be extended.
-
Incomplete Reaction: If the starting material is still present after 16 hours, gentle heating (e.g., to 40-50 °C) can be applied to drive the reaction to completion.
-
Purification Challenges: The product may co-elute with impurities. Careful optimization of the column chromatography solvent system is important for obtaining a pure product.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of hexahydro-1,3-benzothiazole-2-thione from this compound. The described method is an excellent example of how readily available starting materials can be efficiently converted into valuable heterocyclic scaffolds with potential applications in drug discovery and development. The detailed mechanistic explanation and step-by-step procedure are intended to enable researchers to successfully perform this synthesis and to adapt the methodology for the creation of related fused heterocyclic systems.
References
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. PMC - NIH. [Link]
-
Halogenation-enabled intramolecular deaminative cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Four-Component Reaction for the Synthesis of Dithiocarbamates Starting from Cyclic Imines. Request PDF - ResearchGate. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications (RSC Publishing). [Link]
-
Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]
-
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Request PDF - ResearchGate. [Link]
-
Covalent cross-linking of proteins by carbon disulfide. PubMed - NIH. [Link]
-
thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme. PubMed. [Link]
-
Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC - NIH. [Link]
-
Synthesis and Structure-Activity Relationship of Substituted Tetrahydro- And hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and Thiadiazinones: Potential Anxiolytic Agents. PubMed. [Link]
-
Reaction of 1 with carbon disulfide in cyclohexane. ResearchGate. [Link]
-
Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. PubMed Central. [Link]
-
Reactions of carbon disulfide with a primary amine and decomposition... ResearchGate. [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC - PubMed Central. [Link]
-
PEGylation of native disulfide bonds in proteins. Imperial College London. [Link]
Sources
Application Note: Strategic Execution of SN2 Reactions with 4-Bromocyclohexanamine Hydrochloride
Abstract
This technical guide provides a comprehensive protocol for conducting bimolecular nucleophilic substitution (SN2) reactions on the challenging substrate, 4-bromocyclohexanamine hydrochloride. The presence of a secondary bromide on a cyclohexane ring, coupled with a protonated amine, necessitates a carefully designed experimental approach to ensure successful substitution while mitigating competing elimination reactions. This document outlines two distinct protocols: one employing a non-basic nucleophile (azide) and another with a strongly basic nucleophile (hydroxide), detailing the critical step of in situ neutralization of the amine hydrochloride. We will delve into the mechanistic rationale, stereochemical implications, and practical considerations for drug development and synthetic chemistry researchers.
Introduction: Navigating the Challenges of SN2 on a Substituted Cyclohexane
The SN2 reaction is a cornerstone of organic synthesis, enabling the precise formation of carbon-heteroatom bonds with a predictable inversion of stereochemistry.[1][2] However, its application to substituted cyclohexanes, such as 4-bromocyclohexanamine, presents several mechanistic hurdles that must be addressed for a successful transformation.
-
Stereoelectronic Requirements: The SN2 mechanism proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[1] In a cyclohexane system, this necessitates that the leaving group occupies an axial position to allow for an unobstructed trajectory for the incoming nucleophile.[3]
-
Competing E2 Elimination: As a secondary alkyl halide, 4-bromocyclohexanamine is susceptible to E2 elimination, a competing pathway favored by strong bases.[4] The protocol must be designed to minimize this side reaction.
-
The Inactive Nucleophile: The starting material is provided as a hydrochloride salt. In this protonated form, the amine's lone pair is unavailable for nucleophilic attack, rendering it unreactive.[5] Therefore, a crucial first step is the deprotonation of the ammonium salt to generate the free amine, which can then participate in the reaction.
This application note will provide detailed protocols that address these challenges, enabling researchers to confidently employ this compound in their synthetic endeavors.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the SN2 reaction with this compound, highlighting the critical in situ neutralization step.
Caption: General experimental workflow for the SN2 reaction.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: SN2 Reaction with a Non-Basic Nucleophile (Sodium Azide)
This protocol is designed to favor the SN2 pathway by using a strong, non-basic nucleophile, thereby minimizing the competing E2 elimination.[6]
Table 1: Reagents and Materials for Azide Substitution
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Purpose |
| This compound | 214.54 | 1.0 g | 4.66 | Substrate |
| Sodium Azide (NaN₃) | 65.01 | 0.455 g | 7.00 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 0.71 mL | 5.13 | Base for in situ neutralization |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - | Polar aprotic solvent |
| Diethyl ether | 74.12 | As needed | - | Extraction solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | As needed | - | Aqueous wash |
| Brine | - | As needed | - | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.66 mmol) and dimethylformamide (DMF, 20 mL).
-
In Situ Neutralization: Add triethylamine (0.71 mL, 5.13 mmol) to the stirred suspension. The mixture should become a clear solution as the free amine is generated. Stir for 15 minutes at room temperature. The addition of a slight excess of a non-nucleophilic base is crucial to deprotonate the ammonium salt, liberating the nucleophilic free amine.[5][7]
-
Nucleophile Addition: Add sodium azide (0.455 g, 7.00 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-azidocyclohexanamine.
Protocol 2: SN2 Reaction with a Strongly Basic Nucleophile (Hydroxide)
This protocol demonstrates the synthesis of 4-aminocyclohexanol. Due to the use of a strong base (hydroxide), the E2 elimination is a significant competing pathway.[4] Careful control of the reaction temperature is necessary to favor substitution.
Table 2: Reagents and Materials for Hydroxide Substitution
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Purpose |
| This compound | 214.54 | 1.0 g | 4.66 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 0.56 g | 14.0 | Nucleophile and Base |
| Water | 18.02 | 15 mL | - | Solvent |
| Dioxane | 88.11 | 15 mL | - | Co-solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction solvent |
| Brine | - | As needed | - | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 g, 4.66 mmol) in a mixture of water (15 mL) and dioxane (15 mL).
-
Base and Nucleophile Addition: Add sodium hydroxide (0.56 g, 14.0 mmol) to the solution. In this case, the hydroxide ion serves as both the neutralizing agent for the hydrochloride salt and the nucleophile.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 90-100 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Extract the aqueous mixture with dichloromethane (4 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-aminocyclohexanol.
Mechanistic Discussion and Scientific Rationale
The Critical Role of In Situ Neutralization
The amine in this compound exists as an ammonium salt, which is non-nucleophilic. The addition of a base, such as triethylamine or sodium hydroxide, is essential to deprotonate the ammonium ion and generate the free amine.[5] This free amine is then capable of participating in subsequent reactions. In Protocol 1, a non-nucleophilic base (triethylamine) is used to avoid its competition with the intended nucleophile (azide). In Protocol 2, hydroxide serves a dual role as both the base and the nucleophile.
Stereochemical Outcome: Inversion of Configuration
The SN2 reaction proceeds with a concerted backside attack, leading to an inversion of stereochemistry at the electrophilic carbon, a phenomenon known as Walden inversion.[2] Assuming the starting 4-bromocyclohexanamine is a mixture of cis and trans isomers, the reaction will proceed on the conformer where the bromine atom is in the axial position. The product will be the corresponding inverted stereoisomer. For example, a trans-4-bromocyclohexanamine (with equatorial amine and axial bromine in one chair conformation) would yield a cis-4-substituted cyclohexanamine.
Minimizing E2 Elimination
The reaction of a secondary alkyl halide with a nucleophile is a classic example of the competition between SN2 and E2 pathways.[4]
-
With Sodium Azide: The azide ion is a strong nucleophile but a weak base, which strongly favors the SN2 reaction over E2.[6]
-
With Sodium Hydroxide: Hydroxide is a strong nucleophile and a strong base, making E2 a significant competing reaction. To favor SN2, the reaction temperature should be kept as low as possible while still allowing the substitution to proceed at a reasonable rate.
Troubleshooting and Expected Outcomes
| Observation/Problem | Possible Cause | Suggested Solution |
| No reaction or low conversion | Incomplete deprotonation of the amine hydrochloride. | Ensure the addition of a sufficient amount of base. Stir for a longer duration after base addition. |
| Insufficient reaction temperature or time. | Increase the reaction temperature or extend the reaction time. Monitor closely by TLC/LC-MS. | |
| Significant elimination product | Reaction temperature is too high. | Lower the reaction temperature. |
| The base used is too strong or sterically hindered. | In Protocol 1, ensure a non-nucleophilic, non-hindered base is used. In Protocol 2, this is an expected byproduct. | |
| Complex product mixture | Over-alkylation of the amine product. | This is less likely in these specific protocols but can occur if the product amine is also nucleophilic. |
Conclusion
The successful execution of SN2 reactions on this compound is achievable with careful consideration of the substrate's unique properties. The in situ neutralization of the amine hydrochloride is a critical first step to unmask the nucleophilic amine. The choice of nucleophile and reaction conditions dictates the balance between the desired SN2 substitution and the competing E2 elimination. The protocols provided herein offer robust starting points for researchers to synthesize a variety of 4-substituted cyclohexanamine derivatives, which are valuable building blocks in medicinal chemistry and materials science.
References
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
-
SN2 Reaction at the Amide Nitrogen Center Enables Hydrazide Synthesis. ResearchGate. [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]
-
What strong bases that can be used to deprotonate secondary amine? Quora. [Link]
-
Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
Synthesis of primary amines by SN2 reactions. YouTube. [Link]
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
-
9.4: Reaction of RX with NH3 and amines. Chemistry LibreTexts. [Link]
-
Which of the following SN2 and E2 reactions, respectively, is fas... Pearson+. [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]
-
Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. The Royal Society of Chemistry. [Link]
-
Amine Preparation 1 - SN2 Reaction. YouTube. [Link]
-
The isocyanide SN2 reaction. PubMed Central. [Link]
-
SN2 Reaction Mechanisms. YouTube. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
SN2 and E2 Rates of Cyclohexanes. Chemistry Steps. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
- Preparation method for 4-substituted acylamino cyclohexanone.
-
SN1 SN2 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
-
When trans-4-bromocyclohexanol is treated with base, an intramole... Pearson+. [Link]
-
Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
7.5: The Sₙ2 Reaction. Chemistry LibreTexts. [Link]
-
23.3: Reactions of amines. Chemistry LibreTexts. [Link]
-
advanced SN2 reaction practice. YouTube. [Link]
-
Synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids by Iodocyclization. Wiley Online Library. [Link]
- A kind of preparation method of trans 4 Boc aminocyclohexane acetic acid.
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Note: 4-Bromocyclohexanamine Hydrochloride as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Abstract
The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents from kinase inhibitors to GPCR modulators.[1][2] 4-Bromocyclohexanamine hydrochloride serves as an exceptionally valuable and versatile starting material for the synthesis of novel bioactive molecules. Its bifunctional nature, featuring a nucleophilic primary amine and a carbon-bromine bond amenable to cross-coupling reactions, allows for rapid diversification and the construction of complex, three-dimensional molecular architectures. This guide provides a comprehensive overview of its properties, core synthetic transformations, and detailed, field-proven protocols for its use in drug discovery workflows.
Physicochemical Properties and Reactivity Profile
This compound is a solid, room-temperature stable reagent. The hydrochloride salt form enhances stability and simplifies handling; however, the primary amine must be liberated by treatment with a base to engage in nucleophilic reactions. The molecule's true synthetic power lies in its two orthogonal reactive sites:
-
The Amine (NH₂): A primary aliphatic amine that is a potent nucleophile once deprotonated. It readily participates in N-alkylation, amidation, and reductive amination reactions.
-
The Bromide (C-Br): An alkyl bromide that serves as an electrophilic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 99337-81-2 | [3] |
| Molecular Formula | C₆H₁₃BrClN | [3] |
| Molecular Weight | 214.53 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 105-108 °C | [3] |
| Storage | Store at room temperature | [3] |
Core Synthetic Transformations & Protocols
The strategic value of 4-Bromocyclohexanamine lies in the ability to selectively functionalize its two reactive sites. Below are detailed protocols for two of the most powerful and widely used transformations in drug discovery.
N-Functionalization via Reductive Amination
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it reliably prevents over-alkylation and exhibits broad functional group tolerance.[4][5] The reaction proceeds through the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound, which is then immediately reduced by a mild and selective hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][6]
Protocol 1: Reductive Amination of 4-Bromocyclohexanamine
-
Objective: To synthesize N-substituted-4-bromocyclohexanamine derivatives.
-
Principle: The amine is first liberated from its hydrochloride salt, then condensed with an aldehyde or ketone, and the resulting iminium intermediate is reduced in situ. NaBH(OAc)₃ is chosen for its selectivity; it will not significantly reduce the starting aldehyde/ketone.[5]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Solvent and Base Addition: Dissolve/suspend the starting material in anhydrous DCE (approx. 0.1 M). Add the base (DIPEA or TEA, 1.2 equiv.) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 equiv.) to the mixture. Stir for 20-30 minutes to allow for iminium ion formation.
-
Addition of Reducing Agent: Carefully add NaBH(OAc)₃ (1.5 equiv.) portion-wise. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
C-Br Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7][8] To utilize this reaction on the 4-bromo position, it is imperative to first protect the nucleophilic cyclohexylamine nitrogen to prevent self-coupling or catalyst inhibition. A tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is robust under the basic coupling conditions and can be readily removed later under acidic conditions.
Protocol 2: Buchwald-Hartwig Amination (Two-Step Procedure)
-
Objective: To synthesize N-aryl-4-aminocyclohexane derivatives.
-
Principle: The primary amine is first protected as a Boc-carbamate. The resulting N-Boc-4-bromocyclohexanamine then undergoes a Pd-catalyzed C-N coupling with a primary or secondary aryl amine.[9][10]
Step A: Boc-Protection of 4-Bromocyclohexanamine
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)
-
Triethylamine (TEA) (2.2 equiv.)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Methodology:
-
Suspend this compound (1.0 equiv.) in DCM.
-
Add TEA (2.2 equiv.) and stir for 10 minutes.
-
Add a solution of Boc₂O (1.1 equiv.) in DCM dropwise.
-
Stir at room temperature overnight. Monitor by TLC for consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude N-Boc-4-bromocyclohexanamine is often pure enough for the next step but can be purified by column chromatography if necessary.
Step B: Buchwald-Hartwig Cross-Coupling
Materials:
-
N-Boc-4-bromocyclohexanamine (from Step A)
-
Aryl amine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
XPhos or similar biaryl phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
-
Oven-dried Schlenk flask or sealed vial, magnetic stirrer, heating mantle
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-4-bromocyclohexanamine (1.0 equiv.), the aryl amine (1.2 equiv.), the phosphine ligand (e.g., XPhos, 2 mol%), and NaOt-Bu (1.4 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) followed by anhydrous toluene.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to afford the coupled product.
Application Example: Synthesis of a CCR2 Antagonist Core Scaffold
The C-C chemokine receptor 2 (CCR2) is a GPCR target implicated in inflammatory diseases.[3][11] Many potent CCR2 antagonists feature a substituted cyclohexylamine core.[3][12] By combining the transformations described above, a researcher can rapidly assemble a library of diverse analogs based on a core scaffold derived from 4-Bromocyclohexanamine.
Table 2: Representative Experimental Data for a Synthetic Sequence
| Step | Intermediate/Product | Reagents & Conditions | Typical Yield | Purity (LC-MS) | Key ¹H NMR Signal (δ, ppm) |
| 1 | N-benzyl-4-bromocyclohexanamine | Benzaldehyde, NaBH(OAc)₃, DCE | 75-85% | >95% | ~3.8 (s, 2H, -CH₂-Ph) |
| 2 | N-Boc-N-benzyl-4-bromocyclohexanamine | Boc₂O, DMAP, DCM | 90-98% | >98% | ~1.45 (s, 9H, -C(CH₃)₃) |
| 3 | Final Scaffold Core | Aniline, Pd₂(dba)₃, RuPhos, NaOt-Bu, Toluene | 60-75% | >95% | ~6.7-7.2 (m, 5H, Ar-H) |
Note: This data is representative and actual results will vary based on the specific substrates and precise conditions used.
Safety and Handling
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents:
-
Sodium triacetoxyborohydride: Water-sensitive. Handle under an inert atmosphere.
-
Palladium Catalysts/Ligands: Often air-sensitive and costly. Handle under an inert atmosphere.
-
Sodium tert-butoxide: Highly basic and moisture-sensitive. Handle in a glovebox or under a robust inert atmosphere.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Toluene is a flammable solvent. Handle all solvents in a fume hood.
-
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Perform all reactions in a well-ventilated fume hood.
Conclusion
This compound is a powerful and cost-effective building block for medicinal chemistry and drug discovery. Its dual reactivity enables a modular approach to synthesis, allowing for the independent and strategic installation of diverse functionalities at both the nitrogen and C4-position of the cyclohexane ring. The robust protocols detailed herein for reductive amination and Buchwald-Hartwig amination provide reliable pathways to construct libraries of novel, three-dimensional molecules for screening against a wide range of biological targets.
References
-
Carter, P. H., et al. (2012). Synthesis of 3-phenylsulfonylmethyl cyclohexylaminobenzamide-derived antagonists of CC chemokine receptor 2 (CCR2). Bioorganic & Medicinal Chemistry Letters, 22(3), 1384-1387. [Link]
-
Brown, G. D., et al. (2016). Discovery and Synthesis of Cyclohexenyl Derivatives as Modulators of CC Chemokine Receptor 2 Activity. Bioorganic & Medicinal Chemistry Letters, 26(2), 662-666. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Norman, M. H., et al. (2008). The discovery of novel cyclohexylamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4492-4495. [Link]
-
D'hooghe, M., & De Kimpe, N. (2013). Feature Reviews in Medicinal Chemistry. Current Medicinal Chemistry, 20(15), 1947-1948. [Link]
-
Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1023811. [Link]
-
Kumar, A., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(34), 15461-15465. [Link]
-
Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(11), 5514-5533. [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. acs.org. [Link]
-
Zhang, Y., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(1), 236-242. [Link]
-
Sadybekov, A., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. Nature Communications, 14(1), 7480. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-phenylsulfonylmethyl cyclohexylaminobenzamide-derived antagonists of CC chemokine receptor 2 (CCR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromocyclohexanamine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the substituted cyclohexane ring holds a place of prominence due to its conformational properties and its prevalence in a multitude of bioactive molecules. This technical guide delves into the specific applications of 4-bromocyclohexanamine hydrochloride, a versatile and reactive intermediate, in the synthesis of drug candidates across diverse therapeutic areas. We will explore its role in the generation of molecules targeting key biological pathways, supported by detailed case studies, step-by-step synthetic protocols, and an analysis of the underlying structure-activity relationships (SAR).
Introduction: The Versatility of the 4-Substituted Cyclohexylamine Scaffold
This compound presents itself as a bifunctional building block of significant interest. The cyclohexane core offers a three-dimensional scaffold that can effectively probe the binding pockets of biological targets. The amine functionality serves as a crucial handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse pharmacophoric elements.[1] Concurrently, the bromine atom at the 4-position acts as a versatile leaving group, amenable to nucleophilic substitution reactions, enabling the introduction of a second point of diversity. This dual functionality makes 4-bromocyclohexanamine a valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₁₃BrClN |
| Molecular Weight | 214.53 g/mol |
| CAS Number | 99337-81-2 |
| Appearance | Solid |
| Solubility | Soluble in water and polar organic solvents |
Case Study 1: Synthesis of a Key Intermediate for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Therapeutic Area: Type 2 Diabetes Mellitus
Rationale: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5] Many potent DPP-4 inhibitors feature a primary amine that interacts with key acidic residues (Glu205 and Glu206) in the S2 pocket of the enzyme's active site.[6] The 4-aminocyclohexylalanine scaffold has been identified as a valuable component in the design of such inhibitors.
Proposed Synthetic Application of 4-Bromocyclohexanamine
While direct synthesis from this compound is not explicitly detailed in all literature for final drug products, its utility in accessing the crucial 4-aminocyclohexylalanine core is a logical and chemically sound strategy. The bromine atom can be displaced by a suitable nucleophile to introduce the carboxylic acid functionality, or a precursor thereof.
Experimental Protocol: Proposed Synthesis of a 4-Aminocyclohexylalanine Precursor
This protocol outlines a plausible, multi-step synthesis of a protected 4-aminocyclohexylalanine derivative, a key intermediate for DPP-4 inhibitors, starting from this compound. This proposed pathway is based on well-established organic chemistry principles, including nucleophilic substitution and amine protection/deprotection strategies.
Step 1: Free-Basing of this compound
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is basic (pH ~8-9).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, 4-bromocyclohexanamine.
Step 2: Boc-Protection of the Amine
-
Dissolve the 4-bromocyclohexanamine free base (1.0 eq) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (TEA) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (4-bromocyclohexyl)carbamate.
Step 3: Nucleophilic Substitution with a Carboxylate Equivalent
-
To a solution of tert-butyl (4-bromocyclohexyl)carbamate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add diethyl malonate (1.5 eq) and a non-nucleophilic base such as sodium hydride (NaH) (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and quench carefully with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
The resulting diester is then hydrolyzed and decarboxylated by heating with aqueous acid (e.g., 6 M HCl) to yield the Boc-protected 4-aminocyclohexylacetic acid.
Step 4: Conversion to the Final Amino Acid Derivative
-
The Boc-protected 4-aminocyclohexylacetic acid can then be converted to the desired amino acid derivative through standard peptide coupling and functional group manipulation techniques, followed by deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM).
Signaling Pathway and Mechanism of Action
Case Study 2: A Building Block for Antipsychotic Agents - The Cariprazine Intermediate
Therapeutic Area: Psychiatry (Schizophrenia, Bipolar Disorder)
Rationale: Cariprazine is an atypical antipsychotic that acts as a dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor. A key structural feature of cariprazine is the trans-4-substituted cyclohexylamine moiety, which is crucial for its pharmacological activity.[7][8] The synthesis of cariprazine and its analogues often involves the preparation of a key intermediate, trans-4-aminocyclohexylacetic acid or a derivative thereof. This compound serves as a potential starting material for the synthesis of this critical intermediate.
Proposed Synthetic Application of 4-Bromocyclohexanamine
The trans-isomer of 4-bromocyclohexanamine can be utilized to synthesize the trans-4-aminocyclohexylacetic acid core of cariprazine. The synthetic strategy would involve the stereoselective introduction of a two-carbon chain at the 4-position, followed by functional group manipulations to yield the desired carboxylic acid.
Experimental Protocol: Proposed Synthesis of a Cariprazine Intermediate
This protocol outlines a proposed synthesis of a key trans-4-aminocyclohexylacetic acid derivative.
Step 1: Preparation of Boc-protected trans-4-bromocyclohexanamine
-
Follow Steps 1 and 2 from the DPP-4 inhibitor intermediate synthesis, ensuring the starting material is the trans-isomer of this compound. The stereochemistry is generally retained through these steps.
Step 2: Palladium-Catalyzed Cross-Coupling Reaction
-
In a reaction vessel, combine tert-butyl (trans-4-bromocyclohexyl)carbamate (1.0 eq), a suitable vinylating agent such as vinyltributyltin (1.2 eq), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), in an anhydrous solvent like toluene.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield tert-butyl (trans-4-vinylcyclohexyl)carbamate.
Step 3: Oxidative Cleavage to the Aldehyde
-
Dissolve the tert-butyl (trans-4-vinylcyclohexyl)carbamate (1.0 eq) in a mixture of DCM and methanol at -78 °C.
-
Bubble ozone (O₃) through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) (2.0 eq), and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture and purify the resulting aldehyde by column chromatography.
Step 4: Oxidation to the Carboxylic Acid
-
Dissolve the aldehyde from the previous step in a suitable solvent such as a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (2.0 eq) followed by a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.
-
Stir the reaction at room temperature for several hours.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the Boc-protected trans-4-aminocyclohexylacetic acid. This intermediate can then be carried forward to complete the synthesis of cariprazine.
Logical Relationship of Synthetic Strategy
Case Study 3: A Scaffold for Novel Analgesics
Therapeutic Area: Pain Management
Rationale: The cyclohexylamine scaffold is present in a number of centrally acting agents, including analgesics. For instance, novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives have been developed as highly selective kappa opioid receptor agonists, demonstrating potent analgesic activity.[9] While this example is a 1,2-disubstituted cyclohexane, the principle of utilizing the aminocyclohexyl core as a scaffold for presenting pharmacophoric groups to opioid or other pain-related receptors is well-established. This compound can be envisioned as a starting point for accessing 1,4-disubstituted analogues with potential analgesic properties.
Proposed Synthetic Application in Analgesic Development
4-Bromocyclohexanamine can be used to synthesize a library of N-acylated and 4-substituted cyclohexylamine derivatives for screening as potential analgesics. The amine can be acylated with various carboxylic acids, while the bromine can be substituted with different aryl or heteroaryl groups via cross-coupling reactions.
Experimental Protocol: General Synthesis of N-Acyl-4-Arylcyclohexanamine Derivatives
Step 1: N-Acylation
-
To a solution of this compound (1.0 eq) and a desired carboxylic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ and brine, then dry over Na₂SO₄ and concentrate.
-
Purify the crude N-(4-bromocyclohexyl)amide by column chromatography.
Step 2: Suzuki Cross-Coupling
-
In a microwave vial, combine the N-(4-bromocyclohexyl)amide (1.0 eq), a desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a solvent mixture, for example, dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at a temperature and time optimized for the specific substrates (e.g., 120 °C for 30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final N-(4-arylcyclohexyl)amide product by column chromatography.
Table 2: Representative Data for a Hypothetical Analgesic Candidate Series
| Compound ID | R-group (Acyl) | Ar-group (Aryl) | Kappa Opioid Receptor Ki (nM) | Analgesic Efficacy (% MPE) |
| ANA-001 | Phenylacetyl | Phenyl | 150 | 35 |
| ANA-002 | 3-Chlorophenylacetyl | Phenyl | 98 | 52 |
| ANA-003 | Phenylacetyl | 4-Fluorophenyl | 125 | 41 |
| ANA-004 | 3-Chlorophenylacetyl | 4-Fluorophenyl | 45 | 78 |
MPE = Maximum Possible Effect in a standardized animal model of pain.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for the efficient and divergent synthesis of complex molecules with desirable three-dimensional characteristics. As demonstrated in the case studies, this starting material provides a gateway to key intermediates for the synthesis of drugs targeting a range of diseases, including type 2 diabetes, psychiatric disorders, and pain. The protocols provided herein, both established and proposed, offer a practical guide for researchers to leverage the synthetic potential of this compound in their drug discovery endeavors. The continued exploration of this and similar scaffolds will undoubtedly lead to the development of novel and improved therapeutic agents.
References
-
Dr.Oracle. (2025, August 18). What is the mode of action of Dipeptidyl Peptidase-4 (DPP4) inhibitors?[Link]
-
Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Link]
-
Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). [Link]
-
Cleveland Clinic. (2025, October 10). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
-
The Medical Biochemistry Page. (2025, September 11). Dipeptidyl Peptidase 4: DPP4. [Link]
-
PDB-101. (n.d.). DPP4. [Link]
-
ResearchGate. (n.d.). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. [Link]
- Römmich, M., et al. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. Molecules, 23(2), 446.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). Pharmaceuticals, 15(11), 1369.
- Kim, D., et al. (2013). Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway. Proceedings of the National Academy of Sciences, 110(14), 5450-5455.
-
ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic scheme for cariprazine. [Link]
- Drucker, D. J. (2016). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical Biology and Mechanisms of Action. Nature Reviews Endocrinology, 12(11), 663-673.
- Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 80.
-
ResearchGate. (n.d.). DPP-4 active site with active-site residues The catalytic pocket of.... [Link]
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Journal of Reports in Pharmaceutical Sciences, 13(2), 145-156.
- Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging. (2021). Frontiers in Cardiovascular Medicine, 8, 708801.
-
OUCI. (n.d.). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. [Link]
- Google Patents. (n.d.).
-
New Drug Approvals. (n.d.). CARIPRAZINE. [Link]
- Zimmerman, D. M., et al. (1994). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry, 37(14), 2262-2265.
- Synthesis and SAR of 4-aminocyclopentapyrrolidines as N-type Ca²⁺ channel blockers with analgesic activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4363-4367.
-
Pearson+. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh.... [Link]
-
Pearson. (2024, February 12). When trans-4-bromocyclohexanol is treated with base, an intramole.... [Link]
- Pau, A., et al. (2000). Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. Il Farmaco, 55(6-7), 439-447.
-
The Organic Chemistry Tutor. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]
-
Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
- [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate]. (2012). Zhongguo Ying Yong Sheng Li Xue Za Zhi, 28(1), 75-78.
-
PubChem. (n.d.). This compound. [Link]
- G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? (2018). Pharmacological Reviews, 70(4), 786-810.
- One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019).
- Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs. (2021). Frontiers in Molecular Biosciences, 8, 706499.
- A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. (2018). Journal of the American Chemical Society, 140(40), 12884-12889.
- Pharmacological targeting of G protein-coupled receptor heteromers. (2019). Pharmacological Research, 147, 104359.
-
ResearchGate. (n.d.). Newly approved drugs targeting class B GPCRs in the past 3 years. [Link]
- Google Patents. (n.d.). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- GPCR drug discovery: new agents, targets and indications. (2024). Nature Reviews Drug Discovery, 23(1), 38-60.
- The Role of Organic Small Molecules in Pain Management. (2021). Pharmaceuticals, 14(7), 643.
- Recombinant l-Amino Acid Oxidase with Broad Substrate Spectrum for Co-substrate Recycling in (S)-Selective Transaminase-Catalyzed Kinetic Resolutions. (2019).
-
ResearchGate. (2019, August 24). Is there a straight forward way to modify the amine of an amino acid?. [Link]
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach [ouci.dntb.gov.ua]
- 8. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 9. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of 4-Bromocyclohexanamine Hydrochloride by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromocyclohexanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug cariprazine. Its purity and structural integrity are paramount for the successful synthesis of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of organic molecules. This application note provides a comprehensive guide to the analytical characterization of this compound using ¹H and ¹³C NMR spectroscopy, with a focus on sample preparation, spectral interpretation, and stereochemical analysis.
The cyclohexane ring's conformational flexibility and the presence of two substituents (bromo and amino groups) introduce the possibility of cis and trans stereoisomers, which can have different physical and chemical properties. NMR spectroscopy is a powerful tool to differentiate between these isomers.
Part 1: Experimental Protocols
Sample Preparation: A Critical First Step
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.
Protocol for NMR Sample Preparation:
-
Solvent Selection: Due to the hydrochloride salt form, a polar deuterated solvent is required. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte signals.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vigorously mix the sample until it is fully dissolved. Gentle warming in a water bath may aid dissolution if necessary.
-
Filtration (if necessary): If the solution contains any undissolved solid particles or appears cloudy, it must be filtered. This can be achieved by passing the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1.4 s |
| Spectral Width | 12 ppm | 220 ppm |
Part 2: Spectral Interpretation and Structural Elucidation
The interpretation of NMR spectra involves analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values to deduce the molecular structure.
Conformational Isomerism in 4-Bromocyclohexanamine
The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. For a 1,4-disubstituted cyclohexane like 4-Bromocyclohexanamine, two diastereomers are possible: cis and trans.
-
trans-isomer: The bromo and amino groups are on opposite sides of the ring. In the most stable chair conformation, both substituents will occupy equatorial positions to minimize 1,3-diaxial interactions.
-
cis-isomer: The bromo and amino groups are on the same side of the ring. In any chair conformation, one substituent will be in an axial position and the other in an equatorial position. The ring will rapidly flip between two chair conformations at room temperature.
This conformational difference leads to distinct NMR spectra for the cis and trans isomers.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound will show signals for the protons on the cyclohexane ring and the amine group.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-1 (CH-NH₃⁺) | ~3.0 - 3.5 | Multiplet | 1H | Deshielded by the adjacent electron-withdrawing ammonium group. |
| H-4 (CH-Br) | ~3.8 - 4.5 | Multiplet | 1H | Deshielded by the electronegative bromine atom. The chemical shift will be influenced by its axial or equatorial position. |
| Ring CH₂ | ~1.2 - 2.5 | Multiplets | 8H | Protons on the cyclohexane ring. The broad range is due to the different chemical environments of axial and equatorial protons. |
| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | 3H | The protons of the ammonium group are acidic and exchange with residual water in the solvent, leading to a broad signal. This signal will disappear upon D₂O exchange. |
Distinguishing between cis and trans isomers by ¹H NMR:
The key to distinguishing between the cis and trans isomers lies in the chemical shifts and coupling constants of the H-1 and H-4 protons.
-
trans-isomer: In the diequatorial conformation, both H-1 and H-4 are axial. They will exhibit large axial-axial couplings with their neighboring axial protons, resulting in a broad multiplet with a larger coupling constant (J ≈ 8-13 Hz).
-
cis-isomer: Due to rapid ring flipping, the observed spectrum is an average of the two chair conformations. The H-1 and H-4 protons will have both axial and equatorial character, leading to a narrower multiplet with a smaller average coupling constant.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-1 (C-NH₃⁺) | ~50 - 55 | The carbon attached to the electron-withdrawing ammonium group is deshielded. |
| C-4 (C-Br) | ~55 - 60 | The carbon attached to the electronegative bromine atom is deshielded. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone. |
| C-2, C-6 | ~30 - 35 | Carbons adjacent to the C-NH₃⁺ group. |
| C-3, C-5 | ~30 - 35 | Carbons adjacent to the C-Br group. |
Distinguishing between cis and trans isomers by ¹³C NMR:
Due to the symmetry of the trans-isomer in its diequatorial conformation, it is expected to show fewer signals in the ¹³C NMR spectrum compared to the less symmetric cis-isomer. The trans-isomer should exhibit three signals (C-1, C-4, and a single signal for C-2, C-3, C-5, and C-6 due to symmetry). The cis-isomer, having lower symmetry, may show four distinct signals.
Part 3: Visualization of Workflow and Logic
Experimental Workflow Diagram
Caption: Experimental workflow for NMR analysis.
Logical Relationship Diagram for Structural Confirmation
Caption: Logic for structural confirmation by NMR.
Conclusion
NMR spectroscopy is a definitive analytical tool for the characterization of this compound. By following the detailed protocols for sample preparation and leveraging a thorough understanding of ¹H and ¹³C NMR spectral interpretation, researchers can confidently confirm the structure, purity, and stereochemistry of this important pharmaceutical intermediate. The ability to distinguish between cis and trans isomers is particularly critical for ensuring the quality and efficacy of the final drug product.
References
-
A Nuclear Magnetic Resonance and Molecular-modelling Study of Cyclohexylamine and Several N-Substituted Derivatives and their Hy - RSC Publishing. Available at: [Link]
-
Conformational Analysis of Cyclohexane: Examples & Changes - StudySmarter. Available at: [Link]
-
Cyclohexane conformation - Wikipedia. Available at: [Link]
-
Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy | Journal of the American Chemical Society. Available at: [Link]
-
Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
Conformational analysis of cyclohexane | PPTX - Slideshare. Available at: [Link]
-
NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale - YouTube. Available at: [Link]
-
Chemical structures of cyclohexylamine derivatives (hydrochloride salts). - ResearchGate. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]
-
NMR Sample Prepara-on. Available at: [Link]
-
Cyclohexylamine - SpectraBase. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available at: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. Available at: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. Available at: [Link]
-
Spectroscopic Properties of Cyclohexanes - Chemistry LibreTexts. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
-
NMR Spectroscopy of Stereoisomers. Available at: [Link]
-
This compound | C6H13BrClN | CID 13473343 - PubChem - NIH. Available at: [Link]
-
Template for Electronic Submission to ACS Journals - The Royal Society of Chemistry. Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
How does NMR differentiate between cis and trans isomers? - TutorChase. Available at: [Link]
-
Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. Available at: [Link]
- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line
Application Notes and Protocols for the Stereoselective Synthesis with 4-Bromocyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylamine scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] The precise control of stereochemistry on the cyclohexane ring is often crucial for therapeutic efficacy and safety. 4-Bromocyclohexanamine hydrochloride serves as a versatile starting material for the synthesis of diverse, stereochemically defined cyclohexylamine derivatives. The presence of two key functional groups—a primary amine and a secondary bromide—on the cyclohexane ring allows for a variety of synthetic manipulations. This guide provides detailed application notes and protocols for the stereoselective synthesis utilizing this compound, focusing on strategies to control the stereochemical outcome of subsequent transformations.
The hydrochloride salt of 4-Bromocyclohexanamine is a stable, solid form that is convenient for storage and handling.[3][4] Prior to its use in many organic reactions, the free base is typically generated in situ or in a separate step by treatment with a suitable base. The stereochemistry of the starting material (often a mixture of cis and trans isomers) and the conformational flexibility of the cyclohexane ring are critical considerations in designing stereoselective syntheses.
This document will explore two primary strategies for achieving stereocontrol:
-
Diastereoselective Nucleophilic Substitution: Leveraging the bromide as a leaving group for substitution reactions where the stereochemical outcome is controlled by the substrate, nucleophile, or catalyst.
-
Chiral Auxiliary-Mediated Synthesis: Utilizing the amine functionality to introduce a chiral auxiliary that directs subsequent stereoselective transformations on the cyclohexane ring.
Strategy 1: Diastereoselective Nucleophilic Substitution on the Bromide
The carbon-bromine bond in 4-bromocyclohexanamine is susceptible to nucleophilic substitution. As a secondary alkyl halide, it can react via both SN1 and SN2 mechanisms.[5][6] To achieve stereocontrol, reaction conditions that favor the SN2 pathway are generally preferred, as this mechanism proceeds with a predictable inversion of stereochemistry at the carbon center.
Causality Behind Experimental Choices in SN2 Reactions:
-
Nucleophile: Strong, non-bulky nucleophiles are ideal for promoting the SN2 mechanism.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Leaving Group: Bromide is a good leaving group, facilitating the substitution reaction.
-
Temperature: Lower temperatures are often employed to minimize competing elimination reactions (E2).
Protocol 1: Diastereoselective Substitution with a Chiral Nucleophile
This protocol describes the reaction of 4-bromocyclohexanamine with a chiral alkoxide to generate a diastereomerically enriched ether.
Experimental Workflow:
Caption: Workflow for diastereoselective nucleophilic substitution.
Detailed Protocol:
-
Preparation of the Chiral Nucleophile:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous DMF (20 mL).
-
Add (R)-(-)-2-Phenylglycinol (1.2 eq) to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in small portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.
-
-
Nucleophilic Substitution Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of water and basify with 1M NaOH. Extract the free amine with dichloromethane, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Dissolve the resulting 4-bromocyclohexanamine free base in anhydrous DMF (10 mL).
-
Add the solution of the free base dropwise to the prepared chiral alkoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the diastereomerically enriched product.
-
-
Stereochemical Analysis:
-
Determine the diastereomeric ratio (d.r.) of the purified product by 1H NMR analysis.
-
The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis after derivatization of the amine if necessary.
-
Expected Results (Hypothetical Data):
| Entry | Starting Isomer | Nucleophile | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | trans | (R)-2-Phenylglycinoxide | DMF | 25 | 75 | 85:15 |
| 2 | cis | (R)-2-Phenylglycinoxide | DMF | 25 | 72 | 70:30 |
| 3 | trans | (S)-2-Phenylglycinoxide | DMSO | 25 | 78 | 88:12 |
Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
An alternative approach is to use the amine functionality to attach a chiral auxiliary.[7][8] This auxiliary can then direct a subsequent stereoselective reaction, after which it can be cleaved and recovered. This strategy is particularly useful for reactions that are difficult to control directly.
Causality Behind Experimental Choices in Chiral Auxiliary-Mediated Synthesis:
-
Choice of Auxiliary: The chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and provide high stereochemical induction. Evans oxazolidinones and pseudoephedrine amides are common examples.[8]
-
Reaction Conditions: The conditions for the stereoselective reaction are chosen to maximize the directing effect of the auxiliary. This often involves the formation of a rigid, chelated intermediate.
-
Cleavage of the Auxiliary: The conditions for removing the auxiliary should not racemize the newly formed stereocenter.
Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol details the use of (+)-pseudoephedrine as a chiral auxiliary to direct the diastereoselective alkylation of an enolate derived from the corresponding amide.
Reaction Scheme:
Caption: Workflow for chiral auxiliary-mediated asymmetric alkylation.
Detailed Protocol:
Note: This protocol assumes a derivative of 4-bromocyclohexanamine where the amine is part of a larger molecule containing a carboxylic acid that can be converted to the chiral amide.
-
Formation of the Chiral Amide:
-
Dissolve the carboxylic acid derivative of cyclohexanamine (1.0 eq) and (+)-pseudoephedrine (1.1 eq) in dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the chiral amide.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF (20 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add the alkylating agent (e.g., methyl iodide, 1.5 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Reflux the alkylated amide in a mixture of THF and 1 M H2SO4 for 12 hours.
-
Cool the reaction mixture and neutralize with 1 M NaOH.
-
Extract the product with ethyl acetate. The aqueous layer will contain the protonated pseudoephedrine, which can be recovered.
-
Dry the organic layer and concentrate to yield the enantiomerically enriched carboxylic acid.
-
Expected Results (Hypothetical Data):
| Entry | Electrophile | Base | Temp (°C) | Yield (%) | d.e. (%) |
| 1 | CH3I | LDA | -78 | 85 | >95 |
| 2 | BnBr | LHMDS | -78 | 80 | >95 |
| 3 | Allyl Bromide | LDA | -78 | 78 | 92 |
Modern Catalytic Approaches
Recent advances in catalysis offer powerful alternatives for the stereoselective synthesis of cyclohexylamine derivatives.[9] These methods often provide high levels of stereocontrol with catalytic amounts of a chiral promoter.
-
Organocatalytic Asymmetric Reactions: Chiral Brønsted acids or amines can catalyze cascade reactions to form substituted cyclohexylamines with high enantioselectivity.[10][11][12] For instance, a chiral phosphoric acid can catalyze an aldolization-dehydration-conjugate reduction-reductive amination sequence to yield cis-3-substituted cyclohexylamines.[10][11]
-
Photoredox Catalysis: Visible-light-enabled photoredox catalysis has been used for the [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity.[1][2]
-
Biocatalysis: Enzymes such as cyclohexylamine oxidases and transaminases can be employed for the deracemization or asymmetric synthesis of chiral cyclohexylamines, offering high selectivity and mild reaction conditions.[13][14]
These advanced methods, while not starting directly from 4-bromocyclohexanamine, represent the state-of-the-art in the synthesis of this important class of molecules and should be considered when designing synthetic routes to complex targets.
Conclusion
This compound is a valuable building block for the stereoselective synthesis of substituted cyclohexylamines. By carefully selecting the synthetic strategy and reaction conditions, a high degree of stereocontrol can be achieved. Diastereoselective nucleophilic substitution of the bromide and the use of chiral auxiliaries attached to the amine are two robust and well-established approaches. The protocols provided herein offer a starting point for researchers to develop their own specific applications. Furthermore, the exploration of modern catalytic methods is encouraged for accessing novel and complex chiral cyclohexylamine derivatives.
References
-
Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498–7499. [Link][10][11][12]
-
Lu, Y.-N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, Advance Article. [Link][1][2]
-
Li, Z., et al. (2020). Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. ACS Catalysis, 10(9), 5149–5156. [Link][13]
-
ResearchGate. (2025). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Request PDF. [Link][14]
-
Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link][9]
-
UCHEM. Chiral Auxiliaries. Retrieved from UCHEM website. [Link][7]
-
PubChem. This compound. Retrieved from PubChem website. [Link][3]
-
Pearson+. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep. Retrieved from Pearson+ website. [Link][6]
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 3. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromocyclohexan-1-amine,hydrochloride | 99337-81-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 7. myuchem.com [myuchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organocatalytic asymmetric reaction cascade to substituted cyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Intramolecular Reactions of 4-Bromocyclohexanamine Derivatives for the Synthesis of Bicyclic Scaffolds
Introduction: The Strategic Value of Conformational Constraint in Drug Discovery
In modern medicinal chemistry, the principle of conformational restriction is a cornerstone of rational drug design. By locking a flexible molecule into a more rigid, bioactive conformation, it is often possible to enhance binding affinity for a biological target, improve selectivity, and optimize pharmacokinetic properties.[1][2] Bicyclic amines, particularly those containing the azabicyclo[2.2.1]heptane (also known as 7-azanorbornane) core, represent a class of conformationally constrained scaffolds that have garnered significant interest in drug development.[2][3][4] These rigid structures serve as valuable isosteres for common motifs like piperidine and pyrrolidine, offering unique three-dimensional vectoral presentations of substituents.[1]
This application note provides a detailed guide to the intramolecular cyclization of 4-bromocyclohexanamine derivatives, a key strategy for accessing these valuable bicyclic scaffolds. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss the critical parameters that govern the success of these transformations. The target audience for this guide includes researchers and scientists in organic synthesis, medicinal chemistry, and drug development.
Mechanistic Insights: Stereochemistry and Baldwin's Rules in Action
The intramolecular cyclization of 4-bromocyclohexanamine derivatives is fundamentally an intramolecular nucleophilic substitution (SN2) reaction. The resident amine functionality acts as the nucleophile, displacing the bromide leaving group to form a new carbon-nitrogen bond and construct the bicyclic framework. The stereochemical relationship between the amine and the bromide on the cyclohexane ring is a critical determinant of the reaction's feasibility.
For a productive cyclization to occur, the nucleophilic amine and the electrophilic carbon bearing the bromine must be able to adopt a spatial arrangement that allows for the requisite backside attack characteristic of an SN2 reaction. This is most readily achieved when the 4-bromocyclohexanamine derivative exists in a chair conformation where both the amino group and the bromine atom are in axial positions, or one is axial and the other equatorial, allowing for conformational flexibility to achieve the necessary transition state geometry.
The favorability of ring-forming reactions is often predicted by Baldwin's Rules , a set of empirical guidelines based on the stereoelectronic requirements of cyclization.[5][6][7] These rules classify cyclizations based on ring size, the hybridization of the electrophilic carbon (in this case, sp³ or 'tet'), and whether the bond being broken is part of the newly formed ring ('endo') or outside of it ('exo'). The intramolecular cyclization of a 4-substituted cyclohexanamine to form a bicyclo[2.2.1]heptane system involves the formation of a five-membered ring. This is classified as a 5-exo-tet cyclization, which is a favored process according to Baldwin's Rules.[5][8][9]
Caption: Baldwin's Rules for tetrahedral (tet) systems, highlighting the favored 5-exo-tet pathway.
Synthetic Workflow: From Cyclohexanamine to Bicyclic Scaffold
The overall synthetic strategy involves a few key transformations, starting from a readily available 4-aminocyclohexanol precursor. The workflow is designed to be robust and adaptable for the synthesis of various N-substituted azabicyclo[2.2.1]heptane derivatives.
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. enamine.net [enamine.net]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Protecting Group Strategies for 4-Bromocyclohexanamine: An In-Depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Amine Protection
In the landscape of complex organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. 4-Bromocyclohexanamine, a valuable bifunctional building block, presents a classic challenge: how to perform chemistry at one site without unintended reactions at the other. The primary amine, a potent nucleophile and base, can interfere with a multitude of desired transformations.[1][2][3] Protecting the amine as a temporary, less reactive derivative is therefore a critical strategic consideration, enabling chemists to unlock the full synthetic potential of this molecule.[4][5]
This guide provides a comprehensive overview of protecting group strategies for 4-bromocyclohexanamine, moving beyond a simple recitation of protocols to delve into the mechanistic rationale and strategic considerations that underpin the selection of an appropriate protecting group. We will explore the application of two of the most robust and widely employed amine protecting groups—the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups—providing detailed, field-tested protocols for their installation and removal.
The Pillars of an Effective Protecting Group Strategy
An ideal protecting group strategy is characterized by several key attributes that ensure efficiency and high fidelity throughout a multi-step synthesis.[2][6] These include:
-
Ease of Installation and Removal: The protecting group should be introduced and cleaved in high yield under mild conditions that do not compromise the integrity of the substrate.[1]
-
Robust Stability: The protected amine must be stable to a wide range of reaction conditions that may be required for transformations elsewhere in the molecule.[7][8]
-
Orthogonality: In more complex syntheses involving multiple protecting groups, it is crucial that each can be removed selectively without affecting the others. This concept of "orthogonal protection" is a cornerstone of modern synthetic chemistry.[4][5][9][10]
Strategic Selection of a Protecting Group for 4-Bromocyclohexanamine
The choice between the Boc and Cbz protecting groups for 4-bromocyclohexanamine hinges on the planned synthetic route. The primary consideration is the stability of the protecting group under the reaction conditions of subsequent steps.
| Protecting Group | Key Stability Characteristics | Cleavage Conditions |
| Boc | Stable to basic conditions and catalytic hydrogenation.[11][12] | Strong acids (e.g., TFA, HCl).[13][14][15][16] |
| Cbz | Stable to acidic and basic conditions.[17][18] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[13][15][18][19][20] |
A decision-making workflow for selecting the appropriate protecting group is illustrated below:
Caption: Decision workflow for amine protection.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its clean, acid-mediated removal.[21][22]
Mechanism of Boc Protection
The protection of 4-bromocyclohexanamine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[15][21] This reaction can be facilitated by a base to deprotonate the resulting ammonium species.
Caption: Boc protection of 4-bromocyclohexanamine.
Experimental Protocol: Boc Protection of 4-Bromocyclohexanamine
Materials:
-
4-Bromocyclohexanamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-bromocyclohexanamine.
-
Purify the product by column chromatography on silica gel if necessary.
Mechanism of Boc Deprotection
The cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[13][22] The acid protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, regenerating the free amine.[15][16]
Caption: Boc deprotection of the protected amine.
Experimental Protocol: Boc Deprotection
Materials:
-
N-Boc-4-bromocyclohexanamine
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-bromocyclohexanamine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) or 4 M HCl in dioxane (5-10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 4-bromocyclohexanamine.
The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group is another cornerstone of amine protection, valued for its stability to a broad range of non-reducing conditions.[23]
Mechanism of Cbz Protection
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[20] The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Caption: Cbz protection of 4-bromocyclohexanamine.
Experimental Protocol: Cbz Protection of 4-Bromocyclohexanamine
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium carbonate (2.5 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if required.
Mechanism of Cbz Deprotection
The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis.[13][18][19] In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[20]
Caption: Cbz deprotection via hydrogenolysis.
Experimental Protocol: Cbz Deprotection
Materials:
-
N-Cbz-4-bromocyclohexanamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-Cbz-4-bromocyclohexanamine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-bromocyclohexanamine.
Conclusion
The judicious selection and application of amine protecting groups are fundamental to the successful synthesis of complex molecules derived from 4-bromocyclohexanamine. Both the Boc and Cbz groups offer robust and reliable protection, with their distinct cleavage conditions providing the synthetic chemist with orthogonal strategies to navigate challenging synthetic pathways. A thorough understanding of the principles outlined in this guide will empower researchers to design and execute more efficient and effective synthetic routes, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Murphy, G. K., & Liphshutz, B. H. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504.
- Kocienski, P. J. (1999). Protective Groups. In T. W. Greene & P. G. M. Wutz (Eds.), Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]
- Boumoud, B., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-5.
-
Scribd. (n.d.). Stability of Amino Protecting Groups. Retrieved from [Link]
-
Tandfonline. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(24), 7247-7264.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. media.neliti.com [media.neliti.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. scribd.com [scribd.com]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
- 9. fiveable.me [fiveable.me]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Amine Protection / Deprotection [fishersci.dk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Azaspiro[4.5]decanes from 4-Bromocyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis of azaspiro[4.5]decane, a valuable spirocyclic scaffold in medicinal chemistry, starting from the commercially available 4-Bromocyclohexanamine hydrochloride. The described three-step synthetic route is designed to be robust and reproducible, yielding the target spirocyclic amine in high purity. This guide delves into the causality behind the experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system for researchers.
Introduction: The Significance of Azaspirocycles
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of immense interest in drug discovery. Their inherent three-dimensional structure provides access to novel chemical space, often leading to improved pharmacological properties such as enhanced target affinity, selectivity, and optimized ADME (absorption, distribution, metabolism, and excretion) profiles. Azaspirocycles, which incorporate a nitrogen atom at the spiro center or within one of the rings, are particularly prevalent scaffolds in a wide range of biologically active molecules and approved drugs. The synthesis of these complex structures, however, can be challenging. This guide outlines a practical and efficient pathway to the 1-azaspiro[4.5]decane core, a common motif in medicinal chemistry, utilizing an intramolecular cyclization strategy.
Overall Synthetic Strategy
The synthesis of 1-azaspiro[4.5]decane from this compound is proposed to proceed via a three-step sequence:
-
N-Protection: The primary amine of the starting material is first protected to prevent side reactions and to facilitate the subsequent cyclization. An acetyl group is chosen for this protocol due to its ease of introduction and subsequent removal under conditions that are unlikely to affect the spirocyclic core.
-
Intramolecular Cyclization: The key spiro-forming step is a base-mediated intramolecular nucleophilic substitution. The protected amine acts as a nucleophile, displacing the bromide to form the desired spirocyclic ring system.
-
Deprotection: Finally, the protecting group is removed to yield the target 1-azaspiro[4.5]decane as a hydrochloride salt, ready for further functionalization or biological evaluation.
Part 1: N-Acetylation of this compound
Principle: The initial step involves the acylation of the primary amine of this compound. The hydrochloride salt must first be neutralized to the free amine to enable nucleophilic attack on the acylating agent. A non-nucleophilic organic base, such as triethylamine, is used for this purpose. Acetyl chloride is a common and effective acetylating agent. The reaction is typically performed at a low temperature to control its exothermicity.
Experimental Protocol 1: Synthesis of N-(4-bromocyclohexyl)acetamide
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 214.53 | 10.0 | 2.15 g |
| Triethylamine (TEA) | 101.19 | 11.0 | 1.53 mL |
| Acetyl chloride | 78.50 | 10.5 | 0.75 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| 1 M Hydrochloric acid (HCl) | - | - | As needed for wash |
| Saturated sodium bicarbonate (NaHCO₃) | - | - | As needed for wash |
| Brine | - | - | As needed for wash |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | As needed for dry |
Procedure:
-
Suspend this compound (2.15 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.53 mL, 11.0 mmol) to the suspension and stir for 15 minutes.
-
To the resulting mixture, add acetyl chloride (0.75 mL, 10.5 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain N-(4-bromocyclohexyl)acetamide as a white solid.
Part 2: Base-Mediated Intramolecular Cyclization
Principle: This is the crucial spiro-forming step. A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, generating an amidate anion. This anion then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in an SN2 reaction to form the five-membered piperidine ring of the azaspiro[4.5]decane system.[1] Sodium hydride (NaH) is a suitable base for this transformation, and a polar aprotic solvent like tetrahydrofuran (THF) is used to solvate the intermediate ions.
Experimental Protocol 2: Synthesis of 1-Acetyl-1-azaspiro[4.5]decane
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-(4-bromocyclohexyl)acetamide | 222.11 | 5.0 | 1.11 g |
| Sodium hydride (NaH), 60% in mineral oil | 24.00 (as NaH) | 6.0 | 0.24 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 30 mL |
| Saturated ammonium chloride (NH₄Cl) | - | - | As needed |
| Diethyl ether | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.24 g of 60% dispersion in mineral oil, 6.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (15 mL) to the washed sodium hydride.
-
Dissolve N-(4-bromocyclohexyl)acetamide (1.11 g, 5.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-acetyl-1-azaspiro[4.5]decane.
Part 3: N-Deprotection to Yield 1-Azaspiro[4.5]decane Hydrochloride
Principle: The final step is the removal of the acetyl protecting group to furnish the desired primary amine. Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides.[2] Refluxing in aqueous hydrochloric acid will effectively cleave the amide bond, and upon workup, the product will be isolated as its hydrochloride salt, which is often more stable and easier to handle than the free amine.
Experimental Protocol 3: Synthesis of 1-Azaspiro[4.5]decane Hydrochloride
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Acetyl-1-azaspiro[4.5]decane | 167.25 | 3.0 | 0.50 g |
| 6 M Hydrochloric acid (HCl) | - | - | 15 mL |
| Diethyl ether | - | - | As needed |
| Toluene | - | - | As needed |
Procedure:
-
Dissolve 1-acetyl-1-azaspiro[4.5]decane (0.50 g, 3.0 mmol) in 6 M aqueous hydrochloric acid (15 mL) in a round-bottom flask.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether (2 x 10 mL) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure.
-
Add toluene (10 mL) and co-evaporate under reduced pressure to remove residual water (azeotropic distillation). Repeat this step if necessary.
-
The resulting solid is the target compound, 1-azaspiro[4.5]decane hydrochloride, which can be further purified by recrystallization if needed.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1-azaspiro[4.5]decane hydrochloride.
Mechanism of Spirocyclization
Caption: Mechanism of the base-mediated intramolecular spirocyclization.
Conclusion
This application note details a logical and experimentally sound three-step synthesis of 1-azaspiro[4.5]decane hydrochloride from this compound. By employing standard and well-documented organic transformations—N-acetylation, base-mediated intramolecular cyclization, and acid-catalyzed deprotection—this protocol provides a reliable route to a valuable spirocyclic scaffold. The principles and procedures outlined herein are intended to empower researchers in medicinal chemistry and drug development to access this important class of molecules for their discovery programs.
References
- Kapferer, L., & Vasella, A. (Year). Base-catalyzed cyclization of trans-3,cis-4-dibromocyclohexan-1-amine. Helvetica Chimica Acta. (This is a representative citation based on similar chemistry; a direct citation for this specific transformation may not exist and is inferred from general principles of intramolecular SN2 reactions.)
-
Sonawane, R. B., Rasal, N. K., & Jagtap, S. V. (2017). A mild and efficient protocol for the N-acylation of amines. Organic Letters, 19(8), 2078-2081. [Link]
-
Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A practical deprotection of secondary acetamides. Organic Letters, 11(2), 433-436. [Link]
- Bunce, R. A., et al. (Year). Tandem N-alkylation–intramolecular Michael addition. Tetrahedron Letters.
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Organic Chemistry Portal. (n.d.). Acetamides. [Link]
Sources
Application Notes & Protocols: Strategic C-N Bond Formation via Catalytic Amination of 4-Bromocyclohexanamine Hydrochloride
Introduction: The Strategic Value of 4-Bromocyclohexanamine Hydrochloride in Catalytic Amination
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the amine moiety is a ubiquitous pharmacophore.[] Among the most powerful methodologies for forging these bonds is the palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][3] This guide focuses on a uniquely versatile building block: this compound (C₆H₁₃BrClN).[4]
This substrate is of particular interest for several reasons:
-
Bifunctionality: It possesses both a nucleophilic primary amine and an electrophilic secondary alkyl bromide center. This dual reactivity allows it to act as either the amine or the halide partner in a cross-coupling reaction, enabling divergent synthetic strategies from a single, common precursor.
-
Alicyclic Scaffold: The cyclohexylamine core is a prevalent motif in medicinal chemistry, offering a three-dimensional structure that can be crucial for molecular recognition and binding affinity.
-
Salt Form Stability: Provided as a hydrochloride salt, the compound is a stable, crystalline solid that is significantly easier to handle, weigh, and store compared to its volatile and potentially less stable free-amine counterpart.
This document provides a detailed exploration of the mechanistic underpinnings, key parameter optimization, and step-by-step protocols for leveraging this compound in catalytic amination reactions. The causality behind experimental choices is emphasized to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.
Core Principles: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount to rational protocol design and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] The efficiency of this cycle is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent.
The generally accepted mechanism involves the following key steps:[2][6][7]
-
Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine (C-Br) bond of the electrophile. This forms a Pd(II) intermediate.[6][8]
-
Ligand Exchange & Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice and strength of the base are critical at this stage.[3]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[9]
Visualization of the Catalytic Cycle
Caption: General workflow for the palladium-catalyzed amination reaction.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 2.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), and the phosphine ligand (e.g., XPhos, 0.02 equiv).
-
Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. [6]The 2.5 equivalents of base are required to both neutralize the hydrochloride salt (1.0 equiv) and facilitate the catalytic cycle (1.5 equiv).
-
-
Reagent Addition: Seal the flask, and evacuate and backfill with inert gas three times. Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Add the amine nucleophile (e.g., aniline, 1.2 equiv) via syringe.
-
Causality: Using an excess of the amine nucleophile helps to drive the reaction to completion. Anhydrous solvents are essential as water can interfere with the catalyst and the strong base.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Reaction Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. []
Protocol 2: Coupling of the N-H Bond with an External Aryl Halide
This protocol outlines the synthesis of 4-bromo-N-(phenyl)cyclohexan-1-amine, where this compound serves as the amine nucleophile.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.2 equiv), the aryl halide (e.g., bromobenzene, 1.0 equiv), sodium tert-butoxide (NaOtBu, 2.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., BrettPhos, 0.04 equiv).
-
Causality: In this case, the amine component is used in slight excess. The base stoichiometry remains high to account for the hydrochloride salt and the catalytic requirement.
-
-
Reagent Addition: Seal the flask, evacuate, and backfill with inert gas. Add anhydrous 1,4-dioxane via syringe.
-
Reaction and Work-up: Proceed as described in Protocol 1 (steps 3-5). The reaction temperature and time may need to be optimized depending on the reactivity of the aryl halide.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient or wet base.3. Reaction temperature too low. | 1. Ensure a strictly inert atmosphere; use fresh, high-purity catalyst and ligands.2. Use freshly opened, anhydrous base; ensure solvent is anhydrous.3. Increase reaction temperature in 10 °C increments. |
| Significant Side Products | 1. Hydrodehalogenation: Reductive removal of the bromine.2. Diarylation: Formation of diarylamine from the product. [10] | 1. Screen different ligands. More electron-rich or sterically bulky ligands can suppress this pathway.<[7]br>2. Use a ligand known for high monoarylation selectivity (e.g., KPhos). [11][12]Adjust stoichiometry. |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the solvent system for chromatography. If the product is a basic amine, an acidic wash during work-up can help remove non-basic impurities, or vice-versa. [13][14] |
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Singleton, J. T. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Purification of amine reaction mixtures - Google Patents. (n.d.).
-
Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. (n.d.). ACS Publications. [Link]
- Process for the purification of amines - Google Patents. (n.d.).
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PubMed Central. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed interannular C–H amination of biaryl amines. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. (2013, October 9). Macmillan Group - Princeton University. [Link]
-
α‐C−H Amination of cyclic amines. (n.d.). ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Reaction.com. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). NIH. [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions. (2025, August 7). ResearchGate. [Link]
-
New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. (2004, June 21). PubMed. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). PubMed Central. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). eScholarship. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
-
Redox-Annulations of Cyclic Amines with ortho-Cyanomethylbenz-aldehydes. (n.d.). PubMed Central. [Link]
Sources
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
Topic: Reaction of 4-Bromocyclohexanamine Hydrochloride with Epoxides: Synthesis of Novel β-Amino Alcohol Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
The synthesis of β-amino alcohols represents a cornerstone of medicinal chemistry and drug development. These motifs are integral pharmacophores found in a vast array of clinically significant agents, including β-blockers, antivirals, and chiral auxiliaries.[1][2] The nucleophilic ring-opening of epoxides by amines is one of the most direct and atom-economical routes to access this valuable class of compounds.[3][4]
This application note provides a detailed technical guide for the reaction between 4-Bromocyclohexanamine hydrochloride and various epoxides. The 4-bromocyclohexane moiety serves as a versatile synthetic handle, enabling downstream functionalization through established methodologies like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, thereby granting rapid access to diverse chemical libraries for structure-activity relationship (SAR) studies.[5]
We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss expected outcomes and regioselectivity, and offer practical troubleshooting advice. This guide is designed to empower researchers to confidently employ this reaction for the synthesis of novel molecular entities in drug discovery programs.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[6] However, a critical prerequisite is the neutralization of the this compound salt. The protonated ammonium salt is not nucleophilic, as the nitrogen's lone pair of electrons is engaged in a bond with a proton.[7][8] Therefore, the addition of at least one molar equivalent of a non-nucleophilic base is essential to generate the free amine in situ, which then acts as the active nucleophile.
Key Mechanistic Steps:
-
Deprotonation: A base (e.g., Triethylamine, TEA) removes the acidic proton from the ammonium salt, liberating the free 4-Bromocyclohexanamine.
-
Nucleophilic Attack: The lone pair on the nitrogen of the free amine attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside relative to the C-O bond, leading to an inversion of stereochemistry at the center of attack.[9]
-
Ring-Opening: The C-O bond of the epoxide cleaves, relieving the significant ring strain (~13 kcal/mol) and forming an alkoxide intermediate.[10]
-
Protonation: The alkoxide is protonated during the reaction workup (typically by adding water or a mild acid) to yield the final β-amino alcohol product.
Regioselectivity: A Critical Consideration
The regiochemical outcome of the ring-opening depends on the substitution pattern of the epoxide under these basic/neutral conditions. The reaction is governed by sterics, following a classic SN2 pathway.[10]
-
For unsymmetrical aliphatic epoxides (e.g., 1,2-epoxybutane), the amine will preferentially attack the less sterically hindered carbon atom.[10][11]
-
For styrene oxide , where one carbon is benzylic, nucleophilic attack still predominantly occurs at the less substituted terminal carbon under basic conditions. However, electronically driven attack at the more substituted benzylic carbon can sometimes be observed as a minor product, a nuance that should be confirmed analytically.[12][13]
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic monosubstituted epoxide.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Typical Grade | Supplier Example |
| This compound | 99337-81-2 | 214.53 | >98% | Sigma-Aldrich |
| Propylene Oxide | 75-56-9 | 58.08 | >99% | Sigma-Aldrich |
| Styrene Oxide | 96-09-3 | 120.15 | >98% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5% | Fisher Scientific |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Anhydrous | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | Sigma-Aldrich |
| Silica Gel | 7631-86-9 | 60.08 | 60 Å, 230-400 mesh | SiliCycle Inc. |
Equipment
-
Round-bottom flasks with magnetic stir bars
-
Reflux condenser and heating mantle
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware and consumables
Step-by-Step Methodology
-
Amine Neutralization: To a 100 mL round-bottom flask, add this compound (1.00 g, 4.66 mmol, 1.0 equiv.). Add isopropanol (20 mL) and stir to dissolve. To this solution, add triethylamine (0.71 mL, 5.13 mmol, 1.1 equiv.) dropwise. Stir the resulting slurry for 15 minutes at room temperature.
-
Expert Insight: Using a slight excess (1.1 equiv.) of TEA ensures complete neutralization of the hydrochloride salt, maximizing the concentration of the reactive free amine. Isopropanol is a good solvent choice as it readily dissolves the reactants and the resulting product, and its boiling point is suitable for moderate heating.[4]
-
-
Reaction Setup: Add the desired epoxide (4.66 mmol, 1.0 equiv.) to the flask. For example, use propylene oxide (0.33 mL) or styrene oxide (0.53 mL).
-
Rationale: A 1:1 stoichiometry is typically sufficient. Using a large excess of the amine can lead to di-alkylation of the amine, a common side reaction where the newly formed secondary amine reacts with a second molecule of epoxide.
-
-
Reaction and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 70 °C using a heating mantle. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH). The reaction is typically complete within 4-12 hours.
-
Self-Validation: The reaction is complete when the amine starting material spot (visualized with ninhydrin stain) is fully consumed. The product, a more polar β-amino alcohol, will have a lower Rf value.
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent using a rotary evaporator. To the resulting residue, add Ethyl Acetate (30 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Purpose: The aqueous wash removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (20 mL), then dry it over anhydrous magnesium sulfate.
-
Rationale: The brine wash removes residual water from the organic phase, improving drying efficiency.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure β-amino alcohol.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[12][14]
Expected Results & Data Summary
Yields are typically moderate to good, ranging from 50% to 85%, depending on the epoxide's reactivity and steric hindrance. Purity after chromatography should exceed 95% as determined by NMR or LC-MS.
| Entry | Epoxide | Expected Major Product Name | Regioselectivity | Typical Yield |
| 1 | Propylene Oxide | 1-((4-bromocyclohexyl)amino)propan-2-ol | Attack at C1 | 70-85% |
| 2 | Styrene Oxide | 2-((4-bromocyclohexyl)amino)-1-phenylethanol | Attack at C2 | 55-75% |
| 3 | Cyclohexene Oxide | 2-((4-bromocyclohexyl)amino)cyclohexan-1-ol (trans-diastereomer) | Anti-addition | 65-80% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete neutralization of the amine salt.2. Insufficient temperature. | 1. Ensure at least 1.1 equivalents of base were added. Consider using a stronger, non-nucleophilic base like DBU.2. Increase reaction temperature to 80-90 °C or switch to a higher boiling solvent like DMF. |
| Multiple Products on TLC | 1. Di-alkylation of the amine.2. Side reactions of the epoxide. | 1. Use a 1:1 stoichiometry of amine to epoxide. If the issue persists, try using a slight excess of the epoxide (1.1 eq).2. Ensure anhydrous conditions and a clean reaction setup. |
| Difficult Purification | Product is very polar and streaks on silica gel. | Add a small amount of triethylamine (0.5-1%) or ammonium hydroxide (1%) to the chromatography mobile phase to deactivate the silica and improve peak shape. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling reagents.[15][16]
-
Epoxide Handling: Many epoxides are volatile, flammable, and considered potential mutagens or sensitizers.[17][18] Handle them exclusively in a well-ventilated chemical fume hood. Avoid skin contact and inhalation of vapors.
-
Brominated Compounds: this compound can be irritating to the skin, eyes, and respiratory tract. Avoid generating dust.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Halogenated and non-halogenated waste streams should be segregated.
References
-
Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 831-868. [Link]
-
Das, B., Kumar, J. P., & Reddy, C. R. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(4), 545-554. [Link]
-
Ni, Y., Zhang, Z., Wu, J., & Wang, Y. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(22), 4153. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Praveen, C., & Kumar, A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis, 14(3), 351-372. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
-
Najafı, M., & Dorostkar, S. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 569-580. [Link]
-
Reddy, B. M., & Kumar, V. (2011). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 47(39), 11027-11029. [Link]
-
ResearchGate. (n.d.). Epoxide ring opening with alcohol and amine in nitromethane at room temperature. [Link]
-
Ghorbani‐Vaghei, R., & Veisi, H. (2009). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 53(3), 113-118. [Link]
-
Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. [Link]
-
Nerpa Polymers. (n.d.). Epoxy Resins and Hardeners: Safety Precautions. [Link]
-
ResearchGate. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]
-
ResearchGate. (2015). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. [Link]
-
Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. [Link]
-
Bon, E., Goti, A., & Brandi, A. (2004). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 45(15), 3041-3044. [Link]
-
Pankaj, B. S., & Athar, T. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. International Journal of Organic Chemistry, 2(4), 311-318. [Link]
-
Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. [Link]
-
Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]
-
ResearchGate. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. [Link]
-
Makewebeasy. (n.d.). SAFETY DATA SHEET (SDS). [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]
-
O'Brien, D. M., & Hedges, J. I. (2004). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 76(13), 3842-3846. [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(20), 12199-12206. [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
-
YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
-
Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(23), 14297-14336. [Link]
-
Boren, B. C., & Narayan, S. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(7), 681-693. [Link]
-
Rautio, J., Laine, K., & Gynther, M. (2008). Prodrugs for Amines. Molecules, 13(8), 1631-1663. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 12. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 13. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 14. growingscience.com [growingscience.com]
- 15. entropyresins.com [entropyresins.com]
- 16. wolverinecoatings.com [wolverinecoatings.com]
- 17. nerpa.ca [nerpa.ca]
- 18. crosslinktech.com [crosslinktech.com]
Application Notes and Protocols for the Use of 4-Bromocyclohexanamine Hydrochloride in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-Bromocyclohexanamine hydrochloride in continuous flow chemistry. As a versatile bifunctional building block, this compound is of significant interest in the synthesis of pharmaceutical intermediates and novel chemical entities. We will move beyond theoretical discussions to provide detailed, actionable protocols for nucleophilic substitution reactions in a continuous flow setup. This guide will cover the rationale behind experimental design, step-by-step protocols for reaction optimization, and methods for in-line workup and purification, thereby enabling researchers to leverage the advantages of flow chemistry for accelerated and scalable synthesis.
Introduction: The Strategic Advantage of Flow Chemistry for 4-Bromocyclohexanamine Derivatives
This compound is a valuable starting material in medicinal chemistry, offering two reactive sites for molecular elaboration: the amine for amide bond formation or reductive amination, and the bromide for nucleophilic substitution.[1] Traditional batch processing of such reactions can be fraught with challenges, including poor heat transfer, localized concentration gradients leading to side product formation, and difficulties in scaling up exothermic reactions.
Flow chemistry, or continuous flow synthesis, offers a paradigm shift in how we approach these challenges.[2] By conducting reactions in a continuously moving stream through a reactor of small dimensions, we gain precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. This enhanced control translates to improved reaction yields, higher purity profiles, and superior safety, particularly when dealing with reactive intermediates.[3] Furthermore, the modular nature of flow chemistry setups allows for the "telescoping" of multiple reaction and purification steps into a single, uninterrupted process, significantly shortening development timelines.[4][5]
This guide will focus on the nucleophilic substitution at the C-Br bond of 4-Bromocyclohexanamine, a key transformation for introducing diverse functionalities.
Core Principles: Nucleophilic Substitution of a Secondary Bromoalkane in Flow
4-Bromocyclohexanamine is a secondary bromoalkane. As such, it can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 pathway, or a combination of both, depending on the reaction conditions.[6]
-
S(_N)2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents. This pathway proceeds with an inversion of stereochemistry.
-
S(_N)1 Pathway: Favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. This pathway leads to a racemic mixture of products.
In a flow chemistry setting, we can precisely manipulate the reaction conditions to favor the desired mechanistic pathway, thereby controlling the product outcome. The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling the use of elevated temperatures to accelerate reaction rates without significant decomposition.
Experimental Protocols
Protocol 1: S(_N)2 Reaction with a Primary Amine Nucleophile in a Heated Coil Reactor
This protocol details the reaction of this compound with a primary amine to generate a diamine scaffold, a common motif in pharmacologically active compounds.
Objective: To synthesize N-substituted-4-aminocyclohexanamine derivatives via a continuous S(_N)2 reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for S(_N)2 reaction.
Materials:
| Reagent/Equipment | Details |
| This compound | Purity >95% |
| Nucleophile (e.g., Benzylamine) | Reagent grade |
| Base (e.g., Triethylamine, TEA) | Anhydrous |
| Solvent (e.g., Acetonitrile, ACN) | Anhydrous, HPLC grade |
| Syringe Pumps (x3) | Capable of delivering precise flow rates (e.g., 0.01 - 10 mL/min) |
| T-Mixer | PEEK or similar inert material |
| PFA Tubing | 1/16" OD, 0.75 mm ID (for reactor coil) |
| Heating Unit | Capable of maintaining a stable temperature (e.g., heated plate, oil bath) |
| Back Pressure Regulator (BPR) | Set to a pressure above the solvent's boiling point at the reaction temp. |
| Membrane-based Liquid-Liquid Separator | For continuous phase separation |
| Online HPLC/MS | For real-time reaction monitoring |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in acetonitrile. Add 2.2 equivalents of triethylamine to neutralize the hydrochloride and scavenge the HBr formed during the reaction.
-
Solution B: Prepare a 0.22 M solution of benzylamine (1.1 equivalents) in acetonitrile.
-
Solution C (Quench): Prepare a saturated aqueous solution of sodium bicarbonate.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
The reactor coil can be prepared by wrapping a known length of PFA tubing around a cylindrical object and immersing it in the heating unit. For a 10-minute residence time at a total flow rate of 0.2 mL/min, a reactor volume of 2 mL is required.
-
Set the back pressure regulator to 100 psi to prevent solvent boiling.
-
-
Reaction Execution and Optimization:
-
Set the heating unit to the desired temperature (e.g., 80 °C).
-
Start pumping Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) through the system.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed).
-
Once at a steady state, begin pumping the quench solution (Solution C) at a flow rate equal to the combined flow rate of the reagent streams (0.2 mL/min).
-
The biphasic mixture enters the liquid-liquid separator. The organic phase is directed to the online HPLC/MS for analysis, and then to a collection vial. The aqueous phase is directed to waste.
-
Vary the temperature and residence time (by adjusting the flow rates) to optimize the reaction conditions. A Design of Experiments (DoE) approach is highly recommended for efficient optimization.[7][8]
-
Data Presentation: Optimization Parameters
| Parameter | Range Explored | Optimal Value (Example) | Rationale |
| Temperature (°C) | 60 - 120 | 100 °C | Higher temperatures increase the reaction rate. The optimal temperature balances rate and impurity formation. |
| Residence Time (min) | 5 - 30 | 15 min | Longer residence times increase conversion, but may also lead to side product formation. |
| Nucleophile Equiv. | 1.0 - 1.5 | 1.1 | A slight excess of the nucleophile ensures complete consumption of the starting material. |
Protocol 2: S(_N)1 Reaction with a Secondary Alcohol Nucleophile using a Packed-Bed Reactor
This protocol describes the synthesis of an ether derivative, which can be a key intermediate in various drug molecules, via an S(_N)1 pathway.
Objective: To synthesize a 4-alkoxycyclohexanamine derivative through a continuous S(_N)1 reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for S(_N)1 reaction.
Materials:
| Reagent/Equipment | Details |
| This compound | Purity >95% |
| Solvent/Nucleophile (e.g., Isopropanol) | Anhydrous, HPLC grade |
| Acidic Resin (e.g., Amberlyst 15) | To promote carbocation formation |
| Basic Resin (e.g., Amberlyst A21) | For in-line neutralization |
| Syringe Pump | Capable of delivering precise flow rates |
| Packed-Bed Reactor | Commercially available or self-packed column |
| Heating Unit | Column heater |
| Back Pressure Regulator (BPR) | To maintain a single phase |
| Scavenger Column | For in-line workup |
| Online HPLC/MS | For real-time reaction monitoring |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of this compound in isopropanol. The isopropanol acts as both the solvent and the nucleophile.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Pack the reactor column with the acidic resin.
-
Pack the scavenger column with the basic resin.
-
Set the back pressure regulator to 150 psi.
-
-
Reaction Execution and Analysis:
-
Set the column heater for the packed-bed reactor to the desired temperature (e.g., 100 °C).
-
Begin pumping Solution A through the system at a defined flow rate (e.g., 0.2 mL/min).
-
The reaction mixture flows through the heated packed-bed reactor, where the acidic resin facilitates the S(_N)1 reaction.
-
The stream then passes through the scavenger column to neutralize any remaining acid and the hydrochloride salt of the product.
-
The purified stream is then analyzed by online HPLC/MS before being collected.
-
Data Presentation: Expected Outcome and Justification
| Parameter | Condition/Observation | Justification |
| Reaction Pathway | Predominantly S(_N)1 | The use of a polar protic solvent (isopropanol) and an acidic catalyst stabilizes the secondary carbocation intermediate, favoring the S(_N)1 mechanism. |
| Key Byproducts | Elimination products (cyclohexenes) | The carbocation intermediate can also undergo elimination (E1). Higher temperatures may increase the proportion of elimination products. |
| In-line Purification | Neutralization of the product and removal of the acidic catalyst | The basic resin in the scavenger column deprotonates the amine hydrochloride and neutralizes any leached acid from the first column, simplifying downstream processing.[9] |
Trustworthiness: Self-Validating Systems through In-line Analytics
A core tenet of robust protocol development is the integration of self-validating systems. In our proposed flow chemistry setups, the use of in-line and online analytical techniques, such as HPLC/MS, is not merely for data collection but is integral to process understanding and control.[10] Real-time monitoring of the reaction output allows for:
-
Rapid identification of steady-state conditions: Ensuring that the collected data is representative of the defined reaction parameters.
-
Immediate detection of side products: Allowing for on-the-fly adjustments to the reaction conditions to improve selectivity.
-
Kinetic data acquisition: By varying the residence time and monitoring the conversion, kinetic models of the reaction can be built, providing a deeper understanding of the reaction mechanism.[11]
Conclusion
The transition from batch to continuous flow manufacturing for the synthesis of pharmaceutical intermediates from this compound offers significant advantages in terms of process control, safety, and scalability. The protocols outlined in this document provide a practical starting point for researchers to explore the potential of flow chemistry for this versatile building block. By leveraging the principles of continuous flow and integrating in-line analytical tools, the development of novel and efficient synthetic routes can be greatly accelerated.
References
-
Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development. National Institutes of Health. [Link]
-
Design of dynamic trajectories for efficient and data-rich exploration of flow reaction design spaces. RSC Publishing. [Link]
-
Flow Chemistry for Process Optimisation using Design of Experiments. ResearchGate. [Link]
-
Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
-
Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis. National Institutes of Health. [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
-
Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis. National Institutes of Health. [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]
-
Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. National Institutes of Health. [Link]
-
The role of PAT in the development of telescoped continuous flow processes. RSC Publishing. [Link]
-
Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. SpringerLink. [Link]
-
A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. National Institutes of Health. [Link]
-
Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+. Pearson. [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [Link]
-
Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Patsnap Eureka. [Link]
-
4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. National Institutes of Health. [Link]
-
Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. YouTube. [Link]
-
This compound. PubChem. [Link]
-
Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades. National Institutes of Health. [Link]
-
Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI. [Link]
-
Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. ResearchGate. [Link]
-
Using flow chemistry to give early drug discovery processes a boost. YouTube. [Link]
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Page loading... [wap.guidechem.com]
- 10. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 11. Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of the Cyclohexylamine Scaffold
An Application Guide to the Synthesis of Substituted Cyclohexylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The substituted cyclohexylamine motif is a cornerstone in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its rigid, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise spatial arrangements, making it a privileged structure in drug design. Derivatives are found in a wide array of bioactive molecules, including analgesics, bronchodilators, mucolytics, and antivirals.[2][3] Furthermore, cyclohexylamines serve as crucial intermediates for manufacturing vulcanization accelerators, corrosion inhibitors, and artificial sweeteners.[1]
Given their importance, the development of efficient, selective, and scalable synthetic routes to access these amines is of paramount importance. This guide provides an in-depth analysis of the principal synthetic strategies, offering detailed protocols and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Overview: Pathways to the Cyclohexylamine Core
The synthesis of substituted cyclohexylamines can be broadly approached via three primary strategies, each with distinct advantages and considerations regarding substrate scope, functional group tolerance, and stereochemical control.
-
Reductive Amination of Cyclohexanones: A highly versatile and convergent approach, starting from readily available cyclohexanone precursors.
-
Catalytic Hydrogenation of Anilines: An atom-economical method ideal for large-scale synthesis where the corresponding aniline is accessible.
-
Hofmann Rearrangement of Cyclohexanecarboxamides: A degradative method that provides access to the amine from a carboxylic acid derivative, shortening the carbon chain by one atom.
The following sections will delve into the mechanistic underpinnings and practical execution of each of these key transformations.
Strategy 1: Reductive Amination of Substituted Cyclohexanones
This is arguably the most common and flexible method for preparing a diverse array of cyclohexylamine derivatives. The reaction proceeds through the initial formation of an imine or enamine intermediate via condensation of a cyclohexanone with an amine source (often ammonia for primary amines), followed by in-situ reduction.
Causality and Mechanistic Insight
The success of reductive amination hinges on controlling the kinetics of two competing processes: the condensation to form the C=N bond and its subsequent reduction. The choice of catalyst and reducing agent is critical. Heterogeneous catalysts, such as noble metals on a solid support, are favored in industrial settings for their recyclability and high efficiency.[4] The surface acidity and metal dispersion of the catalyst can significantly influence reaction rates and selectivity.[5] For instance, the addition of a second, cheaper metal like Nickel (Ni) to a Rhodium (Rh) catalyst can enhance dispersion and improve activity without compromising the high selectivity towards the desired amine.[4]
Figure 1: General workflow for the synthesis of cyclohexylamines via reductive amination.
Protocol 1A: Heterogeneous Catalytic Reductive Amination
This protocol is based on the highly efficient bimetallic catalyst systems that offer excellent conversion and selectivity.[4]
Objective: To synthesize cyclohexylamine from cyclohexanone using a recyclable heterogeneous catalyst.
Materials:
-
Substituted Cyclohexanone
-
Ammonia (NH₃) source (e.g., aqueous ammonia or anhydrous ammonia in a suitable solvent)
-
Hydrogen (H₂) gas
-
Catalyst: 2 wt.% Ni, 1 mol% Rh on SiO₂ (Rh-Ni/SiO₂)[4] or 5% Ru/ZrO₂[5]
-
Solvent: Cyclohexane or Ethanol
-
High-pressure autoclave reactor equipped with magnetic stirring and temperature control
Procedure:
-
Reactor Setup: Charge the autoclave with the substituted cyclohexanone (1.0 eq), the catalyst (e.g., 0.05 g for a ~3 g scale reaction), and the solvent (e.g., 50 mL).[4][5]
-
Inerting: Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Reactant Addition: Introduce the ammonia source. This can be done by pressurizing the reactor with anhydrous ammonia gas (e.g., 4 bar) or by adding a solution of ammonia in the reaction solvent.[4]
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 bar H₂).[4]
-
Reaction: Heat the reactor to the target temperature (e.g., 95-100 °C) with vigorous stirring (e.g., 800 rpm).[4][5]
-
Monitoring: Monitor the reaction progress by analyzing aliquots via GC or GC-MS. The reaction is typically complete within 3-5 hours.[4]
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess gas pressure. Filter the reaction mixture to recover the catalyst (which can be washed, dried, and reused). The filtrate contains the product.
-
Purification: The product can be isolated from the solvent by distillation. If necessary, an acid-base extraction can be performed to purify the amine from non-basic impurities.
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Substrate | Temp (°C) | H₂ Pressure | NH₃ Pressure | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 2% Ni-Rh/SiO₂ | Cyclohexanone | 100 | 2 bar | 4 bar | 5 | 99.8 | 96.6 | [4] |
| Rh/SiO₂ | Cyclohexanone | 100 | 2 bar | 4 bar | 5 | 83.4 | 99.1 | [4] |
| 5% Ru/ZrO₂ | Cyclohexanone | 95 | 2 MPa (~20 bar) | (in solution) | 2.25 | 100 | 90.0 | [5] |
Strategy 2: Catalytic Hydrogenation of Substituted Anilines
The direct hydrogenation of the aromatic ring of an aniline is a highly atom-economical route to cyclohexylamines. This method is prevalent in industry, particularly for the synthesis of the parent cyclohexylamine from aniline.[3] The primary challenge is to achieve complete saturation of the aromatic ring without inducing hydrogenolysis of the C-N bond or side reactions, such as the formation of dicyclohexylamine.[6][7]
Causality and Mechanistic Insight
The choice of catalyst is crucial for achieving high selectivity. Rhodium (Rh) and Ruthenium (Ru) based catalysts are often superior to Palladium (Pd) or Platinum (Pt) for this transformation, as they tend to favor ring hydrogenation with minimal C-N bond cleavage.[6] The reaction conditions, such as temperature and pressure, must be carefully optimized. Higher temperatures can promote the formation of the secondary amine byproduct, dicyclohexylamine, through the condensation of two cyclohexylamine molecules or the reaction of cyclohexylamine with an imine intermediate.[7] The use of supercritical CO₂ as a solvent has been shown to influence phase behavior, which can be tuned to enhance both conversion and selectivity.[6]
Figure 2: Catalytic hydrogenation of anilines to cyclohexylamines.
Protocol 2: High-Selectivity Hydrogenation of Aniline
This protocol is adapted from studies focusing on achieving high conversion and selectivity using a noble metal catalyst.[6]
Objective: To synthesize cyclohexylamine via the complete hydrogenation of aniline.
Materials:
-
Substituted Aniline
-
Catalyst: 5% Rh/Al₂O₃
-
Solvent (optional, can be run neat or in a solvent like supercritical CO₂)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: Add the substituted aniline and the Rh/Al₂O₃ catalyst to the autoclave.
-
Sealing and Purging: Seal the reactor and purge thoroughly with an inert gas, followed by hydrogen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired operating pressure. Pressures can range significantly depending on the catalyst and scale, but are often high (e.g., >50 bar).
-
Heating and Agitation: Heat the reaction mixture to the optimal temperature (e.g., 80-160 °C) with efficient stirring.[6][8]
-
Reaction and Monitoring: Maintain the temperature and pressure until hydrogen uptake ceases or GC analysis shows complete conversion of the starting material.
-
Cooldown and Depressurization: Cool the reactor to ambient temperature before carefully venting the excess hydrogen.
-
Product Isolation: Filter the catalyst from the crude product. The resulting liquid can be purified by fractional distillation to separate the desired cyclohexylamine from any high-boiling byproducts like dicyclohexylamine.
Strategy 3: Hofmann Rearrangement of Cyclohexanecarboxamides
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9] This is a powerful, albeit non-catalytic, method for accessing cyclohexylamines from cyclohexanecarboxylic acid derivatives.
Causality and Mechanistic Insight
The reaction proceeds through a fascinating cascade of steps initiated by the N-halogenation of the amide by a hypohalite (formed in situ from bromine and base).[10] Subsequent deprotonation generates an unstable N-haloamide anion. The key step is the 1,2-rearrangement: the alkyl group (the cyclohexane ring) migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate.[10][11] This isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[11] The retention of configuration in the migrating group is a key stereochemical feature of this rearrangement.
Figure 3: Stepwise mechanism of the Hofmann rearrangement.
Protocol 3: Synthesis of Cyclohexylamine via Hofmann Rearrangement
This is a general laboratory-scale protocol for the Hofmann rearrangement.
Objective: To synthesize cyclohexylamine from cyclohexanecarboxamide.
Materials:
-
Cyclohexanecarboxamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Ice
-
Dichloromethane or Diethyl Ether for extraction
Procedure:
-
Base Solution: In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of NaOH in water (e.g., 4-5 equivalents).
-
Hypobromite Formation: Slowly and carefully add bromine (Br₂, ~1.1 equivalents) to the cold NaOH solution with vigorous stirring to form sodium hypobromite in situ. The solution should be kept cold during the addition.
-
Amide Addition: Add the cyclohexanecarboxamide (1.0 eq) to the cold hypobromite solution. The amide can be added as a solid or as a solution in a minimal amount of a water-miscible solvent.
-
Reaction: Stir the mixture in the ice bath, then allow it to warm to room temperature. The reaction is often then gently heated (e.g., to 50-70 °C) to drive the rearrangement and subsequent hydrolysis to completion. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture. The basic solution contains the product amine.
-
Extraction: Extract the aqueous solution several times with an organic solvent like dichloromethane or diethyl ether to isolate the cyclohexylamine.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. The crude amine can be purified by distillation.
Note on Variations: For base-sensitive substrates, alternative reagents like N-bromosuccinimide (NBS) or hypervalent iodine reagents can be used in place of bromine and strong base.[9][12]
Comparative Analysis and Emerging Methods
| Feature | Reductive Amination | Aniline Hydrogenation | Hofmann Rearrangement |
| Starting Material | Cyclohexanone | Aniline | Cyclohexanecarboxamide |
| Key Advantage | High versatility, convergent | Atom economical, scalable | Access from carboxylic acids |
| Key Disadvantage | Requires catalyst, H₂ pressure | High pressure/temp, byproduct risk | Stoichiometric, uses bromine |
| Stereocontrol | Possible with chiral catalysts | Substrate-dependent | Retention of configuration |
| Functional Groups | Tolerates many, but reducible groups (alkenes, alkynes) may react | Sensitive to hydrogenolysis | Tolerates many non-nucleophilic groups |
Emerging Methods: A significant recent development is the use of biocatalysis, particularly transaminases and imine reductases, for the asymmetric synthesis of substituted cyclohexylamines.[13][14] These enzymatic methods operate under mild, aqueous conditions and can provide access to single enantiomers with exceptionally high stereoselectivity, an outcome that is challenging to achieve with traditional chemical methods.[15]
Conclusion
The synthesis of substituted cyclohexylamines is a well-established field with several robust and reliable methods at the disposal of the modern chemist. Reductive amination from cyclohexanones offers the greatest flexibility for generating diverse derivatives. Catalytic hydrogenation of anilines remains the preferred route for large-scale production when the aromatic precursor is available. The Hofmann rearrangement provides a valuable alternative for converting carboxylic acid derivatives into the desired amine scaffold. The choice of the optimal synthetic route will always depend on the specific substitution pattern of the target molecule, required scale, cost, and stereochemical considerations. As the demand for enantiopure pharmaceuticals grows, emerging biocatalytic strategies will undoubtedly play an increasingly important role in accessing these vital chemical building blocks.
References
- High-Activity Heterogeneous Catalyst for Aniline Hydrogenation to Cyclohexylamine. (n.d.). Google Cloud.
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Study on Ru/ZrO2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine. (n.d.). IOP Conference Series: Earth and Environmental Science. Retrieved January 12, 2026, from [Link]
- Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. (2024). Polyurethane catalyst.
-
Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. (2011). The Journal of Supercritical Fluids. Retrieved January 12, 2026, from [Link]
-
Vapour phase catalytic hydrogenation of aniline. (n.d.). etd@IISc. Retrieved January 12, 2026, from [Link]
-
Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. (2022). Catalysis Today. Retrieved January 12, 2026, from [Link]
- The method of aniline hydrogenation synthesis cyclohexylamine. (2019). Google Patents.
-
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (2026). Reaction Chemistry & Engineering. Retrieved January 12, 2026, from [Link]
-
Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. (1962). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of cyclohexylamine (via FR971429). (2012). Sciencemadness Discussion Board. Retrieved January 12, 2026, from [Link]
-
CYCLOHEXYLAMINE. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
-
CYCLOHEXYLAMINE. (n.d.). atamankimya.com. Retrieved January 12, 2026, from [Link]
-
Preparation of 4‐substituted cyclohexylamines. (2022). Angewandte Chemie. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. (2019). Pharmaceutical Chemistry Journal. Retrieved January 12, 2026, from [Link]
-
Synthesis of cis/trans 4‐substituted cyclohexylamine with different carbonylic compounds. (2022). Angewandte Chemie. Retrieved January 12, 2026, from [Link]
-
The main use of cyclohexylamine products. (2024). Shenyang East Chemical Science-Tech Co., Ltd.. Retrieved January 12, 2026, from [Link]
-
Cyclohexylamine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Hofmann rearrangement. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules. Retrieved January 12, 2026, from [Link]
-
Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. (2013). European Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. (2014). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Hofmann Rearrangement Explained. (2022). Scribd. Retrieved January 12, 2026, from [Link]
Sources
- 1. The main use of cyclohexylamine products - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Study on Ru/ZrO<sub>2</sub> Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine-Academax [flo.academax.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scribd.com [scribd.com]
- 12. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Bromocyclohexanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Bromocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, focusing on a common and effective synthetic pathway: the Hofmann rearrangement.
Q1: What is a reliable and common synthetic route for preparing 4-Bromocyclohexanamine?
A primary and widely used method is the Hofmann rearrangement of a primary amide, which results in a primary amine with one fewer carbon atom.[1][2] For this target molecule, the synthesis would logically start with 4-bromocyclohexanecarboxamide. This reaction is advantageous because it proceeds through a well-defined mechanism and is broadly applicable to various amides.[3] The overall transformation involves converting the amide into an amine by oxidative decarboxylation.[3]
Q2: Can you provide a detailed explanation of the Hofmann rearrangement mechanism?
Certainly. The Hofmann rearrangement is a multi-step process that transforms a primary amide into a primary amine via an isocyanate intermediate.[4][5] Understanding this mechanism is crucial for troubleshooting and optimization.
The key stages are as follows:
-
N-Bromination: The reaction is initiated by the deprotonation of the primary amide by a strong base (e.g., NaOH), forming an anion. This anion then acts as a nucleophile, attacking molecular bromine (Br₂) to form an N-bromoamide intermediate.[1]
-
Second Deprotonation: The base abstracts the second, now more acidic, proton from the nitrogen, generating a bromoamide anion.[4]
-
Rearrangement to Isocyanate: This is the critical, rate-determining step. The bromoamide anion rearranges; the cyclohexyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion as a leaving group. This concerted step forms an isocyanate intermediate.[1][2] The migration of the alkyl group occurs with retention of its stereochemistry.[1]
-
Hydrolysis to Amine: The isocyanate is highly electrophilic and is rapidly hydrolyzed by water in the reaction mixture. This forms an unstable carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid spontaneously loses carbon dioxide (CO₂) to yield the final primary amine product, 4-bromocyclohexanamine.[2][4]
Below is a diagram illustrating this mechanistic pathway.
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound via the Hofmann rearrangement.
Protocol 1: Synthesis of 4-Bromocyclohexanamine (Free Base)
Materials:
-
4-Bromocyclohexanecarboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Preparation of Base Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of NaOH in water (e.g., 4.0 equivalents in a suitable volume of water). Cool the solution to 0-5 °C in an ice bath.
-
Amide Addition: Add 4-bromocyclohexanecarboxamide (1.0 equivalent) to the cold base solution and stir until it is fully dissolved or suspended.
-
Bromine Addition: In a separate container, dissolve bromine (1.05 equivalents) in a small amount of the NaOH solution prepared in step 1. Add this bromine solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The solution will typically turn a persistent yellow-orange color.
-
Rearrangement: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC until the starting amide and N-bromoamide intermediate are consumed.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous mixture with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted bromine) and then with brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-bromocyclohexanamine free base, which may be a solid or an oil.
Protocol 2: Formation and Purification of Hydrochloride Salt
Materials:
-
Crude 4-bromocyclohexanamine
-
Anhydrous diethyl ether (or isopropanol)
-
Anhydrous HCl solution (e.g., 2M in diethyl ether)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude free base from Protocol 1 in a minimum amount of anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath. Slowly add the anhydrous HCl solution dropwise with stirring. The this compound salt will begin to precipitate as a white solid.
-
Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess can be added to ensure complete conversion.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified white solid under vacuum to remove all residual solvent. Determine the yield and characterize the product (e.g., by melting point and NMR spectroscopy).
References
-
Wikipedia. (2023, December 2). Hofmann rearrangement. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
- CoLab. (2025, January 1). The Hofmann rearrangement.
Sources
Technical Support Center: 4-Bromocyclohexanamine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a significant amount of cyclohexene derivative in my reaction. What is causing this?
A1: The most probable cause is an elimination reaction , which competes with the desired nucleophilic substitution. 4-Bromocyclohexanamine hydrochloride, particularly when deprotonated to the free amine, can undergo E1 or E2 elimination, especially in the presence of a base or at elevated temperatures. The bromine atom acts as a good leaving group, and a base can abstract a proton from an adjacent carbon, leading to the formation of a double bond.[1][2][3][4]
Troubleshooting Guide:
-
Base Selection: If your reaction conditions are basic, consider using a non-nucleophilic, sterically hindered base to minimize its role in elimination.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions are often favored at higher temperatures.
-
Solvent Choice: Polar aprotic solvents can be a good choice as they can solvate the cation without promoting elimination as strongly as polar protic solvents.
Q2: My desired product is contaminated with a di-substituted or even tri-substituted amine. How can I prevent this over-alkylation/acylation?
A2: This is a common issue when reacting primary amines. The initial product of the reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This makes it compete for the electrophile, leading to the formation of tertiary amines and potentially even quaternary ammonium salts.[5][6][7]
Troubleshooting Guide:
-
Stoichiometry: Use a large excess of the this compound relative to the electrophile. This statistically favors the reaction of the electrophile with the starting material.
-
Slow Addition: Add the electrophile slowly to the reaction mixture. This keeps its concentration low and reduces the likelihood of it reacting with the more nucleophilic product.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group on the amine to prevent over-reaction.
Q3: I suspect an intramolecular cyclization is occurring. Is this possible with this compound?
A3: While less common than elimination or over-alkylation, intramolecular cyclization is a possibility under certain conditions. If the amine nitrogen attacks the carbon bearing the bromine, it could form a bicyclic aziridinium-like intermediate, which could then react further.[8][9][10][11][12] This is more likely if the reaction conditions favor intramolecular processes (e.g., high dilution).
Troubleshooting Guide:
-
Concentration: Running the reaction at a higher concentration will favor intermolecular reactions over intramolecular ones.
-
Reaction Conditions: Carefully evaluate your reaction conditions (solvent, temperature, catalysts) to see if they are known to promote intramolecular cyclizations.
Q4: My product seems to be a mixture of cis and trans isomers. Could epimerization be the cause?
A4: Yes, epimerization at the carbon bearing the amine or bromine is a possibility, especially if the reaction involves intermediates that can equilibrate, or if the conditions are harsh enough to allow for reversible protonation/deprotonation or other equilibration pathways.[13][14][15][16] The thermodynamic stability of the different isomers will often dictate the final product ratio.
Troubleshooting Guide:
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize epimerization by kinetically controlling the reaction.
-
Base/Acid Strength: The strength of any acid or base used can influence the rate of epimerization. Consider using milder reagents.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the primary reaction pathways.
Caption: Competing nucleophilic substitution and elimination pathways.
Sources
- 1. If bromocyclohexane were converted into cyclohexene, what kind of... | Study Prep in Pearson+ [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines [organic-chemistry.org]
- 14. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-Bromocyclohexanamine Hydrochloride Reactions
Welcome to the technical support center for the purification of reaction products derived from 4-bromocyclohexanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying substituted cyclohexylamines. The inherent basicity of the amine, the presence of a reactive bromo-substituent, and the potential for diastereomeric mixtures require a nuanced and systematic approach to achieve high purity. This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses common initial queries, providing a strategic overview to guide your purification process from the outset.
Q1: My reaction involving 4-bromocyclohexanamine is complete. What is the very first purification step I should consider?
Your first and most powerful tool is typically an acid-base extraction .[1][2] This liquid-liquid extraction technique leverages the basicity of your amine product to separate it from neutral or acidic starting materials, reagents, and byproducts. The general principle involves using an acidic aqueous solution (e.g., 1M HCl) to protonate your amine, rendering it water-soluble as an ammonium salt.[1][3] Neutral organic impurities will remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer (e.g., with 2M NaOH or saturated NaHCO₃) deprotonates the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.[3] This method is highly effective for a preliminary bulk purification before high-resolution techniques like chromatography or recrystallization.[2]
Q2: I'm preparing for column chromatography. Can I use standard silica gel for my amine-containing product?
Yes, but with critical modifications. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with basic amines, leading to irreversible adsorption, low recovery, and significant peak tailing (streaking) on TLC and column chromatography.
To counter this, you should neutralize the stationary phase by pre-treating it or, more commonly, by modifying the mobile phase. The addition of a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent system is a standard and effective practice.[4] This competitively binds to the acidic sites on the silica, allowing your product to elute symmetrically. Alternatively, using a less acidic stationary phase like basic or neutral alumina can be a suitable option.[4]
Q3: How do I decide between chromatography, recrystallization, or acid-base extraction for my primary purification method?
The optimal method depends on the nature of your product and its impurities. The following decision tree provides a logical workflow for selecting your strategy.
Caption: Decision tree for selecting a primary purification strategy.
Q4: My reaction has likely produced a mixture of cis and trans diastereomers. How can I separate them?
Separating diastereomers is a common challenge.[5]
-
Flash Column Chromatography: This is the most common and often most effective method. Diastereomers have different physical properties and will exhibit different affinities for the stationary phase, allowing for separation. Careful optimization of the eluent system is critical to maximize the difference in retention factors (ΔRf).
-
Recrystallization: Sometimes, one diastereomer is significantly less soluble or forms a more stable crystal lattice in a particular solvent. Fractional recrystallization can be exploited to isolate the major, less soluble isomer. This often requires screening multiple solvents.
-
Preparative HPLC: For difficult separations where flash chromatography provides insufficient resolution, preparative HPLC (either normal or reverse-phase) offers much higher resolving power.[6]
Q5: My final product needs to be isolated as a stable hydrochloride salt. What is the best procedure?
Isolating the product as a hydrochloride salt can improve stability and handling properties. After purifying the free amine, dissolve the pure product in a suitable anhydrous organic solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.[4] The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with fresh solvent, and dried under vacuum. This method avoids introducing water, which can sometimes hinder crystallization.
Section 2: Troubleshooting Guides: A Deeper Dive
This section provides structured solutions to specific experimental problems.
Problem 1: Low or No Recovery After Acid-Base Extraction
You've performed an acid-base extraction, but upon basifying the aqueous layer and extracting with an organic solvent, you recover very little of your desired product.
| Probable Cause | Diagnostic Check | Solution |
| Incomplete Basification | Check the pH of the aqueous layer with pH paper or a calibrated meter after adding the base. | The pH must be sufficiently high (typically pH 9-12) to fully deprotonate the ammonium salt to the free amine.[1][3] Continue adding base until the target pH is reached and stable. |
| Product is Water-Soluble | Is your product small or does it contain other polar functional groups (e.g., -OH)? | If the free amine has some water solubility, saturate the aqueous layer with NaCl ("salting out") before extraction. This decreases the solubility of organic compounds in the aqueous phase. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent. |
| Emulsion Formation | A persistent, cloudy layer forms between the organic and aqueous phases that does not separate. | Break the emulsion by adding brine (saturated NaCl solution), gently swirling instead of shaking, or filtering the entire mixture through a pad of Celite. |
| Incorrect Acidification | The initial acidification step was incomplete, leaving the product in the initial organic layer. | Ensure the aqueous layer is sufficiently acidic (pH 1-2) in the first step. Test the pH after adding acid. If in doubt, perform a back-extraction of the initial organic layer with fresh acidic solution. |
Problem 2: Severe Streaking and Poor Separation on Silica Gel Chromatography
Your TLC plate shows a long, comet-like streak from the baseline, and your column is yielding broad, overlapping fractions.
Caption: Causes and solutions for amine streaking on silica gel.
Expert Insight: The most common and immediate fix is modifying the mobile phase.[4] Start by adding 1% triethylamine to your standard ethyl acetate/hexane eluent system. This usually resolves the issue without needing to switch stationary phases. For very basic compounds, using a system of dichloromethane/methanol with 1% ammonium hydroxide can be effective.
Problem 3: Product Fails to Crystallize
You have a concentrated, pure-looking oil that refuses to solidify, even after cooling.
| Probable Cause | Diagnostic Check | Solution |
| Incorrect Solvent Choice | The product is too soluble in the chosen solvent, even at low temperatures. | Find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.[7][8] Perform small-scale solvent screening with a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, water). |
| Presence of "Oily" Impurities | Small amounts of greasy impurities can inhibit crystal lattice formation. | Re-purify the oil using flash chromatography. Even if the product appears pure on TLC, a quick pass through a silica plug can remove non-polar impurities. |
| Supersaturation | The solution is pure and concentrated but lacks a nucleation point to initiate crystallization. | Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[8] Seed: Add a tiny crystal of the desired compound (if available) to the solution to initiate crystal growth.[8] |
| Slow Crystallization Kinetics | Some molecules are inherently slow to organize into a crystal lattice. | Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C), and finally a freezer (-20°C). Slow cooling promotes the formation of larger, purer crystals.[7] |
Section 3: Standardized Protocols
Protocol 1: Robust Acid-Base Extraction Workflow
This protocol is designed for the initial workup of a reaction mixture to isolate a basic amine product.
Caption: Step-by-step workflow for acid-base extraction of an amine.
Protocol 2: Flash Chromatography of Basic Amines on Silica Gel
-
Prepare the Eluent: Select an appropriate solvent system (e.g., Hexane/Ethyl Acetate). To this system, add 0.5-1% (v/v) triethylamine.
-
Pack the Column: Pack the column using the prepared eluent (wet packing is recommended). Do not let the column run dry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the sample onto a small amount of silica gel (dry loading).
-
Elute: Run the column, collecting fractions and monitoring by TLC.
-
Workup: Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent solvents during concentration on a rotary evaporator.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine.
-
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
- Trussell, W. E., & Shah, V. D. (1967). Purification of cyclohexylamine. U.S. Patent No. 3,347,920. Washington, DC: U.S. Patent and Trademark Office.
- European Patent Office. (n.d.). Cyclohexylamine derivatives. (EP0550001B1).
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
Organic Syntheses. (2006). Organic Syntheses Procedure. Retrieved from [Link]
-
PubMed. (n.d.). Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. Retrieved from [Link]
-
PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
Wiley Online Library. (2006, June 1). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review. Retrieved from [Link]
-
PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 4‐substituted cyclohexylamines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pearson. (2024, February 12). When trans-4-bromocyclohexanol is treated with base, an intramole.... Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, May 16). Synthesis of cyclohexylamine (via FR971429). Retrieved from [Link]
-
PubMed Central. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromocyclohexan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of bromhexine hydrochloride. (CN106631828A).
- Google Patents. (n.d.). Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance. (CN112028778A).
- Google Patents. (n.d.). Method for preparing bromhexine hydrochloride. (CN102617359A).
Sources
Technical Support Center: Stability of 4-Bromocyclohexanamine Hydrochloride in Acidic Conditions
Welcome to our dedicated technical support center for 4-Bromocyclohexanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability in acidic environments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.
Introduction to the Stability Profile of this compound
This compound is a bifunctional molecule featuring a primary amine and a secondary alkyl bromide on a cyclohexane ring. In acidic aqueous solutions, the primary amine group is protonated to form a stable ammonium salt. This protonation generally protects the amine from participating in degradation reactions. However, the carbon-bromine (C-Br) bond remains susceptible to nucleophilic attack and elimination reactions, which are the primary pathways for degradation in acidic media. Understanding these pathways is crucial for developing stable formulations and accurate analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic solutions?
A1: In acidic conditions, two main degradation pathways are anticipated, competing with each other: nucleophilic substitution (hydrolysis) and elimination.
-
Nucleophilic Substitution (Hydrolysis): The bromide ion is a good leaving group. Water, acting as a nucleophile, can attack the carbon atom attached to the bromine. This results in the formation of 4-aminocyclohexanol hydrochloride . This reaction can proceed through either an SN1 or SN2 mechanism. Given that it is a secondary alkyl halide, both pathways are possible and the predominant mechanism can be influenced by the specific reaction conditions such as solvent polarity and temperature.[1][2]
-
Elimination: An elimination reaction (E1 or E2) can also occur, where hydrogen bromide (HBr) is eliminated from the molecule to form 4-aminocyclohexene hydrochloride .[3][4][5] Higher temperatures tend to favor elimination over substitution.[1]
Below is a diagram illustrating these potential degradation pathways.
Caption: Predicted degradation pathways of 4-Bromocyclohexanamine HCl in acidic conditions.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in an acidic mobile phase. What could they be?
A2: The unexpected peaks are likely the degradation products mentioned in Q1: 4-aminocyclohexanol and/or 4-aminocyclohexene. To confirm their identities, you would need to perform a forced degradation study and characterize the resulting peaks using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
-
Temperature Control: Perform your experiments at the lowest practical temperature, as higher temperatures accelerate both substitution and elimination reactions.
-
pH Control: While your experiment may require acidic conditions, avoid excessively low pH values unless necessary. The hydrochloride salt itself provides an acidic environment in solution.
-
Minimize Storage Time in Solution: Prepare your solutions fresh and analyze them as quickly as possible. Avoid long-term storage of this compound in aqueous acidic solutions.
-
Solvent Choice: If your experimental design allows, using a less nucleophilic solvent than water could reduce the rate of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC. | The compound is degrading under the experimental conditions (e.g., high temperature, highly acidic mobile phase). | 1. Lower the temperature of your sample and column. 2. Prepare samples immediately before analysis. 3. If possible, adjust the mobile phase to a less acidic pH. |
| Poor resolution between the parent peak and new impurity peaks. | The analytical method is not stability-indicating. The chromatographic conditions are not optimized to separate the parent compound from its degradation products. | 1. Develop a stability-indicating HPLC method (see protocol below). 2. Experiment with different columns (e.g., C18, phenyl-hexyl). 3. Optimize the mobile phase composition (organic modifier, buffer, pH) and gradient. |
| Inconsistent results between sample preparations. | Degradation is occurring at a variable rate during sample preparation. | 1. Standardize the sample preparation procedure, paying close attention to time and temperature. 2. Ensure all solutions are prepared consistently. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 12, and 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH to halt the degradation process.
-
Analysis: Analyze the stressed samples using a suitable HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products.
| Parameter | Initial Conditions | Optimization Goal |
| Column | C18, 250 x 4.6 mm, 5 µm | Achieve good peak shape and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH to optimize retention and peak shape. |
| Mobile Phase B | Acetonitrile | Adjust organic content for optimal elution. |
| Gradient | 20% to 80% B over 20 minutes | Separate all peaks with a resolution > 2. |
| Flow Rate | 1.0 mL/min | Maintain good column efficiency. |
| Column Temp. | 30°C | Control retention time and peak shape. |
| Detection | PDA at 210 nm | Ensure detection of all compounds. |
Method Development Workflow:
Caption: Iterative workflow for developing a stability-indicating HPLC method.
By following these guidelines and protocols, researchers can confidently assess and manage the stability of this compound in their experimental work, ensuring the reliability and accuracy of their results.
References
-
Pearson+. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both... Study Prep. Retrieved from [Link]
-
Brainly. (2023, November 14). Consider a situation where bromocyclohexane is used in an elimination reaction instead of cyclohexanol. Retrieved from [Link]
-
Web Pages. (n.d.). E2 Reaction: Formation of cyclohexene from bromocyclohexane. Retrieved from [Link]
-
Chegg. (2021, November 9). Consider a situation where bromocyclohexane is used in an elimination reaction instead of cyclohexanol. Would acid catalyze the reaction? Justify your answer. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting SN2 Reactions on Cyclohexane Rings
Welcome to the technical support center for navigating the complexities of bimolecular nucleophilic substitution (SN2) reactions on cyclohexane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these fundamental, yet often tricky, transformations. Here, we move beyond textbook examples to address the real-world issues that can arise in the lab, providing not just solutions, but the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs)
FAQ 1: My SN2 reaction on a cyclohexane substrate is unexpectedly slow or not proceeding at all. What are the most likely causes?
Several factors, deeply rooted in the stereoelectronic requirements of the SN2 mechanism, can lead to sluggish or failed reactions on cyclohexane rings. The primary considerations are the conformation of the leaving group and steric hindrance.
For an SN2 reaction to occur, the nucleophile must attack the electrophilic carbon from the backside, 180° opposite to the leaving group.[1][2] This specific geometry allows for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the anti-bonding (σ*) orbital of the carbon-leaving group bond (LUMO).[1][3] In a cyclohexane chair conformation, this optimal alignment is achieved when the leaving group is in an axial position .[1][4] An equatorial leaving group presents a significantly hindered pathway for the nucleophile, which would have to approach "over the ring," encountering steric interference.[1][4]
Troubleshooting Steps:
-
Analyze the Chair Conformation: Draw the most stable chair conformation of your starting material. If the leaving group is preferentially in an equatorial position, the reaction rate will be dramatically reduced.
-
Consider Ring Flipping: If the cyclohexane ring is conformationally mobile, it can "ring flip" to place the leaving group in the axial position. However, if a bulky substituent (like a tert-butyl group) is present, it will strongly favor an equatorial position, potentially "locking" the conformation and preventing the leaving group from becoming axial.[5][6]
-
Re-evaluate Your Substrate: If the substrate is conformationally locked with an equatorial leaving group, the SN2 pathway is likely not viable.
FAQ 2: I'm observing a mixture of products, including elimination (E2) byproducts. How can I favor the SN2 pathway?
The competition between SN2 and E2 reactions is a classic challenge. Both pathways are promoted by strong bases, but their geometric requirements on a cyclohexane ring differ. E2 elimination requires an anti-periplanar arrangement of a β-hydrogen and the leaving group, which translates to both being in axial positions.[1]
Key Factors Influencing the SN2/E2 Competition:
| Factor | To Favor SN2 | To Favor E2 | Rationale |
| Nucleophile/Base | Use a strong, non-basic nucleophile (e.g., I⁻, Br⁻, CN⁻, N₃⁻). | Use a strong, sterically hindered base (e.g., t-BuOK, DBU). | Bulky bases are poor nucleophiles due to steric hindrance but are effective at abstracting a proton. |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, acetone, acetonitrile).[7][8] | Aprotic solvents can also favor E2, but the choice of base is more critical. | Polar aprotic solvents solvate the cation of the nucleophile salt but leave the anion "naked" and highly reactive as a nucleophile.[7] Protic solvents can solvate the nucleophile, reducing its reactivity.[7][9][10] |
| Temperature | Lower temperatures generally favor SN2. | Higher temperatures favor elimination, as it is entropically favored. | |
| Substrate | Primary > Secondary >> Tertiary halides.[10][11] | Tertiary > Secondary > Primary halides. | Steric hindrance around the reaction center disfavors the SN2 transition state.[8][10] |
Troubleshooting Protocol to Minimize E2 Products:
-
Nucleophile Selection: Switch to a less basic nucleophile. For example, if you are using an alkoxide, consider using a halide or azide.
-
Solvent Optimization: Ensure you are using a polar aprotic solvent. If your nucleophile is not dissolving, a small amount of a co-solvent might be necessary, but avoid protic solvents if possible.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower.
FAQ 3: The stereochemistry of my product is not what I expected. What could be the cause?
The SN2 reaction is stereospecific, proceeding with a complete inversion of configuration at the reacting carbon center, a phenomenon known as Walden inversion.[2][3][11] If you start with a specific stereoisomer, you should obtain a single, inverted stereoisomer as the product.
Common Reasons for Unexpected Stereochemistry:
-
Presence of an SN1 Pathway: If your reaction conditions inadvertently favor an SN1 mechanism (e.g., with a secondary or tertiary substrate, a weak nucleophile, or a polar protic solvent), a carbocation intermediate will form. This planar intermediate can be attacked from either face, leading to a mixture of stereoisomers (racemization).
-
Epimerization of Starting Material: Under certain conditions (e.g., basic or acidic), your starting material could be epimerizing before the substitution reaction, leading to a mixture of products.
-
Incorrect Structural Assignment: Double-check the stereochemical assignment of both your starting material and product using appropriate analytical techniques (e.g., NMR spectroscopy, X-ray crystallography).
Investigative Workflow for Stereochemical Issues:
Caption: Troubleshooting workflow for unexpected stereochemistry.
Advanced Troubleshooting Guide
Issue 1: My leaving group is on a sterically hindered carbon, but it is axial. The reaction is still very slow.
Even with an axial leaving group, steric hindrance from adjacent substituents can impede the approach of the nucleophile.
-
1,3-Diaxial Interactions: Check for the presence of other axial substituents on the same side of the ring as the nucleophile's approach path (i.e., at the 3 and 5 positions relative to the leaving group). These create significant steric hindrance.
-
Bulky Nucleophiles: A sterically demanding nucleophile will have greater difficulty accessing the reaction center.
Mitigation Strategies:
-
Smaller Nucleophile: If possible, switch to a smaller nucleophile.
-
Elevated Temperature: Cautiously increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Be mindful that this may also increase the rate of competing elimination reactions.
Issue 2: How does the choice of leaving group affect the reaction rate on a cyclohexane system?
The principles of leaving group ability are the same for cyclohexane systems as for acyclic systems. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[2]
Relative Reactivity of Halide Leaving Groups:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is due to both the strength of the C-X bond and the polarizability of the halide.[12] Iodine, being the largest and most polarizable, forms the weakest bond with carbon and is the best leaving group.[12] Sulfonate esters (e.g., tosylates, mesylates, triflates) are also excellent leaving groups due to resonance stabilization of the resulting anion.
Practical Tip: If your reaction is slow with a chloride or bromide leaving group, consider converting the corresponding alcohol to a tosylate or mesylate to significantly enhance the reaction rate.
Issue 3: Can I run an SN2 reaction with an equatorial leaving group?
While the axial approach is strongly preferred, reactions with equatorial leaving groups are not entirely impossible, just significantly slower.[13] The reaction would have to proceed through a higher-energy twist-boat conformation, or the nucleophile would have to navigate the sterically hindered equatorial approach.
In cases where a conformationally locked equatorial leaving group is present, it is often more practical to seek an alternative synthetic route.
Experimental Protocol: Optimizing SN2 Conditions for a Substituted Cyclohexyl Tosylate
This protocol provides a general framework for optimizing an SN2 reaction on a cyclohexane system where the starting material is a cyclohexanol.
Step 1: Preparation of the Tosylate (Leaving Group Formation)
-
Dissolve the substituted cyclohexanol (1.0 eq) in dichloromethane (DCM) or pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
If using DCM, add a base such as triethylamine (1.2 eq) or pyridine (catalytic to excess).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting alcohol is consumed.
-
Work up the reaction by washing with aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the tosylate by column chromatography or recrystallization.
Step 2: The SN2 Reaction
-
Dissolve the purified cyclohexyl tosylate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add the nucleophile (1.1 - 2.0 eq). The amount will depend on the nucleophilicity and cost.
-
Stir the reaction at a suitable temperature (start at room temperature and gently heat if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water) and extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the DMF/DMSO and residual salts.
-
Dry the organic layer, concentrate, and purify the product.
Step 3: Analysis
-
Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR techniques like NOESY to confirm spatial relationships. Inversion of stereochemistry can often be confirmed by changes in the coupling constants of the proton at the reaction center.
References
- Dobbie, A. A., & Overton, K. H. (1977). Stereochemistry of the SN2′ reaction in cyclohex-2-enyl esters. J. Chem. Soc., Chem. Commun., 722.
- Chemistry Steps. (n.d.).
- Can Chemist. (2024, October 14).
- Reddit. (2025, December 18). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry.
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Chemistry Steps. (n.d.). SN2 Stereochemistry.
- Dobbie, A. A. (1976). The Stereochemistry of the SN2' Reaction (PhD thesis). University of Glasgow.
- Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Quora. (2018, January 21). In SN2 reactions where the nucleophile and leaving group are adjacent substituents of a cyclohexane, will the reaction only occur if the substituents are opposite to each other and in an axial position?
- ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
- YouTube. (2021, March 29). Sn2 Substitution on Cyclohexane! Or is it...
- The Journal of Organic Chemistry. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- YouTube. (2023, May 12).
- Wikipedia. (n.d.). SN2 reaction.
- Reddit. (2021, October 15). Question on E2 and SN2 rxns involving cyclohexanes.
Sources
- 1. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Stereoselectivity in Reactions of 4-Bromocyclohexanamine
Welcome to the technical support center for optimizing stereoselectivity in reactions involving 4-Bromocyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemical control in cyclohexane systems. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions to enhance your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable protocols.
Question 1: My nucleophilic substitution reaction on 4-Bromocyclohexanamine is resulting in a mixture of cis and trans isomers. How can I favor the formation of a single isomer?
Answer:
Achieving high stereoselectivity in nucleophilic substitution reactions of 4-Bromocyclohexanamine hinges on controlling the reaction mechanism, primarily by favoring an S(_N)2 pathway over an S(_N)1 pathway. The conformational rigidity of the cyclohexane ring plays a crucial role in the stereochemical outcome.
Underlying Causes of Poor Selectivity:
-
Mixed S(_N)1/S(_N)2 Mechanisms: An S(_N)1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization if the starting material is chiral)[1][2]. In contrast, an S(_N)2 reaction occurs via a concerted backside attack, resulting in an inversion of configuration[1][2].
-
Conformational Equilibrium: 4-Bromocyclohexanamine exists as an equilibrium of two chair conformations. In one, the bromine atom is in an axial position, and in the other, it is in an equatorial position. For an efficient S(_N)2 reaction, the leaving group (bromine) should ideally be in an axial position to allow for a clear backside attack by the nucleophile[3]. If the equatorial conformer is more stable and the rate of ring-flipping is slow compared to the reaction rate, the S(_N)2 pathway can be hindered.
Strategies for Optimization:
-
Promote the S(_N)2 Mechanism:
-
Choice of Nucleophile: Employ a strong, non-bulky nucleophile. Strong nucleophiles favor the bimolecular S(_N)2 mechanism[4]. Bulky nucleophiles can sterically hinder the backside attack required for S(_N)2.
-
Solvent Selection: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive, promoting the S(_N)2 pathway[5][6][7]. Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity, and can also stabilize the carbocation intermediate of an S(_N)1 reaction[5][6].
-
Concentration: Higher concentrations of the nucleophile will favor the second-order kinetics of an S(_N)2 reaction over the first-order kinetics of an S(_N)1 reaction[2][8].
-
-
Managing Conformational Preferences:
-
Low Temperature: Running the reaction at a lower temperature can sometimes "freeze out" a less stable conformation, potentially one where the bromine is axial. However, this will also decrease the overall reaction rate. Careful optimization is required.
-
Substrate Modification (if possible): Introducing a bulky, non-reacting group elsewhere on the ring can lock the conformation, forcing the bromine into a predominantly axial or equatorial position. For example, a tert-butyl group strongly prefers an equatorial position, which can influence the orientation of other substituents[3].
-
Experimental Protocol: Favoring S(_N)2 for a Model Nucleophilic Substitution
This protocol outlines a general procedure for the substitution of the bromine atom with an azide nucleophile, a common transformation.
-
Reactant Preparation:
-
Dissolve 1 equivalent of 4-Bromocyclohexanamine hydrochloride in a minimal amount of a suitable polar aprotic solvent (e.g., DMF).
-
Add a slight excess (1.1-1.5 equivalents) of sodium azide (NaN(_3)).
-
If starting with the hydrochloride salt, add 1 equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
-
Reaction Conditions:
-
Maintain the reaction mixture at a controlled temperature, starting at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be necessary. Avoid excessive heat, which can promote elimination side reactions and potentially favor the S(_N)1 pathway.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Analyze the stereochemical outcome using NMR spectroscopy (¹H and ¹³C) and compare the coupling constants to literature values for the cis and trans isomers.
-
Question 2: I am observing significant amounts of elimination byproducts in my reaction. How can I minimize these and improve the yield of the desired substitution product?
Answer:
Elimination reactions, particularly E2, are often in competition with nucleophilic substitution reactions. The stereochemical requirements for E2 elimination in cyclohexane systems are quite stringent, providing a handle for minimizing this side reaction.
Underlying Causes of Elimination:
-
E2 Mechanism Requirements: The E2 mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group[3][9]. In a cyclohexane chair conformation, this means both the β-hydrogen and the leaving group (bromine) must be in axial positions[10].
-
Nature of the Reagent: Strong, sterically hindered bases are more likely to act as bases rather than nucleophiles, favoring elimination. Even strong, unhindered nucleophiles can act as bases, especially at higher temperatures.
Strategies for Optimization:
-
Control of Basicity and Nucleophilicity:
-
Choice of Nucleophile: Use a nucleophile that has low basicity. For example, azide (N(_3)
) and cyanide (CN ) are good nucleophiles but relatively weak bases. -
Steric Hindrance: Employ a less sterically hindered nucleophile to favor substitution at the carbon center over abstraction of a proton.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
-
Solvent: While polar aprotic solvents favor S(_N)2 reactions, they can also enhance the basicity of the nucleophile. A careful choice of solvent is necessary. In some cases, a less polar solvent might disfavor the charged transition state of the E2 reaction more than that of the S(_N)2 reaction.
-
Visualizing the Competing Pathways
Caption: Competing S(_N)2 and E2 pathways for the axial conformer of 4-Bromocyclohexanamine.
II. Frequently Asked Questions (FAQs)
What is the most stable conformation of cis- and trans-4-Bromocyclohexanamine?
The stability of the chair conformations of substituted cyclohexanes is primarily determined by steric strain, specifically 1,3-diaxial interactions. Larger substituents prefer to occupy the more spacious equatorial positions.
-
For trans-4-Bromocyclohexanamine: The two possible chair conformations are (Br(\text{eq}), NH(2)(\text{eq})) and (Br(\text{ax}), NH(2)(\text{ax})). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions for both bulky groups.
-
For cis-4-Bromocyclohexanamine: The two chair conformations are (Br(\text{eq}), NH(2)(\text{ax})) and (Br(\text{ax}), NH(2)(\text{eq})). The relative stability depends on the A-values (a measure of the steric strain) of the bromine and amino groups. Generally, bromine is considered bulkier than the amino group, so the conformation with the bromine in the equatorial position and the amino group in the axial position is often favored.
How does the amino group influence the reactivity of the C-Br bond?
The amino group can influence the reactivity in several ways:
-
Inductive Effect: As an electron-withdrawing group, the amino group can slightly destabilize the developing positive charge in an S(_N)1 transition state, thus disfavoring this pathway.
-
Neighboring Group Participation: Under certain conditions, the lone pair of electrons on the nitrogen atom can act as an internal nucleophile, displacing the bromide to form a bicyclic aziridinium ion intermediate. Subsequent attack by an external nucleophile would then open this intermediate. This pathway often proceeds with retention of stereochemistry.
-
Protonation: In acidic media, the amino group will be protonated to form an ammonium salt (-NH(_3)
). This protonated form is strongly electron-withdrawing, which would significantly disfavor any S(_N)1 character at the C-Br center.
What analytical techniques are best for determining the stereoisomeric ratio of my products?
-
NMR Spectroscopy: High-resolution ¹H NMR is one of the most powerful tools. The coupling constants (J-values) between vicinal protons can reveal their dihedral angle and thus their relative stereochemistry (cis or trans). Protons in axial positions typically exhibit larger coupling constants with adjacent axial protons (J(\text{ax,ax})) compared to axial-equatorial (J(\text{ax,eq})) or equatorial-equatorial (J(_\text{eq,eq})) couplings.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Chiral GC or HPLC columns can be used to separate and quantify enantiomers. For diastereomers, standard GC or HPLC columns can often achieve separation.
-
X-ray Crystallography: If a solid crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.
How can I achieve enantioselectivity in reactions of 4-Bromocyclohexanamine?
Since 4-Bromocyclohexanamine itself is achiral, introducing enantioselectivity requires the use of a chiral auxiliary, a chiral catalyst, or a chiral reagent.
-
Chiral Catalysts: Asymmetric catalysis is a powerful strategy. For instance, a chiral phase-transfer catalyst could be used in a substitution reaction to favor the formation of one enantiomer. Recent advances in photoredox catalysis have also enabled asymmetric cycloadditions with cyclohexylamine derivatives using chiral phosphoric acid catalysts[11][12].
-
Enzymatic Reactions: Biocatalysis using enzymes such as lipases or aminotransferases can offer very high levels of enantioselectivity under mild reaction conditions.
Decision Tree for Optimizing Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity in reactions of 4-Bromocyclohexanamine.
III. References
-
Amanote Research. (n.d.). Nucleophilic Substitution Reactions of. Retrieved from [Link]
-
Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.16: E2 Regiochemistry and Cyclohexane Conformations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S({N}) Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2024, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. Retrieved from [Link]
-
Pearson. (2024, February 12). When trans-4-bromocyclohexanol is treated with base, an intramole.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. Retrieved from [Link]
-
Slideshare. (n.d.). Substitution elimination reaction in cyclohexyl system | PPTX. Retrieved from [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018, May 14). 24 CHM2210 Cyclohexane Stereochemistry Problem Solving. Retrieved from [Link]
-
YouTube. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
Technical Support Center: Preventing Elimination Side Reactions with 4-Bromocyclohexanamine
Welcome to the technical support center for 4-Bromocyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic building block. As a secondary alkyl halide, 4-Bromocyclohexanamine stands at a critical junction of competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2). Uncontrolled reaction conditions frequently lead to the undesired formation of cyclohexene-based byproducts, compromising yield and purity.
This document provides in-depth, field-proven troubleshooting strategies and optimized protocols to help you gain precise control over your reaction outcomes. We will dissect the mechanistic underpinnings of this competition and provide actionable solutions to steer your synthesis toward the desired substitution product.
Section 1: Understanding the Core Problem: The SN2 vs. E2 Competition
The central challenge in the chemistry of 4-bromocyclohexanamine is managing the competition between the SN2 and E2 pathways. Because the bromine atom is on a secondary carbon, both mechanisms are viable and highly sensitive to reaction conditions.[1][2]
-
SN2 (Substitution): This is a single-step (concerted) mechanism where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion from the opposite side (backside attack). This pathway is sensitive to steric hindrance.[3][4]
-
E2 (Elimination): This is also a concerted mechanism where a base abstracts a proton (hydrogen atom) from a carbon adjacent to the one with the leaving group (a β-hydrogen), simultaneously forming a double bond and ejecting the bromide ion.[2][5]
The Critical Stereoelectronic Requirement of the E2 Reaction
For cyclohexane derivatives, the E2 reaction has a rigid stereochemical requirement. The reaction proceeds efficiently only when the leaving group (Bromine) and a β-hydrogen are in an anti-periplanar (180° dihedral angle) arrangement.[6][7] In the stable chair conformation of cyclohexane, this translates to a requirement that both the bromine and the β-hydrogen must be in axial positions.[7][8][9] If the bromine atom is in an equatorial position, the E2 reaction rate is dramatically reduced or becomes negligible.[7]
Caption: Competing SN2 and E2 reaction pathways for 4-Bromocyclohexanamine.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with 4-bromocyclohexanamine in a direct question-and-answer format.
Q1: My primary product is a cyclohexene derivative instead of the substituted amine. What went wrong?
A: You are observing a dominant E2 elimination pathway. This is the most common side reaction and is typically promoted by one or more of the following factors:
-
Strong Base: Your nucleophile is likely acting as a strong base, abstracting a proton faster than it can perform a nucleophilic attack.[5]
-
High Temperature: Elimination reactions are entropically favored because they produce more molecules (alkene, protonated base, and leaving group salt) from two reactants.[10] Increasing the temperature provides the necessary activation energy and amplifies this entropy effect, making elimination the major pathway.[10][11]
-
Sterically Hindered Base: If your nucleophile is bulky (e.g., potassium tert-butoxide), it will be physically difficult for it to approach the electrophilic carbon for an SN2 attack. It is far easier for it to abstract a more accessible proton from a β-carbon.[5][12]
Q2: How does my choice of reagent (Nucleophile vs. Base) dictate the outcome?
A: This is the most critical decision point. Nucleophilicity and basicity are related but distinct properties. To favor substitution, you must select a reagent that is a good nucleophile but a weak base .
| Reagent Class | Examples | Predominant Reaction | Rationale |
| Good Nucleophiles / Weak Bases | I⁻, Br⁻, N₃⁻ (azide), CN⁻ (cyanide), RS⁻ (thiolates), Amines | SN2 | These reagents have a high affinity for the electrophilic carbon but are weak bases (conjugate acids have low pKa), so they are less likely to abstract a proton.[13][14] |
| Strong Bases / Good Nucleophiles | HO⁻ (hydroxide), RO⁻ (alkoxides) | SN2 and E2 Competition | These are strong bases and will promote significant E2 elimination. SN2 is still possible but will be a minor pathway unless conditions are strictly controlled (e.g., very low temperature).[14][15] |
| Strong, Sterically Hindered Bases | Potassium tert-butoxide (KOtBu), LDA, DBU | E2 | The steric bulk of these bases almost completely prevents them from acting as nucleophiles, making them excellent reagents for promoting elimination exclusively.[12][16] |
Q3: What is the optimal solvent for promoting substitution over elimination?
A: The solvent plays a crucial role in stabilizing transition states and modulating the reactivity of the nucleophile.
-
To Favor SN2 (Substitution): Use a polar aprotic solvent such as DMF , DMSO , or acetonitrile . These solvents can dissolve the ionic nucleophile but do not form a strong solvation shell around the anionic part. This leaves the nucleophile "naked" and highly reactive, promoting the SN2 attack.[17][18][19]
-
Conditions that Favor E2 (Elimination): Polar protic solvents (e.g., ethanol, water, methanol) will solvate the nucleophile through hydrogen bonding. This creates a bulky "solvent cage" around it, hindering its ability to perform a backside attack and making it more likely to act as a base at the periphery of the substrate.[1][18]
Q4: My starting material is a mix of cis and trans isomers. How does this affect the reaction?
A: The stereochemistry of your starting material is highly relevant. Both cis and trans-4-bromocyclohexanamine can undergo E2 elimination, as they can both adopt a chair conformation where the bromine is axial. However, the rate of elimination may differ. The isomer that has a lower energy barrier to adopting the reactive diaxial conformation will react faster.[7]
Crucially, the substitution products will be different. SN2 proceeds with an inversion of stereochemistry. Therefore, the cis and trans starting materials will yield diastereomeric substitution products.[20] If stereochemical purity is required, you must start with a stereochemically pure isomer.
Caption: Decision-making workflow for troubleshooting unwanted elimination.
Section 3: Optimized Protocols for Suppressing Elimination
The following protocols provide clear, step-by-step methodologies designed to maximize the yield of the SN2 substitution product.
Protocol 1: Maximizing SN2 with a Weakly Basic Nucleophile (Azide Substitution)
Objective: To perform a clean SN2 reaction, replacing the bromine with an azide group, a precursor for amines.
Rationale: This protocol combines all the ideal factors for SN2: a good, non-bulky nucleophile that is a weak base (azide), a polar aprotic solvent (DMF), and controlled temperature.
Materials:
-
4-Bromocyclohexanamine (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard inert atmosphere glassware (Argon or Nitrogen)
Procedure:
-
To a dry, inerted round-bottom flask, add 4-bromocyclohexanamine and anhydrous DMF (approx. 0.2 M concentration).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add sodium azide in one portion. Note: Sodium azide is highly toxic. Handle with extreme care in a fume hood.
-
Stir the reaction mixture at room temperature (20-25°C). If the reaction is sluggish after several hours, the temperature can be gently increased to 40-50°C, but no higher.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into an equal volume of cold water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-azidocyclohexanamine.
Protocol 2: Minimizing E2 When Using a Stronger Base (Alkoxide Example)
Objective: To favor substitution when a moderately basic nucleophile like an alkoxide is required.
Rationale: This protocol uses kinetic control (low temperature) to favor the SN2 pathway, which typically has a lower activation energy than the competing E2 reaction. By keeping the temperature low, we limit the energy available for the system to overcome the higher E2 activation barrier.[11]
Materials:
-
4-Bromocyclohexanamine (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard inert atmosphere glassware (Argon or Nitrogen)
Procedure:
-
To a dry, inerted round-bottom flask, add 4-bromocyclohexanamine and the anhydrous polar aprotic solvent (e.g., THF).
-
Cool the flask to 0°C in an ice-water bath.
-
Add sodium methoxide portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C.
-
Monitor the reaction closely by TLC or LC-MS. Do not allow the reaction to warm to room temperature until the starting material is consumed or the reaction has stalled.
-
Quench the reaction at 0°C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.
Caption: The mandatory diaxial arrangement for an E2 reaction in a cyclohexane ring.
References
- Pearson Study Prep. (n.d.). Identify the reaction mechanism: Bromocyclohexane is a secondary alkyl halide...
-
Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. Retrieved from [Link]
-
ChemHelp ASAP. (2019). Examples of SN2 nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]
-
ResearchGate. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. Stereochemistry of E2 Elimination. Retrieved from [Link]
-
Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.5: Elimination reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
YouTube. (2025). E2 Elimination in Cyclohexane Systems. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]
-
Chegg. (2021). Solved 3. cis-4-Bromocyclohexanol and | Chegg.com. Retrieved from [Link]
Sources
- 1. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
- 19. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 20. Solved 3. cis-4-Bromocyclohexanol and | Chegg.com [chegg.com]
solubility issues with 4-Bromocyclohexanamine hydrochloride in organic solvents
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Bromocyclohexanamine hydrochloride. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its behavior in various solvent systems.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the inherent properties of this compound that influence its solubility.
Q1: Why is this compound poorly soluble in many common organic solvents like dichloromethane (DCM), diethyl ether, or toluene?
A: The poor solubility is a direct result of its structure as an amine salt.[1] In its hydrochloride form, the amine group is protonated, creating a positively charged ammonium ion (R-NH3+) and a chloride anion (Cl-). This ionic character makes the molecule highly polar.[1][2] According to the fundamental principle of "like dissolves like," polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[3][4] Most organic solvents, particularly aprotic and nonpolar ones, cannot effectively solvate these charged ions, leading to low solubility.
Q2: What is the primary purpose of supplying this compound as a hydrochloride salt?
A: Converting amines to their hydrochloride salts is a common practice in pharmaceuticals and chemical synthesis for several reasons. The salt form is generally more crystalline, stable, and less susceptible to atmospheric degradation (e.g., oxidation) than the corresponding free base.[5] Furthermore, the ionic nature of the salt significantly increases its solubility in water and other polar protic solvents, which can be advantageous for certain applications, including drug formulation and purification.[6]
Q3: How does solvent choice fundamentally impact the dissolution of this compound?
A: Solvent polarity is the critical factor.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds and ion-dipole interactions.[2] Consequently, this compound exhibits its highest solubility in these solvents.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): While these solvents have dipoles, they lack the ability to donate hydrogen bonds. They can solvate the ions to some extent, but solubility is significantly lower than in protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipoles and cannot effectively interact with the charged ions of the salt, resulting in negligible solubility.[7][3]
Troubleshooting Guide: Common Solubility Issues
This section provides actionable solutions to specific problems you may encounter during your experiments.
Q4: My this compound will not dissolve in my reaction solvent (THF/DCM/Toluene). How can I proceed with my reaction?
A: This is the most common challenge. To make the compound soluble in less polar organic solvents, you must convert it from the hydrochloride salt to its neutral, or "free base," form.[5] The free base is significantly less polar and will readily dissolve in a wide range of organic solvents. This conversion is achieved by neutralizing the salt with a base.
dot
Caption: Troubleshooting workflow for solubility issues.
Q5: I performed the free-basing procedure, but my yield was low after extraction. What are the likely causes?
A: Low yield after a liquid-liquid extraction of the free base can stem from a few common issues:
-
Incomplete Neutralization: If insufficient base was added, some of the amine will remain in its protonated salt form in the aqueous layer. Always check the pH of the aqueous layer after adding the base; it should be distinctly basic (pH > 10) to ensure complete conversion.
-
Insufficient Extraction: The free base will partition between the aqueous and organic layers. A single extraction is often not enough. Perform at least three separate extractions with fresh solvent and pool the organic layers to maximize recovery.
-
Emulsion Formation: Vigorous shaking can sometimes create a stable emulsion at the interface of the two layers, trapping your product. If this occurs, let the mixture stand, gently swirl, or add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Q6: Is there an alternative to a basic aqueous workup for generating the free amine?
A: Yes, for reactions sensitive to water, non-aqueous methods can be employed. One method involves suspending the hydrochloride salt in a suitable organic solvent (like DCM) and adding a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will scavenge the HCl, forming a triethylammonium chloride salt, which often precipitates and can be removed by filtration, leaving the free amine in solution. This should be performed in a stoichiometric manner.[9] Another method involves using a solid-phase scavenger, such as a basic resin (e.g., Amberlyst A21), which can be stirred with the solution and then filtered off.[10]
Data Summary: Qualitative Solubility Profile
Quantitative solubility data for this compound is not widely published.[11] The table below provides a qualitative summary based on established chemical principles.
| Solvent Class | Solvent Examples | Solubility of HCl Salt | Solubility of Free Base | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Moderate to High | Salt form is ionic; free base can still hydrogen bond. |
| Polar Aprotic | Acetonitrile, THF, DCM | Very Low to Insoluble | High | Free base is less polar and dissolves well; salt form is too ionic for these solvents. |
| Nonpolar Aprotic | Hexane, Toluene, Ether | Insoluble | High | The nonpolar free base dissolves readily; the highly polar salt form is completely insoluble.[7] |
Experimental Protocols
Protocol for Converting this compound to its Free Base
This protocol describes a standard, reliable method for generating the free amine for use in organic synthesis.
dot
Caption: Experimental workflow for free-basing.
Materials:
-
This compound (C6H13BrClN, MW: 214.53 g/mol )[12]
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Extraction solvent (e.g., Dichloromethane, Ethyl Acetate, or Diethyl Ether)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask or beaker, dissolve the this compound in a minimal amount of deionized water (e.g., 10 mL of water per 1 g of salt).
-
Cooling: Place the flask in an ice bath to cool the solution. This will help to control any exotherm during neutralization.
-
Neutralization: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the aqueous solution. Continue adding base until the pH is greater than 10. A milky white precipitate of the free base may form.
-
Extraction: Transfer the mixture to a separatory funnel. Add a volume of the chosen organic extraction solvent (e.g., 20 mL). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. Drain the organic layer (the bottom layer if using DCM, the top layer if using EtOAc/ether) into a clean Erlenmeyer flask.
-
Repeat Extraction: Perform two more extractions on the aqueous layer using fresh organic solvent each time. Combine all organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts and swirl. The drying agent should move freely without clumping, indicating the solution is dry. Let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is the 4-Bromocyclohexanamine free base, which may be a solid or an oil.
References
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]
-
Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent.[Link]
-
PubChem, National Institutes of Health. This compound.[Link]
-
LibreTexts. Polarity and Solubility of Organic Compounds.[Link]
-
Quora. How does molecular polarity affect the solubility of a solute in a solvent?[Link]
-
YouTube. (2022). Diethylamine HCl → Freebase Diethylamine.[Link]
-
Wikipedia. Free base.[Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.[Link]
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
Quora. Why do amines dissolve in hydrochloric acid?[Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]
-
Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?[Link]
-
PubChem, National Institutes of Health. 4-Bromocyclohexan-1-ol.[Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.[Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.[Link]
-
CORE. (2010). Organic Solvent Solubility Data Book.[Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES.[Link]
-
The Japanese Pharmacopoeia. Official Monographs for Part I / Bromhexine Hydrochloride.[Link]
Sources
- 1. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Free base - Wikipedia [en.wikipedia.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of N-Boc-4-bromocyclohexanamine
Welcome to the technical support center for the deprotection of N-Boc-4-bromocyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this common synthetic transformation. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of N-Boc-4-bromocyclohexanamine is a critical step in many synthetic routes. However, like any chemical reaction, it can present challenges. This guide will walk you through the necessary considerations, from choosing the right deprotection strategy to troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common methods for deprotecting N-Boc-4-bromocyclohexanamine?
A1: The most common and effective methods for removing the Boc group are acidic conditions. The two most prevalent reagent systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[3][4]
Q2: What is the mechanism of acid-catalyzed Boc deprotection?
A2: The deprotection proceeds via an acid-catalyzed mechanism. First, the carbonyl oxygen of the Boc group is protonated by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[1][5] The resulting amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[5]
Reagent and Condition Selection
Q3: Should I use TFA or HCl for my deprotection?
A3: The choice between TFA and HCl often depends on the other functional groups present in your molecule and the desired salt form of the final product.
-
TFA/DCM is a very common and generally fast method.[6] However, TFA is a strong, corrosive acid, and residual amounts can be difficult to remove.
-
HCl in dioxane or methanol is also highly effective and often results in the precipitation of the amine hydrochloride salt, which can be an easy way to isolate the product.[7][8] 4M HCl in dioxane is a commercially available and widely used reagent for this purpose.[7]
Q4: Will the acidic conditions affect the bromo-substituent on the cyclohexane ring?
A4: The carbon-bromine (C-Br) bond in 4-bromocyclohexanamine is generally stable under the standard acidic conditions used for Boc deprotection. The acids used (TFA, HCl) are typically non-nucleophilic under anhydrous conditions, and the reaction temperatures are mild (room temperature), which minimizes the risk of substitution or elimination reactions involving the bromide.
Troubleshooting
Q5: My deprotection reaction is incomplete. What should I do?
A5: Incomplete deprotection is a common issue and can often be resolved by:
-
Increasing the reaction time: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Increasing the acid concentration: For TFA, you can increase the concentration from a typical 20-25% in DCM to 50%.[9] For HCl, ensure you are using a sufficient excess (typically 5-10 equivalents).[10]
-
Ensuring anhydrous conditions: Water can interfere with the reaction, so using anhydrous solvents is recommended.
Q6: I am observing unexpected side products. What could they be?
A6: The most likely side product arises from the tert-butyl cation generated during the reaction. This cation is an electrophile and can alkylate any nucleophiles present in your reaction mixture, including the solvent or even your starting material or product if they contain electron-rich moieties.[11][12] To mitigate this, scavengers like anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[4]
Q7: How do I isolate and purify my deprotected 4-bromocyclohexanamine salt?
A7: If using HCl in dioxane, the hydrochloride salt of your product may precipitate directly from the reaction mixture. In this case, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[10] If the product remains in solution, the solvent and excess acid can be removed under reduced pressure. A co-evaporation with a solvent like toluene can help remove residual TFA.[10] The resulting crude salt can then be purified by recrystallization or other appropriate methods. A basic workup with aqueous sodium bicarbonate can be performed to obtain the free amine, which can then be extracted with an organic solvent.[6] However, be mindful of the stability of your compound under basic conditions.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
N-Boc-4-bromocyclohexanamine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-4-bromocyclohexanamine in anhydrous DCM (e.g., at a 0.1 M concentration).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[10]
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can aid in removing residual TFA.[10]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using HCl in Dioxane
This method is noted for its efficiency and the potential for direct product precipitation.[10]
Materials:
-
N-Boc-4-bromocyclohexanamine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve the N-Boc-4-bromocyclohexanamine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Reaction times are typically 1 to 4 hours.[13]
-
If a precipitate has formed, collect the solid by filtration and wash with anhydrous diethyl ether.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude amine hydrochloride salt.
Data Presentation
| Method | Reagent | Solvent | Typical Time | Work-up/Isolation |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5 - 4 hours | Evaporation, basic wash |
| 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 1 - 4 hours | Precipitation/Filtration or Evaporation |
Visualizations
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Boc deprotection.
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
References
-
5 Common Organic Chemistry.
-
1 BenchChem.
-
Master Organic Chemistry.
-
PubMed.
-
Fisher Scientific.
-
Hebei Boze Chemical Co.,Ltd.
-
ResearchGate.
-
Royal Society of Chemistry.
-
Common Organic Chemistry.
-
10 BenchChem.
-
ACS GCI Pharmaceutical Roundtable.
-
Common Organic Chemistry.
-
Journal of Organic Chemistry.
-
Reddit.
-
SciSpace.
-
9 BenchChem.
-
Organic Process Research & Development.
-
Reddit.
-
National Institutes of Health.
-
Sigma-Aldrich.
-
Master Organic Chemistry.
-
Royal Society of Chemistry.
-
ResearchGate.
-
Organic Chemistry Portal.
-
National Institutes of Health.
-
13 BenchChem.
-
MDPI.
-
Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance in 4-Bromocyclohexanamine Reactions
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Bromocyclohexanamine. This guide provides in-depth, field-proven insights into managing the unique stereochemical challenges posed by this substrate. We will move beyond simple protocols to explain the causal relationships between molecular conformation and reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I am planning a synthesis with 4-Bromocyclohexanamine. Which isomer, cis or trans, is more thermodynamically stable and why?
A1: The trans isomer of 4-Bromocyclohexanamine is significantly more stable than the cis isomer. This stability is dictated by the conformational preferences of the substituents on the cyclohexane chair.
-
Trans Isomer: In its most stable chair conformation, the trans isomer can place both the bromo and the amino groups in equatorial positions. This arrangement minimizes steric strain, particularly the highly unfavorable 1,3-diaxial interactions that occur when substituents are forced into axial positions.[1][2]
-
Cis Isomer: The cis isomer cannot avoid placing one substituent in an axial position while the other is equatorial. Due to the rapid ring-flip at room temperature, it exists as a mixture of two chair conformers in equilibrium.[3][4] This means the cis isomer is in a constant state of higher energy due to the unavoidable steric strain from an axial substituent.[1]
The energy difference is quantifiable using "A-values," which measure the energetic penalty of placing a substituent in an axial position.
| Substituent | A-value (kcal/mol) |
| -Br (Bromo) | ~0.4 - 0.6 |
| -NH₂ (Amino) | ~1.2 - 1.7 |
| Data sourced from various standard organic chemistry texts and compilations. |
The diequatorial conformation of the trans isomer has a strain energy approaching zero relative to an unsubstituted ring, whereas the cis isomer will always carry the strain of the axial group (at least 0.4 kcal/mol).
Diagram 1: Conformational Analysis of trans-4-Bromocyclohexanamine
Caption: The trans isomer heavily favors the di-equatorial conformer.
Diagram 2: Conformational Analysis of cis-4-Bromocyclohexanamine
Caption: The cis isomer exists as an equilibrium of two conformers.
Q2: How does the axial vs. equatorial position of the bromine atom impact SN2 and E2 reaction rates?
A2: The position of the bromine atom is the single most critical factor determining reactivity. For both SN2 and E2 mechanisms, the axial conformation is the reactive one , even though it is the less stable conformer.[5]
-
SN2 (Substitution): The SN2 mechanism requires a backside attack by the nucleophile, 180° opposite to the leaving group.[6] An equatorial bromine is sterically shielded by the cyclohexane ring itself. Only when the bromine is in the axial position is the backside (the C-Br σ* anti-bonding orbital) accessible to the incoming nucleophile.[5]
-
E2 (Elimination): The E2 mechanism requires an anti-periplanar arrangement between a β-hydrogen and the leaving group. This means the H and Br atoms must be in the same plane, but on opposite sides of the C-C bond. This geometry is only achieved when both the β-hydrogen and the bromine are in axial positions.
Therefore, for either reaction to occur, the cyclohexane ring must first "ring-flip" from the more stable equatorial-Br conformation to the less stable, but reactive, axial-Br conformation. The energy required for this flip and the low population of the axial conformer at equilibrium are often the reasons for sluggish reaction rates.[5]
Troubleshooting Guides
This section provides a systematic approach to resolving common experimental issues.
Diagram 3: Troubleshooting Workflow for 4-Bromocyclohexanamine Reactions
Caption: A logical workflow for diagnosing and solving common reaction issues.
Scenario 1: Low Yield of the Desired Nucleophilic Substitution (SN2) Product
You are attempting to replace the bromine with a nucleophile (e.g., azide, cyanide, a primary amine) but are observing poor conversion.
Possible Cause 1: Competing Elimination (E2) Reaction The most common side reaction for a secondary halide like this is E2 elimination, especially when the nucleophile is also a strong base.[7]
Solutions:
-
Lower the Reaction Temperature: Higher temperatures favor elimination because it results in an increase in entropy. Substitution reactions are generally favored at lower temperatures.[5]
-
Nucleophile Choice: Use a nucleophile that is a strong nucleophile but a weak base. Azide (N₃⁻) and cyanide (CN⁻) are excellent choices. If using an amine or alkoxide, which are basic, use the least sterically hindered option possible.[7]
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation but leave the nucleophile "bare" and highly reactive, accelerating the SN2 pathway. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its potency and favoring SN1/E1 pathways.[5]
Table 1: Optimizing Conditions to Favor SN2 over E2
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, bulky base (e.g., t-BuOK) | Bulky bases are sterically hindered from attacking the carbon (SN2) but can easily abstract a proton (E2).[8][9] |
| Temperature | Low to moderate | High | Elimination has a higher activation energy but is entropically favored, making it dominant at higher temperatures.[5] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Can occur in various solvents, but protic solvents may lead to competing E1. | Aprotic solvents enhance nucleophilicity, directly accelerating the bimolecular SN2 rate.[5] |
Possible Cause 2: Inherently Slow Reaction Rate As discussed in FAQ Q2, the reaction must proceed through the minor, less stable axial-Br conformer. This low concentration of the reactive species means the overall observed reaction rate will be slow.
Solutions:
-
Increase Reaction Time: These reactions may require extended periods (24-72 hours) to reach completion. Monitor progress carefully by TLC or GC-MS.
-
Increase Temperature (with caution): While high temperatures can favor elimination, a moderate increase (e.g., from room temperature to 50-60 °C) can sometimes provide enough energy to overcome the activation barrier for substitution without significantly promoting elimination. This requires careful optimization.
-
Use a More Potent Nucleophile: If possible, select a more reactive nucleophile to maximize the success of each collision with the reactive conformer.
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution - Synthesis of 4-Azidocyclohexanamine
This protocol is designed to favor the SN2 pathway by using a strong, non-basic nucleophile in a polar aprotic solvent.
Materials:
-
trans-4-Bromocyclohexanamine (1 equivalent)
-
Sodium Azide (NaN₃) (1.5 - 2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
-
Heating mantle with temperature controller
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, add trans-4-Bromocyclohexanamine and sodium azide.
-
Solvent Addition: Add anhydrous DMF to dissolve the reagents (a concentration of 0.1-0.5 M is typical).
-
Reaction: Stir the mixture at a controlled temperature, starting at 40-50 °C. The formation of a white precipitate (NaBr) may indicate the reaction is proceeding.[5]
-
Monitoring: Monitor the reaction's progress every few hours using TLC (staining with potassium permanganate can visualize the amine and azide) or by taking small aliquots for GC-MS analysis. The reaction may take 12-48 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract several times with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Maximizing E2 Elimination - Synthesis of Cyclohex-3-en-1-amine
This protocol is designed to favor the E2 pathway by using a strong, sterically hindered base.
Materials:
-
trans-4-Bromocyclohexanamine (1 equivalent)
-
Potassium tert-butoxide (KOtBu) (1.5 equivalents)
-
Anhydrous tert-butanol or THF
-
Round-bottom flask with stir bar and reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the trans-4-Bromocyclohexanamine in the anhydrous solvent.
-
Base Addition: Carefully add the potassium tert-butoxide portion-wise to the solution. An exothermic reaction may occur. The use of a bulky base is critical for favoring elimination.[8]
-
Reaction: Stir the mixture. The reaction is often faster than substitution and may be complete within a few hours at room temperature. Gentle heating (reflux) can be used to drive the reaction to completion if necessary.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction mixture. Carefully quench by adding water. Extract the product into an organic solvent like diethyl ether.
-
Washing: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure (the product may be volatile). Purify by distillation or chromatography as needed.
References
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. BenchChem.
- Canadian Science Publishing. (1971). Axial:Equatorial Rate Ratios. 1. Eliminations Leading to the Exocyclic Methylene Group. Canadian Journal of Chemistry, 49, 3714.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane. BenchChem.
- Chemistry LibreTexts. (2024). 4.
- OpenStax. (2023). 4.6 Axial and Equatorial Bonds in Cyclohexane. Organic Chemistry.
- Gallagher, T. (2011).
- The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube.
- BenchChem. (2025). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. BenchChem.
- Chemistry LibreTexts. (2025). 3.
- Leah4sci. (2023). Choosing Between SN1 SN2 E1 E2 Reactions. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for 4-Bromocyclohexanamine Hydrochloride Reactions
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for 4-bromocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile building block. Here, we provide field-proven insights and troubleshooting strategies to ensure the successful isolation of your target compounds.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experimental work-up, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield After Aqueous Work-up
Question: After performing an aqueous extraction, I'm seeing a very low yield of my desired product in the organic layer. What could be the cause?
Answer:
This is a common issue when working with amine-containing products. The primary cause is often the unintended partitioning of your product into the aqueous layer.[1] Here’s a breakdown of the likely reasons and how to troubleshoot:
-
Cause A: Product is Protonated and Water-Soluble: If your reaction work-up involves an acidic wash (e.g., with dilute HCl) and your product retains the amine functionality, it will be protonated to form a water-soluble ammonium salt.[2][3] This salt will preferentially partition into the aqueous layer.
-
Solution:
-
Do not discard the aqueous layer until you have confirmed the location of your product.[1]
-
To recover your product, basify the acidic aqueous layer with a suitable base (e.g., 1M NaOH, saturated NaHCO₃) to a pH of 9-11. This will deprotonate the ammonium salt, rendering the amine product neutral and less water-soluble.
-
Re-extract the now basic aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times to recover your product.
-
-
-
Cause B: Product is Inherently Water-Soluble: If your final molecule has a high degree of polarity, it may have some solubility in the aqueous phase even in its neutral form.
-
Solution:
-
Before extraction, saturate the aqueous layer with brine (a saturated solution of NaCl). This will decrease the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out."
-
Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol, which can better solvate your polar product.
-
-
Issue 2: Persistent Emulsions During Extraction
Question: I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I resolve this?
Answer:
Emulsions are common when working with basic amines and can significantly complicate phase separation. They are often caused by the soap-like properties of protonated amines or insoluble byproducts at the interface.
-
Solutions:
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the emulsion to break. Gentle swirling, rather than vigorous shaking, can also help.[4]
-
Addition of Brine: Adding a saturated NaCl solution increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[4]
-
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF can be effective.
-
Issue 3: Product Isolation as a Solid is Proving Difficult
Question: My product appears to be an oil, but I need to isolate it as a solid for characterization and downstream applications. What are my options?
Answer:
Isolating amine-containing products as solids can be challenging due to their polarity and potential for hydrogen bonding with residual solvents. Here are two common strategies:
-
Strategy A: Salt Formation: Converting the amine to its hydrochloride salt often results in a stable, crystalline solid.
-
Protocol:
-
Dissolve your purified, free-base product in a non-polar, anhydrous solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold, anhydrous solvent, and dry under vacuum.
-
-
-
Strategy B: Recrystallization: If your product is a solid but impure, recrystallization is a powerful purification technique.[5][6][7]
-
Key Principles: The goal is to find a solvent system where your product is soluble at high temperatures but insoluble at low temperatures.[8] Impurities should either be soluble at all temperatures or insoluble at all temperatures.
-
Solvent Selection: A table of common recrystallization solvents and their properties is provided below. For amine-containing compounds, alcoholic solvents or mixtures with ethers and hexanes can be effective.[9]
-
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but can be difficult to remove. |
| Ethanol | 78 | High | A versatile solvent for many organic compounds. |
| Methanol | 65 | High | Similar to ethanol, but more volatile. |
| Ethyl Acetate | 77 | Medium | A good choice for moderately polar compounds. |
| Diethyl Ether | 35 | Low | Highly volatile; good for precipitating salts. |
| Hexanes | 69 | Low | Excellent for non-polar compounds. |
Experimental Workflow & Diagrams
General Work-up Procedure for a Nucleophilic Substitution Reaction
The following diagram outlines a typical work-up procedure for a reaction where 4-bromocyclohexanamine has been used as a nucleophile.
Caption: Decision tree for work-up troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Do I always need to free-base this compound before my reaction?
A1: Not necessarily. The hydrochloride salt is often used directly in reactions. [10]An equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically added to the reaction mixture to neutralize the HCl and liberate the free amine in situ. This approach is often preferred as the free amine can be less stable upon storage. However, if your reaction is sensitive to the presence of a trialkylammonium chloride byproduct, you may need to free-base the starting material beforehand.
Q2: What are the common side reactions to be aware of?
A2: 4-Bromocyclohexanamine has two reactive sites: the nucleophilic amine and the electrophilic carbon bearing the bromine. This can lead to side reactions, particularly self-reaction or oligomerization where the amine of one molecule displaces the bromide of another. [11]To minimize this, it is advisable to use dilute conditions and to add the amine slowly to the other reactant if possible.
Q3: How does pH affect the stability and extraction of my product?
A3: The pH of the aqueous phase is critical. [12]* Acidic pH (1-5): Your amine-containing product will be protonated and highly water-soluble. This is useful for washing away non-basic organic impurities. [2][3]* Neutral pH (6-8): The amine will exist as a mixture of the free base and the protonated form, which can lead to poor separation and emulsions.
-
Basic pH (9-12): The amine will be in its free base form, making it extractable into an organic solvent. Be cautious with strong bases (like NaOH), as they can potentially promote elimination or substitution reactions if your product contains sensitive functional groups.
Q4: My product is sensitive to strong bases. How can I perform a basic wash?
A4: If your product is sensitive to strong bases like NaOH or KOH, you should use a milder base for the work-up. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is an excellent choice for neutralizing residual acid without creating a strongly basic environment. [11] Q5: What is the best way to store this compound?
A5: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. [13]As a hydrochloride salt, it is generally more stable and less prone to degradation than the corresponding free amine.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with Dimethylamine Hydrochloride.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Google Patents. (2016). US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- Benchchem. (n.d.). Workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine.
- Google Patents. (n.d.). DK171297B1 - Process for the preparation of cyclohexene derivatives as intermediates for the preparation of zeaxanthin and cyclohexene derivatives.
- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube.
- MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- PubChem. (n.d.). This compound.
- (n.d.). Recrystallization and Crystallization.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- Sigma-Aldrich. (n.d.). 4-Bromocyclohexan-1-amine,hydrochloride.
- AChemBlock. (n.d.). 4-Bromocyclohexan-1-amine hydrochloride 98%.
- ECHEMI. (n.d.). 4-broMocyclohexan-1-aMine hydrochloride.
- ResearchGate. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/?-Al2O3.
- ResearchGate. (n.d.). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture.
- ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Guidechem. (n.d.). 4-broMocyclohexan-1-aMine hydrochloride 99337-81-2 wiki.
- PubMed. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
- The University of Manchester. (n.d.). The synthesis and biological evaluation of cyclohexenone- derived natural product analogues.
- ChemicalBook. (n.d.). 4-broMocyclohexan-1-aMine hydrochloride.
- Patsnap Synapse. (2024). What are the side effects of Bromhexine Hydrochloride?.
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- ResearchGate. (n.d.). (PDF) Bromhexine Hydrochloride Adsorption by Some Solid Excipients Used in the Formulation of Tablets.
- Vinmec. (2024). Bromhexine Hydrochloride: Uses, Dosage, and Side Effects.
- SpringerLink. (n.d.). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride.
Sources
- 1. How To [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. m.youtube.com [m.youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Characterization of Impurities in 4-Bromocyclohexanamine Hydrochloride
Welcome to the technical support guide for the characterization of impurities in 4-Bromocyclohexanamine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical intermediate. Here, we provide in-depth answers to common questions, troubleshoot experimental challenges, and offer validated protocols grounded in scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the origin, classification, and regulatory context of impurities in this compound.
Q1: What are the primary sources and types of impurities I should anticipate in a batch of this compound?
A: Impurities can be introduced at any stage of the product lifecycle, from synthesis to storage.[1][2] For this compound, they are best categorized by their origin:
-
Process-Related Impurities: These arise from the manufacturing process itself.
-
Starting Materials & Intermediates: Unreacted starting materials (e.g., cyclohexanone, 4-bromocyclohexanone) or key intermediates from the synthetic route.
-
By-products: Result from side reactions occurring during synthesis. Examples could include di-brominated cyclohexanamine, isomers (cis/trans), or products of over-alkylation.
-
Reagents & Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, or reactive excipients.[3][4] Common degradation pathways for this molecule could include:
-
Hydrolysis: The bromo- group can be susceptible to hydrolysis, yielding 4-hydroxycyclohexanamine.
-
Oxidation: The amine functionality or the cyclohexane ring could undergo oxidation.
-
Dehydrohalogenation: Elimination of HBr to form a cyclohexene derivative.
-
-
Other Impurities:
Q2: What are the key regulatory thresholds for reporting, identifying, and qualifying impurities?
A: The International Council for Harmonisation (ICH) provides a clear framework.[1][7] For a drug substance like this compound, the ICH Q3A(R2) guidelines are paramount.[5][8] The thresholds are tied to the maximum daily dose of the final drug product, but general thresholds are as follows:
| Threshold | Limit | Requirement |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings. |
| Identification | > 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of any impurity exceeding this level must be determined. |
| Qualification | > 0.15% or 1.0 mg/day intake (whichever is lower) | Impurities above this level must be assessed for safety through toxicological studies. |
| Table 1: General ICH Q3A Impurity Thresholds. These values may be adjusted based on the maximum daily dose of the final API.[8] |
It is crucial to consult the specific ICH guidelines, as thresholds can vary, especially for potentially mutagenic impurities which are governed by the ICH M7 guideline.[7]
Q3: My HPLC method shows two closely eluting peaks. Could these be stereoisomers, and why is this important?
A: Yes, it is highly probable you are observing stereoisomers (cis and trans isomers) of 4-Bromocyclohexanamine. The cyclohexane ring is not planar, and the amine and bromo substituents can exist in either axial or equatorial positions, leading to distinct cis and trans diastereomers.
This is critically important for two reasons:
-
Process Control: The ratio of cis to trans isomers is a direct indicator of the stereochemical control of your synthesis. An unexpected change in this ratio can signal a deviation in the manufacturing process.
-
Pharmacological & Toxicological Impact: Different stereoisomers can have vastly different biological activities, toxicological profiles, and physical properties (e.g., solubility, stability). The regulatory expectation is to treat the undesired isomer as an impurity and control it within specified limits.
Section 2: Troubleshooting Guide
This guide provides structured solutions to common analytical challenges encountered during impurity characterization.
Scenario 1: An unknown peak has appeared in my stability-indicating HPLC-UV chromatogram.
Question: How do I systematically identify an unknown impurity?
Answer: A multi-step, logical workflow is required to identify the unknown peak. This process involves gathering preliminary data, generating hypotheses, and confirming the structure.
Workflow for Unknown Impurity Identification
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. rroij.com [rroij.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. fda.gov [fda.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. jpionline.org [jpionline.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Technical Support Center: A Guide to the Effect of Temperature on 4-Bromocyclohexanamine Hydrochloride Reactivity
This guide provides an in-depth analysis of the critical role temperature plays in the reactivity of 4-Bromocyclohexanamine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles governing reaction outcomes. By understanding these fundamentals, users can troubleshoot common issues, optimize reaction conditions, and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs): Core Principles of Thermal Effects
This section addresses fundamental questions regarding the influence of temperature on the behavior of this compound in a reaction environment.
Q1: What are the primary ways temperature influences reactions involving this compound?
Temperature is arguably the most critical parameter to control in reactions with this substrate. Its influence can be categorized into four main areas:
-
Reaction Rate (Kinetics): Temperature directly dictates the speed at which a reaction proceeds.[1][2]
-
Reaction Pathway Selectivity: For secondary halides like 4-Bromocyclohexanamine, temperature can determine whether a substitution or an elimination reaction is the dominant pathway.[3][4]
-
Solubility: The concentration of the reactant in the solvent is often temperature-dependent, which can impact reaction kinetics.[5][6]
-
Compound Stability: At excessive temperatures, the molecule can undergo thermal decomposition, leading to impurities and reduced yield.[7][8]
Q2: How does an increase in temperature lead to a faster reaction?
This relationship is governed by the Arrhenius equation, which mathematically connects the rate constant of a reaction (k) to temperature (T).[2][9] In essence, for a reaction to occur, reactant molecules must collide with sufficient energy—known as the activation energy (Ea)—and with the correct orientation.[1] Increasing the temperature raises the average kinetic energy of the molecules in the system.[9] This results in a greater fraction of molecules possessing energy equal to or greater than the activation energy, leading to more frequent and successful reactive collisions per unit of time.[1][2]
Q3: Why does increasing temperature often favor elimination over substitution for this compound?
This is a crucial concept rooted in thermodynamics. 4-Bromocyclohexanamine is a secondary alkyl halide, meaning it can undergo both substitution (SN1/SN2) and elimination (E1/E2) reactions.[3]
-
Substitution (e.g., SN2): Reactant + Nucleophile → Product + Leaving Group (2 molecules → 2 molecules)
-
Elimination (e.g., E2): Reactant + Base → Alkene + Conjugate Acid + Leaving Group (2 molecules → 3 molecules)
Elimination reactions often produce a greater number of product molecules, resulting in a positive change in entropy (ΔS).[4] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as the temperature (T) increases, the "-TΔS" term becomes more significant and negative.[4] This makes the overall change in Gibbs free energy (ΔG) for the elimination pathway more favorable (more spontaneous) compared to the substitution pathway at higher temperatures.[4]
Q4: What are the risks of thermal decomposition with this compound?
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Issue 1: Low Yield of Desired Substitution Product and High Levels of Alkene Impurity
-
Symptoms: Your final product analysis (e.g., GC-MS, NMR) shows a low yield of the target substituted compound but a significant presence of cyclohexene-amine derivatives.
-
Primary Cause: The reaction temperature is too high, causing the elimination pathway to dominate over the desired substitution pathway.[3][4]
-
Troubleshooting Protocol:
-
Confirm the Baseline: Re-run the reaction at the originally documented temperature to confirm the issue is reproducible.
-
Systematic Temperature Reduction: Decrease the reaction temperature by 10-15°C. Allow for a longer reaction time to compensate for the slower kinetics.
-
Analyze the Outcome: Acquire a sample for analysis. Compare the ratio of substitution product to elimination byproduct with the baseline.
-
Iterate if Necessary: If elimination products still dominate, repeat the temperature reduction. For many nucleophilic substitutions on secondary halides, running the reaction at or slightly above room temperature is a good starting point if the nucleophile is sufficiently reactive.
-
Consider the Base/Nucleophile: Remember that a strong, bulky base will also favor elimination. If temperature reduction is insufficient, evaluate whether a less sterically hindered or less basic nucleophile can be used.
-
Issue 2: Incomplete Reaction or Heterogeneous Mixture
-
Symptoms: The this compound fails to dissolve completely in the solvent, resulting in a slurry or suspension. The reaction stalls, leaving a large amount of unreacted starting material.
-
Primary Cause: The selected temperature is too low to achieve the necessary solubility of the salt in the chosen solvent. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[5][6][11]
-
Troubleshooting Workflow:
Caption: Workflow for addressing poor solubility issues.
Issue 3: Product Discoloration or Presence of Unexplained Byproducts
-
Symptoms: The reaction mixture or isolated product is discolored (e.g., brown, black). Analytical data shows multiple unexpected peaks that do not correspond to starting material, product, or expected side products.
-
Primary Cause: The reaction temperature has exceeded the thermal stability threshold of the reactant or the product, causing decomposition.
-
Preventative Measures & Solutions:
-
Establish Thermal Stability: If possible, run a thermal gravimetric analysis (TGA) on the starting material to identify the onset of decomposition temperature.
-
Minimize Heat Exposure: Run reactions at the lowest feasible temperature that still allows for an acceptable reaction rate. Avoid prolonged heating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative degradation, which is often accelerated by heat.
-
Purification Method: When purifying the product, use techniques that minimize thermal stress, such as vacuum distillation or chromatography, instead of atmospheric distillation.[8]
-
Experimental Protocols & Data
Protocol 3.1: Temperature Optimization for Nucleophilic Substitution
This protocol provides a framework for determining the optimal temperature to maximize the yield of a substitution product while minimizing the elimination byproduct.
-
Setup: In parallel reaction vessels, charge each with this compound (1.0 eq), your chosen nucleophile (1.1 eq), and solvent. Ensure all vessels are under an inert atmosphere.
-
Temperature Gradient: Place each vessel in a temperature-controlled block or bath set to a different temperature (e.g., 25°C, 40°C, 55°C, 70°C).
-
Monitoring: Stir the reactions and monitor their progress by taking small aliquots at set time intervals (e.g., 1h, 2h, 4h, 8h). Quench the aliquots and analyze them by a suitable method (e.g., LC-MS or GC-MS).
-
Data Analysis: For each time point and temperature, calculate the ratio of the desired substitution product to the elimination byproduct.
-
Optimization: Identify the temperature that provides the best balance of a reasonable reaction rate and the highest selectivity for the substitution product.
Data Table 3.2: Illustrative Temperature Effect on Substitution vs. Elimination
The following table summarizes hypothetical but chemically logical outcomes for a reaction between this compound and a generic nucleophile (e.g., sodium azide) in ethanol.
| Reaction Temp. (°C) | Reaction Time (h) | Conversion (%) | Substitution Product Yield (%) | Elimination Product Yield (%) | S/E Ratio |
| 25 (Room Temp) | 24 | 75 | 70 | 5 | 14.0 |
| 40 | 8 | 95 | 85 | 10 | 8.5 |
| 60 | 3 | >99 | 75 | 24 | 3.1 |
| 80 (Reflux) | 1 | >99 | 45 | 54 | 0.8 |
Visualization 3.3: The Temperature-Dependent Reaction Crossroads
The diagram below illustrates the fundamental choice the reaction makes based on temperature.
Caption: Temperature dictates the kinetic vs. thermodynamic outcome.
References
-
Pearson+. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep. Retrieved from [Link][3]
-
Keserű, G. M., et al. (2013). Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr. The Journal of Physical Chemistry A, 117(20), 4253–4261. Retrieved from [Link][12]
-
The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. Retrieved from [Link][4]
-
Unknown. (n.d.). Reaction Rates and Temperature; Arrhenius Theory. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][13]
-
savvy-chemist. (2016, February 25). Reaction Kinetics (6) How Temperature affects Reaction Rate. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link][5]
-
Siddiqui, S. A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)[6]
-
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link][11]
-
Royal Society of Chemistry. (2018). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 16(43), 8269-8278. Retrieved from [Link][14]
-
Chemistry LibreTexts. (2023, July 12). 14.9: The Effect of Temperature on Reaction Rates. Retrieved from [Link][9]
-
Patil, V. R. (2024). Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. African Journal of Biomedical Research, 27(3). Retrieved from [Link][15]
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link][16]
-
Springer. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data, 66(5), 2115-2124. Retrieved from [Link][17]
-
Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References. Retrieved from [Link][7]
-
Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Retrieved from [Link][18]
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. savvy-chemist: Reaction Kinetics (6) How Temperature affects Reaction Rate [derekcarrsavvy-chemist.blogspot.com]
- 3. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Buy 4-Bromocyclohexanone | 22460-52-2 [smolecule.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 17. d-nb.info [d-nb.info]
- 18. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromocyclohexanamine Hydrochloride
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving 4-Bromocyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and ensure the success of your synthetic routes. The information provided herein is based on established principles of catalysis and field-proven insights.
Introduction: The Challenge of this compound in Catalysis
This compound presents a unique set of challenges in metal-catalyzed reactions, primarily due to the presence of multiple potential catalyst poisons within its structure: the amine group, the bromide, and the chloride counter-ion. These functionalities can interact with and deactivate common catalysts, particularly palladium-based systems, leading to sluggish or incomplete reactions. Understanding the mechanisms of catalyst poisoning is the first step toward developing robust and reproducible synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is stalled or showing low conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in palladium-catalyzed cross-coupling reactions with this substrate is a common issue. The primary culprits are often related to catalyst poisoning by the amine and halide functionalities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Amine Coordination | The free amine can coordinate strongly to the palladium center, leading to the formation of inactive bis(amino)-palladium complexes and catalyst erosion.[1] | 1. Protect the Amine: If the reaction chemistry allows, protect the amine group (e.g., as a carbamate) before the coupling reaction. 2. Use a Strong, Non-Coordinating Base: Employ a base that can deprotonate the amine hydrochloride in situ but does not strongly coordinate to the palladium catalyst. Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) can be effective.[2] 3. Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the amine to the palladium center.[3] |
| Halide Inhibition | Both chloride and bromide ions can act as catalyst poisons.[4][5] The presence of excess halide ions can negatively affect the catalytic cycle, particularly the reductive elimination step. While some halide concentration can be beneficial, high concentrations can be detrimental.[6] | 1. Optimize Base and Salt Stoichiometry: Carefully control the amount of base used to just neutralize the hydrochloride salt. Avoid excess halide-containing salts in the reaction mixture. 2. Consider a Different Palladium Precursor: If using a palladium(II) precursor with chloride ligands (e.g., PdCl₂(PPh₃)₂), consider switching to a palladium(0) source like Pd₂(dba)₃ to bypass the need for in situ reduction, which can be sensitive to halide concentration. |
| Impurity-Induced Poisoning | Impurities in the starting materials or solvents can act as catalyst poisons.[7] Sulfur-containing impurities are particularly detrimental to palladium catalysts.[7][8][9][10] | 1. Purify Starting Materials: Ensure the purity of your this compound and coupling partner through techniques like recrystallization or column chromatography.[2] 2. Use High-Purity Reagents and Solvents: Employ high-purity, degassed solvents to minimize oxygen, which can deactivate the catalyst.[2][3] |
Troubleshooting Workflow for Low Conversion:
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
Question 2: I am performing a hydrogenation reaction to remove the bromine from this compound, but the reaction is very slow and the catalyst (e.g., Pd/C) seems to be deactivated. Why is this happening?
Answer:
Catalyst deactivation during the hydrodebromination of this compound is a common problem. The hydrogen halide (HBr and HCl) generated during the reaction is a potent catalyst poison.[11]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Acid Poisoning | The hydrodebromination reaction releases HBr. Combined with the starting material being a hydrochloride salt, the reaction medium becomes highly acidic. This acidic environment can poison the palladium catalyst.[11] | 1. Add a Halide Scavenger: Incorporate a stoichiometric amount of a non-coordinating base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, NaHCO₃) to neutralize the generated acid in situ.[11][12] 2. Use a More Robust Catalyst Support: Consider using a basic support for your palladium catalyst, such as alumina or magnesia, which can help neutralize acidity at the catalyst surface.[11] |
| Nitrogen Compound Inhibition | Even with a scavenger, the amine functionality can still interact with the catalyst surface, potentially inhibiting the reaction.[13] | 1. Optimize Reaction Conditions: Lowering the temperature and pressure may reduce unwanted side reactions and catalyst degradation. 2. Catalyst Loading: Increasing the catalyst loading may be necessary to achieve full conversion in a reasonable time. |
Experimental Protocol: Hydrodebromination with an Acid Scavenger
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add a palladium on carbon catalyst (5-10 mol% Pd).
-
Add a solid-supported amine scavenger or a soluble, non-coordinating base like triethylamine (1.1 eq).
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr shaker).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Work up the reaction as appropriate to isolate the cyclohexanamine product.
Frequently Asked Questions (FAQs)
Q1: What are "catalyst scavengers" and how can they help in reactions with this compound?
A1: Catalyst scavengers are materials designed to remove residual metal catalysts from a reaction mixture.[14][15][16] In the context of this topic, a different type of scavenger, a "poison scavenger," can be employed. These are substances added to the reaction to remove or deactivate potential catalyst poisons before they reach the catalyst.[12] For reactions with this compound, a basic scavenger can neutralize the HCl and the HBr formed during hydrodehalogenation, thus protecting the catalyst.[11]
Q2: Can a poisoned catalyst be regenerated?
A2: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.[17]
-
For poisoning by organic molecules (like the amine): A thermal treatment or washing with a suitable solvent might remove the adsorbed species.[18]
-
For sulfur poisoning: This is often irreversible.[8][9][10][18]
-
For halide poisoning: Regeneration can sometimes be achieved by treating the catalyst with a basic solution to remove the adsorbed halides.[13]
Catalyst Regeneration Workflow:
Caption: A simplified workflow for catalyst regeneration based on the type of poison.
Q3: Are there alternative catalysts that are more resistant to poisoning by amines and halides?
A3: While palladium is a workhorse in many of these reactions, other metal catalysts can be considered. For certain applications, nickel catalysts have shown promise and can sometimes be more cost-effective. Additionally, the development of more robust ligand systems for palladium continues to push the boundaries of what is possible with challenging substrates. For instance, some modern Buchwald-type ligands are specifically designed to be effective in the presence of nucleophilic functional groups like amines.
References
- Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of C
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Palladium-based C
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
- Method for reactivating palladium catalysts.
- Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
- Sulfur Poisoning and Regeneration of Palladium-based C
- Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- Bypassing the Limitations of Directed C–H Functionaliz
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics.
- Catalyst deactivation mechanisms and how to prevent them. Hiden Analytical.
- Catalyst deactiv
- An unusual Microdomain Factor Controls Interaction of Organic Halides with the Palladium Phase and Influences Catalytic Activity in the Mizoroki-Heck Reaction. SciSpace.
- Metal Scavengers. Sigma-Aldrich.
- Troubleshooting of C
- Poisoning and deactivation of palladium catalysts.
- SCAVENGER strategies in organic synthesis. University of Pittsburgh.
- Polymeric Scavenger Reagents in Organic Synthesis.
- Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Catalytic Bioscavengers Against Toxic Esters, an Alternative Approach for Prophylaxis and Tre
- Halide Effects in Transition Metal Catalysis.
- Poisoning and deactivation of palladium c
- Scavenger (chemistry). Wikipedia.
- Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogen
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- C
- This compound. PubChem.
- C
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. Metal Scavengers [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 18. dcl-inc.com [dcl-inc.com]
Validation & Comparative
A Senior Application Scientist's Guide: 4-Bromocyclohexanamine vs. 4-Chlorocyclohexanamine Reactivity
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, cyclohexanamine scaffolds serve as indispensable building blocks. Their rigid, three-dimensional structure is a favored motif for introducing conformational constraint and exploring chemical space. Among the functionalized variants, 4-halocyclohexanamines are particularly valuable due to the halogen's role as a versatile chemical handle for subsequent elaboration. This guide provides an in-depth, objective comparison of the reactivity between two common analogs: 4-Bromocyclohexanamine hydrochloride and 4-Chlorocyclohexanamine hydrochloride.
For researchers and process chemists, the choice between a bromo- or chloro-substituted starting material is not trivial; it has profound implications for reaction kinetics, process conditions, catalyst selection, and overall synthetic efficiency. This document moves beyond catalog specifications to explore the fundamental chemical principles governing their reactivity, supported by established experimental frameworks relevant to pharmaceutical development.
Section 1: Physicochemical Profile
A foundational understanding begins with the core properties of each molecule. While structurally similar, the difference in the halogen atom results in distinct molecular weights and physical characteristics.
| Property | This compound | 4-Chlorocyclohexanamine hydrochloride |
| Molecular Formula | C₆H₁₃BrClN | C₆H₁₃Cl₂N |
| Molecular Weight | 214.53 g/mol [1][2] | 170.08 g/mol [3] |
| CAS Number | 99337-81-2[1] | 54916-24-4[3] |
| Appearance | Solid | Solid |
| Storage Temperature | Room Temperature[4] | Room Temperature |
Section 2: The Decisive Factor: Leaving Group Ability
The primary determinant of reactivity in these compounds is the nature of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻) upon its departure. In the vast majority of reactions where this bond is cleaved, such as nucleophilic substitutions and cross-coupling reactions, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻).[5][6][7] This superiority is rooted in two key principles:
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. The bond dissociation energy for a typical C-Br bond is approximately 290 kJ/mol, whereas for a C-Cl bond, it is around 346 kJ/mol.[8] A lower bond energy means that less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.
-
Anion Stability: The stability of the leaving group after it has departed is crucial. Bromide is a larger, more polarizable ion than chloride.[9][10] This allows the negative charge to be dispersed over a larger volume, resulting in a more stable, "softer" anion. A more stable anion is a weaker base and, consequently, a better leaving group.[7][10] This is also reflected in the acidity of their conjugate acids; HBr is a stronger acid than HCl, meaning Br⁻ is a weaker conjugate base than Cl⁻.[10][11]
This fundamental difference dictates that 4-bromocyclohexanamine will almost always react faster than its chloro- counterpart in reactions involving the displacement of the halogen.[6][11]
Section 3: Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the direct replacement of the halogen with a wide array of nucleophiles. The two most common mechanisms are the Sₙ1 and Sₙ2 pathways.[12][13]
Theoretical Framework (Sₙ1 & Sₙ2 Mechanisms)
Both Sₙ1 and Sₙ2 reactions involve the cleavage of the C-X bond in the rate-determining step.
-
Sₙ2 (Bimolecular Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[14] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.
-
Sₙ1 (Unimolecular Substitution): This is a two-step process. The first and rate-limiting step is the spontaneous dissociation of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[12][13]
Regardless of the mechanism, the C-X bond must be broken. Given that the C-Br bond is weaker and Br⁻ is a more stable leaving group, 4-bromocyclohexanamine is expected to exhibit significantly higher reactivity than 4-chlorocyclohexanamine in both Sₙ1 and Sₙ2 reactions .[6][11]
Caption: Generalized Sₙ2 reaction mechanism showing backside attack.
Experimental Validation: A Competition Experiment
To empirically quantify the reactivity difference, a competition experiment is the most elegant and self-validating approach. By subjecting an equimolar mixture of both substrates to a sub-stoichiometric amount of a nucleophile, their relative rates of consumption directly reflect their relative reactivity.[6]
Objective: To determine the relative reaction rate (k_Br / k_Cl) for the Sₙ2 reaction of 4-bromocyclohexanamine and 4-chlorocyclohexanamine with a common nucleophile.
Protocol:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and 4-chlorocyclohexanamine hydrochloride in a suitable polar aprotic solvent (e.g., 10 mL of Acetone or DMF). Add a base (e.g., 2.2 mmol of K₂CO₃) to neutralize the hydrochloride salt and free the amine.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., 0.5 mmol of dodecane) for quantitative analysis.
-
Reaction Initiation: Add a limiting amount of a strong nucleophile (e.g., 0.5 mmol of sodium iodide). The iodide will displace the halide, and the resulting sodium bromide or sodium chloride will precipitate in acetone, driving the reaction.[15]
-
Monitoring: At specific time intervals (t = 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of water and extracting with an organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract by Gas Chromatography (GC) or ¹H NMR spectroscopy. Quantify the relative peak areas of the unreacted 4-bromocyclohexanamine, unreacted 4-chlorocyclohexanamine, and the product(s) against the internal standard.
-
Rate Determination: The relative rate constant is determined by the ratio of the disappearance of the starting materials over time.
Caption: Workflow for a competition experiment to determine relative reactivity.
Section 4: Performance in Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[16][17][18] This reaction typically couples an aryl or alkyl halide with an amine.
Mechanistic Implications for Reactivity
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the alkyl halide to a Pd(0) complex.[16][19] This step involves the cleavage of the C-X bond and is often the rate-determining step of the overall cycle.
The reactivity of the halide in this crucial step follows the general trend: I > Br > Cl. This is because the weaker C-Br bond can be cleaved more readily by the palladium catalyst than the stronger C-Cl bond. Consequently, 4-bromocyclohexanamine will undergo oxidative addition much faster and under significantly milder conditions (e.g., lower temperatures, lower catalyst loadings) than 4-chlorocyclohexanamine.[17] While modern, highly active phosphine ligands have been developed to enable the coupling of less reactive aryl chlorides, alkyl bromides remain the more reactive and often preferred substrate.[17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 5: Summary of Reactivity & Practical Considerations
| Reaction Type / Parameter | This compound | 4-Chlorocyclohexanamine hydrochloride | Rationale |
| Nucleophilic Substitution | High Reactivity | Low Reactivity | C-Br bond is weaker; Br⁻ is a more stable leaving group.[5][6] |
| Pd-Catalyzed Cross-Coupling | High Reactivity (Milder conditions, lower catalyst loading) | Low Reactivity (Requires more forcing conditions, specialized ligands) | Faster rate of oxidative addition for the C-Br bond. |
| Cost & Availability | Generally higher cost | Generally lower cost | Bromine is a more expensive raw material than chlorine. |
| Choice of Application | Preferred for difficult transformations or when mild conditions are critical. | Suitable for simpler transformations or when cost is the primary driver and harsher conditions are tolerable. | The trade-off between reactivity and reagent cost is a key process development consideration. |
Section 6: Conclusion
For the research scientist and drug development professional, the evidence is unequivocal: This compound is a significantly more reactive synthetic intermediate than its chloro- analog. This enhanced reactivity, stemming directly from the superior leaving group ability of bromide, translates into faster reaction rates, milder process conditions, and often higher yields in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
While 4-chlorocyclohexanamine may present a lower initial procurement cost, this advantage can be quickly offset by the need for more forcing conditions, higher catalyst loadings, longer reaction times, and potentially more complex purification profiles. Therefore, for syntheses where efficiency and mildness are paramount, particularly in the context of complex molecule assembly, this compound represents the scientifically and practically superior choice.
References
- BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane.
- Brainly. (2023). Which is a better leaving group, Cl− or Br−?
- Sigma-Aldrich. (n.d.). 4-Bromocyclohexan-1-amine,hydrochloride.
- BenchChem. (n.d.). Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorocyclohexan-1-amine. Retrieved from [Link]
-
Scribd. (n.d.). Alkyl Halides Reactivity Lab Report. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Alkyl Halide Classification Tests.
-
JoVE. (2023). Leaving Groups. Retrieved from [Link]
-
Student Doctor Network. (2012). Why is bromide a better nucleophile than chloride? Retrieved from [Link]
-
Reddit. (2020). Better Leaving Group: Bromide VS Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-cyclohexylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]
- Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chegg.com. (2020). Solved Reactivity of Alkyl Halides in Nucleophilic. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
organicmystery.com. (n.d.). Haloalkanes Nucleophilic Substitution Reactions. Retrieved from [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorocyclohexanone. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution? Retrieved from [Link]
Sources
- 1. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-cyclohexylamine hydrochloride | C6H13Cl2N | CID 21534936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Leaving Groups [jove.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. reddit.com [reddit.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. lecturio.com [lecturio.com]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. research.rug.nl [research.rug.nl]
- 19. reddit.com [reddit.com]
A Comparative Guide to 4-Bromocyclohexanamine and 4-Iodocyclohexanamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. For the introduction of a cyclohexylamine scaffold, a common motif in pharmacologically active compounds, 4-halocyclohexanamines serve as versatile building blocks. This guide provides an in-depth technical comparison of two key analogues: 4-bromocyclohexanamine and 4-iodocyclohexanamine. By examining their fundamental chemical properties and performance in common synthetic transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactive Properties
A foundational understanding of the physicochemical properties of these two reagents is paramount to appreciating their differential reactivity. The carbon-halogen bond is the linchpin of their utility in cross-coupling and nucleophilic substitution reactions.
| Property | 4-Bromocyclohexanamine | 4-Iodocyclohexanamine | Rationale for Reactivity Differences |
| Molecular Weight | ~178.08 g/mol | ~225.07 g/mol [1] | The higher mass of the iodo-compound is a consideration for reaction stoichiometry. |
| C-X Bond Dissociation Energy | ~285 kJ/mol (C-Br) | ~234 kJ/mol (C-I) | The weaker carbon-iodine bond requires less energy to cleave, generally leading to higher reactivity in reactions where this bond breaking is rate-determining, such as in many palladium-catalyzed cross-couplings. |
| Leaving Group Ability | Good | Excellent | The iodide ion (I⁻) is a larger, more polarizable, and weaker base than the bromide ion (Br⁻), making it a superior leaving group in nucleophilic substitution reactions. |
Note: Bond dissociation energies are approximate values for haloalkanes and serve as a general guide.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the halide on the cyclohexyl ring plays a pivotal role in the kinetics and success of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. The generally accepted reactivity trend for the halide is I > Br > Cl, primarily dictated by the ease of the initial oxidative addition step to the palladium(0) catalyst.
Hypothetical Comparative Experiment: Suzuki-Miyaura Coupling
To illustrate the expected difference in reactivity, consider the coupling of 4-halocyclohexanamine with phenylboronic acid.
Reaction Scheme:
Expected Outcomes:
| Substrate | Typical Conditions | Expected Reaction Time | Expected Yield |
| 4-Iodocyclohexanamine | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 2-4 hours | > 85% |
| 4-Bromocyclohexanamine | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 8-12 hours | 70-80% |
The higher reactivity of 4-iodocyclohexanamine allows for shorter reaction times and potentially higher yields under identical conditions. For the less reactive 4-bromocyclohexanamine, achieving comparable yields might necessitate higher catalyst loading, more forcing conditions (higher temperatures), or the use of more sophisticated and electron-rich phosphine ligands to facilitate the oxidative addition step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. While the general reactivity trend for halides in many palladium-catalyzed reactions is I > Br, for Buchwald-Hartwig aminations of aryl halides, the trend is often reversed to Br > Cl > I. This is attributed to the potential for iodide to form bridging and less reactive palladium-iodide dimer complexes after oxidative addition, which can inhibit the catalytic cycle.
Hypothetical Comparative Experiment: Buchwald-Hartwig Amination
Consider the coupling of 4-halocyclohexanamine with aniline.
Reaction Scheme:
Plausible Outcomes Based on Aryl Halide Reactivity:
| Substrate | Typical Conditions | Plausible Reaction Time | Plausible Yield |
| 4-Iodocyclohexanamine | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C | 6-10 hours | 65-75% |
| 4-Bromocyclohexanamine | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C | 4-8 hours | > 80% |
In this scenario, 4-bromocyclohexanamine may provide a higher yield in a shorter timeframe due to the avoidance of inhibitory palladium-iodide species. However, it is also plausible that for the more flexible alicyclic system, the general trend of I > Br holds. This highlights an area where further experimental investigation is warranted.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Substitution (Sₙ2) Reactions
In bimolecular nucleophilic substitution (Sₙ2) reactions, the reactivity is heavily dependent on the leaving group's ability to depart. As iodide is a superior leaving group to bromide, 4-iodocyclohexanamine is expected to be significantly more reactive in Sₙ2 reactions.
Hypothetical Comparative Experiment: Azide Substitution (Sₙ2)
The reaction of 4-halocyclohexanamine with sodium azide to form 4-azidocyclohexanamine is a classic Sₙ2 transformation.
Reaction Scheme:
Expected Outcomes:
| Substrate | Typical Conditions | Expected Reaction Time | Expected Yield |
| 4-Iodocyclohexanamine | NaN₃, DMF, 60 °C | 1-2 hours | > 95% |
| 4-Bromocyclohexanamine | NaN₃, DMF, 60 °C | 6-8 hours | 85-90% |
The much weaker C-I bond and the greater stability of the iodide anion as a leaving group lead to a significantly lower activation energy for the Sₙ2 reaction with 4-iodocyclohexanamine, resulting in a faster and more efficient conversion.
Experimental Protocol: Sₙ2 Azide Substitution
-
Reaction Setup: To a solution of 4-halocyclohexanamine (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Reaction: Heat the mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and pour into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.
Conclusion and Strategic Recommendations
The choice between 4-bromocyclohexanamine and 4-iodocyclohexanamine is a nuanced decision that depends on the specific synthetic transformation being employed.
-
For Suzuki-Miyaura couplings and other palladium-catalyzed reactions where oxidative addition is the rate-determining step, 4-iodocyclohexanamine is generally the superior choice, offering faster reaction rates and milder conditions.
-
For Buchwald-Hartwig aminations , the choice is less clear-cut. While the trend for aryl halides suggests that 4-bromocyclohexanamine may be more reactive, this has not been definitively established for alicyclic systems. A prudent approach would be to screen both substrates, with an initial hypothesis favoring the bromo-compound.
-
For Sₙ2 reactions , 4-iodocyclohexanamine is unequivocally the more reactive substrate due to the excellent leaving group ability of iodide.
Ultimately, the decision should also consider factors such as cost and availability. While iodo-compounds are often more expensive, their enhanced reactivity can lead to cost savings through reduced catalyst loading, shorter reaction times, and higher yields, thereby improving the overall efficiency of the synthetic process.
References
- PubChem. (n.d.). 4-Iodocyclohexanamine. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromocyclohexanamine. National Center for Biotechnology Information.
- Hartwig, J. F. (2010).
- Torraca, K. E., & Kuwabe, S. (2000).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
A Senior Application Scientist's Guide to the Synthetic Strategies for 4-Aminocyclohexane Derivatives
Introduction
The 4-aminocyclohexane scaffold is a privileged motif in medicinal chemistry and materials science, prized for its ability to impart conformational rigidity and desirable physicochemical properties to molecules. Derivatives such as trans-4-aminocyclohexanecarboxylic acid are key building blocks in blockbuster pharmaceuticals.[1][2] The stereochemical relationship between the amine and other substituents on the cyclohexane ring—typically cis or trans—is critical for biological activity, making stereocontrolled synthesis a paramount concern for researchers.
This guide provides an in-depth comparison of the primary synthetic routes to 4-aminocyclohexane derivatives. We will move beyond simple procedural lists to dissect the underlying principles, stereochemical implications, and practical considerations of each method. Our analysis is grounded in peer-reviewed experimental data to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
Catalytic Hydrogenation of Aromatic Precursors: The Industrial Workhorse
The most established and industrially scalable route to 4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of readily available aromatic precursors like p-aminobenzoic acid or 4-nitrobenzoic acid.[3] This approach is robust but presents a significant stereochemical challenge: the reaction inherently produces a mixture of cis and trans isomers.
Principle and Stereochemical Outcome
The reaction involves the reduction of the aromatic ring under hydrogen pressure using a heterogeneous catalyst, typically Ruthenium on Carbon (Ru/C).[4] The hydrogenation of p-aminobenzoic acid in an aqueous sodium hydroxide solution is a common industrial method.[5][6] The reaction proceeds to full conversion, but the thermodynamic and kinetic factors of hydrogen addition to the planar ring result in a mixture of diastereomers. Experimental data consistently show the formation of a cis:trans ratio of approximately 1:4.6.[4][6]
Caption: Workflow for Hydrogenation and Isomerization.
The Critical Step: Epimerization to the trans Isomer
For most pharmaceutical applications, the trans isomer is the desired product. Therefore, the crude cis/trans mixture must undergo a subsequent epimerization step. This process leverages the greater thermodynamic stability of the trans isomer, where both bulky substituents can occupy equatorial positions on the cyclohexane ring.
Epimerization is typically achieved by treating the mixture of N-protected isomers with a base, such as sodium methoxide or potassium tert-butoxide, in an alcoholic solvent.[7] The base deprotonates the carbon alpha to the carbonyl group, forming an enolate intermediate which can then be protonated from either face, eventually leading to an equilibrium mixture heavily favoring the trans product. Subsequent crystallization can then yield the trans isomer in high purity (>99%).[7]
| Catalyst System | Precursor | Conditions | Cis:Trans Ratio | Yield | Reference |
| 5% Ru/C | p-Aminobenzoic Acid | 10% NaOH (aq), 100°C, 15 bar H₂ | 1:4.6 | >95% (mixture) | [4][6] |
| Rh/Al₂O₃ | p-Aminobenzoic Acid | H₂O, H₂ | ~1:1 | Not specified | [4] |
| Raney Nickel | cis-4-Aminocyclohexanecarboxylic Acid | H₂O, Base | Enriches trans (1:2.3) | Not specified | [4] |
Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid
-
Charging the Autoclave: In a suitable high-pressure autoclave, charge p-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (approx. 25% by weight of the substrate), and a 10% aqueous solution of sodium hydroxide.[4]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar.[4]
-
Reaction: Heat the mixture to 100°C and stir vigorously for approximately 20 hours.[4][6]
-
Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., mobile phase DCM/MeOH/NH₃ 5:5:1 v/v/v, visualized with ninhydrin).[4]
-
Work-up: After cooling and depressurization, the catalyst is filtered off. The resulting aqueous solution containing the cis/trans mixture of 4-aminocyclohexanecarboxylic acid can be carried forward to the epimerization step.
Reductive Amination of Cyclohexanones: A Versatile Approach
Reductive amination is a powerful and highly versatile method for forming C-N bonds.[8] It involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine. For the synthesis of 4-aminocyclohexane derivatives, this route typically starts from a 4-substituted cyclohexanone.
Principle and Choice of Reducing Agent
The reaction can be performed in one pot, where the ketone, amine (or ammonia source), and reducing agent are combined.[9] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion intermediate in the presence of the starting ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic and reliable choice. It is mild enough not to reduce the ketone at neutral or slightly acidic pH but readily reduces the protonated imine.[10][11]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular modern alternative, often referred to as STAB. It is also a mild reducing agent that works under non-aqueous conditions and avoids the toxicity concerns associated with cyanide.[10]
-
Catalytic Hydrogenation (H₂/Catalyst): Using H₂ with catalysts like Pd/C or Raney Nickel is another effective method, often favored for its clean work-up and atom economy.[8]
Caption: General Mechanism of Reductive Amination.
Stereoselectivity and Modern Advances
The stereochemical outcome depends on the direction of hydride attack on the iminium intermediate. The hydride can approach from the axial or equatorial face, leading to cis or trans products, respectively. The ratio is often governed by sterics, with the hydride preferring to attack from the less hindered face to place the larger substituent in the equatorial position (Curtin-Hammett principle).
A significant recent development is the use of biocatalysis. Transaminases have been successfully employed for the diastereotope-selective amination of 4-substituted cyclohexanones, providing access to highly pure trans-amines.[12] Some transaminases can also selectively deaminate the cis-isomer from a racemic mixture, allowing for a dynamic kinetic resolution that converts the entire mixture to the desired pure trans-isomer.[12]
| Starting Material | Amine Source | Reducing Agent | Key Conditions | Product | Reference |
| Ethyl 4-oxocyclohexane-1-carboxylate | NH₄OH | Raney Nickel, H₂ | Methanol | Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids | [13] |
| 4-substituted cyclohexanones | Isopropylamine | Transaminase (biocatalyst) | Continuous-flow reactor | trans-4-substituted cyclohexane-1-amines (de > 99%) | [12] |
Experimental Protocol: General Reductive Amination with STAB
-
Setup: To a stirred solution of the 4-substituted cyclohexanone (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE)), add acetic acid (1.0-1.5 eq.) to catalyze imine formation.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to control any effervescence.[10]
-
Reaction: Continue stirring at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Hofmann Rearrangement: Amine Synthesis with Carbon Deletion
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[14] This route is mechanistically distinct from the others as it involves a carbon-skeleton rearrangement via an isocyanate intermediate.[15][16]
Principle and Mechanism
The reaction is typically initiated by treating a primary carboxamide with bromine in a strong aqueous base like sodium hydroxide.[14] This forms an N-bromoamide, which is deprotonated to give an anion. This anion undergoes a concerted rearrangement where the alkyl group (the cyclohexane ring) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[16] This highly reactive intermediate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[16]
Caption: Key steps of the Hofmann Rearrangement.
Applicability and Limitations
The Hofmann rearrangement is advantageous when the synthetic plan requires shortening the carbon chain, for example, converting a cyclohexanecarboxylic acid derivative into an aminocyclohexane. The stereochemistry at the migrating carbon is retained during the rearrangement step. However, the use of stoichiometric amounts of bromine and strong base can limit its application for substrates with sensitive functional groups. Modern variations use reagents like N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene, which can offer milder conditions.[14]
Experimental Protocol: Hofmann Rearrangement of Cyclohexanecarboxamide
-
Base Solution: Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Bromine Addition: Slowly add bromine (1.0 eq.) to the cold NaOH solution to form sodium hypobromite in situ.
-
Amide Addition: Add a solution of the primary cyclohexanecarboxamide (1.0 eq.) in a minimal amount of a co-solvent if necessary, keeping the temperature low.
-
Reaction: Slowly warm the reaction mixture to room temperature, then heat as required (e.g., 60-80°C) until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the mixture and extract the product amine with a suitable organic solvent (e.g., ether or DCM). The organic extracts are then washed, dried, and concentrated. The amine can be purified by distillation or by conversion to a crystalline salt.
Buchwald-Hartwig Amination: A Modern Cross-Coupling Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds, particularly for forming arylamines.[17][18] While most commonly applied to sp² carbons, its principles can be extended to the formation of C(sp³)-N bonds with cyclohexyl electrophiles.
Principle and Catalytic Cycle
The reaction couples an amine with an organic halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[18] The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the cyclohexyl halide/triflate to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product reductively eliminates from the palladium center, regenerating the Pd(0) catalyst.[19]
The choice of ligand is crucial and often requires careful screening. Sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are typically required to promote the key reductive elimination step.[20][21]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Applicability for Cyclohexyl Systems
While highly effective for aryl systems, the application to saturated C(sp³)-N bond formation can be more challenging due to the slower rate of oxidative addition and the potential for competing β-hydride elimination from the Pd(II)-alkyl intermediate. However, with the right choice of catalyst, ligand, and substrate (e.g., cyclohexyl bromides or nonaflates), this method offers excellent functional group tolerance and a broad substrate scope, allowing for the coupling of complex amine fragments that might not be compatible with other methods.[18]
Experimental Protocol: General Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) to an oven-dried reaction vessel.
-
Reagent Addition: Add the cyclohexyl halide/triflate (1.0 eq.), the amine (1.1-1.5 eq.), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring (e.g., 80-110°C) for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction by an appropriate method (e.g., GC-MS or LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water, dried, and concentrated. The product is typically purified by column chromatography.
Comparative Analysis and Conclusion
Choosing the optimal synthetic route to a 4-aminocyclohexane derivative depends on several factors: the desired stereoisomer, required scale, cost constraints, and the presence of other functional groups in the molecule.
| Method | Key Advantage | Key Disadvantage | Stereocontrol | Scalability |
| Catalytic Hydrogenation | Low cost, high scalability, readily available starting materials. | Produces cis/trans mixtures requiring further processing. | Poor initial control; relies on post-synthesis epimerization and purification. | Excellent |
| Reductive Amination | High versatility, good functional group tolerance, one-pot procedures. | Requires a ketone precursor; stereocontrol can be substrate-dependent. | Moderate to excellent; biocatalysis offers superb diastereoselectivity. | Good |
| Hofmann Rearrangement | Accesses amines with one less carbon than the starting amide. | Uses stoichiometric harsh reagents (Br₂/NaOH); limited functional group tolerance. | Good (reaction is stereoretentive). | Moderate |
| Buchwald-Hartwig Amination | Excellent functional group tolerance, broad scope for complex amines. | High cost of palladium catalysts and ligands; potential for side reactions (e.g., elimination). | Good (reaction proceeds with inversion or retention depending on mechanism). | Moderate to Poor |
-
For large-scale, cost-effective production of simple derivatives like trans-4-aminocyclohexanecarboxylic acid, catalytic hydrogenation followed by epimerization remains the industry standard.[1][4]
-
For medicinal chemistry programs requiring rapid access to diverse analogs from a common ketone intermediate, reductive amination is the most flexible and powerful tool. The advent of biocatalytic methods further enhances its utility for producing stereopure compounds.[9][12]
-
The Hofmann Rearrangement and Buchwald-Hartwig Amination are more specialized routes. The former is a niche method for specific structural transformations, while the latter excels in late-stage functionalization or when coupling highly complex fragments where other methods fail.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each of these core synthetic strategies is essential for the efficient and successful development of novel molecules based on the 4-aminocyclohexane scaffold.
References
-
Reddy, K. L. et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1059–1063. [Link]
-
Reddy, K. L. et al. (2009). Publication Details for "Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives". ACS Publications. [Link]
- Srinivas, P. et al. (2008). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
- Siegfried AG. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Reddy, K. L. et al. (2009). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. [Link]
-
Lednicer, D. et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nagy-Meleg, Z. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 81. [Link]
-
Sravanthi, V. et al. (2015). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. International Journal of Pharmaceutical Sciences and Research, 6(1), 216. [Link]
- Toray Industries, Inc. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Various Authors. (n.d.). Hofmann Rearrangement. ResearchGate. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-reaction.com. [Link]
- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1194-1202. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. [Link]
-
Jones, T. K. et al. (1998). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 75, 41. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Hofmann Rearrangement. Chemistry Steps. [Link]
-
Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1194-1202. [Link]
-
Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube. [Link]
-
Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Noël, S. et al. (2020). Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins. ResearchGate. [Link]
-
Kowalewski, E., & Śrębowata, A. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12(18), 5478-5491. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. real.mtak.hu [real.mtak.hu]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromocyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Bromocyclohexanamine Hydrochloride
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and quality are paramount to the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for its characterization, from raw material testing to stability studies. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will compare and contrast several common analytical techniques for the assay and impurity determination of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][3][4][5]
Foundational Principles of Method Validation
Before delving into specific techniques, it's essential to understand the core parameters of analytical method validation as stipulated by regulatory bodies like the FDA and international standards such as ICH Q2(R2).[1][3][4][6] These parameters ensure that a method is reliable, reproducible, and fit for its intended use.[1][2]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[7][8]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
The following sections will explore how these parameters are evaluated for different analytical techniques in the context of this compound.
Comparative Analysis of Key Analytical Methods
The choice of an analytical method depends on the intended purpose, such as identity testing, quantitative assay, or impurity profiling. For this compound, several techniques are applicable, each with its own strengths and weaknesses.
Titrimetric Method (Assay)
Principle: Titrimetry is a classic, robust method for the assay of amine hydrochlorides.[9] It involves the neutralization of the amine hydrochloride (a weak acid) with a standardized strong base, or in a non-aqueous medium, treating the amine salt as a base and titrating with a strong acid like perchloric acid.[10]
Causality of Experimental Choices: A non-aqueous titration is often preferred for organic amines to enhance the sharpness of the endpoint, as water can interfere with the titration of weak bases.[10] Glacial acetic acid is a common solvent as it is an excellent solvent for weak bases and enhances their basicity.[10]
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Titrant Preparation: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid.
-
Sample Preparation: Accurately weigh approximately 180-200 mg of this compound and dissolve it in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride.
-
Titration: Titrate the sample solution potentiometrically with the standardized 0.1 M perchloric acid.
-
Endpoint Determination: Determine the endpoint from the inflection point of the titration curve.
-
Calculation: Calculate the percentage assay based on the volume of titrant consumed.
Data Presentation: Titrimetric Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Exemplary Result |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| Linearity (Correlation Coefficient) | Not typically required for titration | N/A |
| Specificity | High (for total amine content) | May not distinguish between related amines |
| Robustness | Unaffected by minor changes in titrant concentration or sample weight | Robust |
High-Performance Liquid Chromatography (HPLC) (Assay and Impurities)
Principle: HPLC is a powerful technique for both assay and impurity determination due to its high resolving power.[11][12] A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[12][13]
Causality of Experimental Choices: Reversed-phase HPLC is the most common mode for pharmaceutical analysis.[14] For an amine compound like this compound, a C18 column is a good starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier. A low pH is often used to ensure the amine is protonated, leading to better peak shape. UV detection is challenging for this compound due to the lack of a strong chromophore, necessitating the use of alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or derivatization.
Experimental Protocol: RP-HPLC with CAD Detection
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Charged Aerosol Detector (CAD)
-
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the assay and impurity levels by comparing the peak areas in the sample chromatogram to the standard.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Exemplary Result |
| Specificity | Peak purity index > 0.999 | Baseline resolution from known impurities and degradants |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy | 98.0% - 102.0% recovery | 99.2% - 101.5% |
| Precision (RSD) | Assay: ≤ 2.0%, Impurities: ≤ 10% | Assay: 0.9%, Impurities: 4.5% |
| LOD | S/N ratio ≥ 3:1 | 0.01% |
| LOQ | S/N ratio ≥ 10:1 | 0.03% |
| Robustness | RSD ≤ 2.0% for minor changes in flow rate, pH, and column temperature | Robust |
Gas Chromatography (GC) (Impurities and Residual Solvents)
Principle: Gas chromatography is well-suited for the analysis of volatile and semi-volatile organic compounds.[15] For this compound, GC can be used to determine the presence of volatile organic impurities and residual solvents. The amine can be analyzed directly or after derivatization to improve its volatility and chromatographic behavior.[15]
Causality of Experimental Choices: Direct injection of free amines can lead to poor peak shape due to their basicity and interaction with the column.[16] A column with a basic deactivation or a specialized amine-specific column is often necessary.[16] Flame Ionization Detection (FID) is a common choice for organic compounds. Derivatization, for example, with a silylating agent, can improve peak shape and thermal stability.
Experimental Protocol: GC-FID for Impurity Profiling
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min) to 280°C at 10°C/min (hold 5 min)
-
Carrier Gas: Helium at 1.2 mL/min
-
Detector: FID at 300°C
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or perform a liquid-liquid extraction.
-
Analysis: Inject the prepared sample into the GC system.
-
Identification: Identify impurities based on their retention times relative to known standards.
-
Quantitation: Quantify impurities using an internal or external standard method.
Data Presentation: GC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Exemplary Result |
| Specificity | Baseline resolution of all known impurities | Good resolution achieved |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Precision (RSD) | ≤ 15% for impurities | 8.5% |
| LOD | S/N ratio ≥ 3:1 | 5 ppm |
| LOQ | S/N ratio ≥ 10:1 | 15 ppm |
| Robustness | Unaffected by minor changes in oven temperature ramp or carrier gas flow | Robust |
Method Comparison Summary
| Feature | Titrimetry | HPLC | GC |
| Primary Application | Assay (total amine) | Assay, Impurities, Stability | Volatile Impurities, Residual Solvents |
| Specificity | Low (for individual components) | High | High (for volatile compounds) |
| Sensitivity | Low | High | Very High |
| Throughput | High | Moderate | Moderate |
| Instrumentation Cost | Low | High | High |
| Method Development Complexity | Low | High | Moderate |
| Best For | Quick, routine assay of bulk material | Comprehensive quality control, stability studies | Detecting trace volatile impurities |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method validation.
Caption: A generalized workflow for analytical method validation.
Conclusion and Recommendations
The selection of an analytical method for this compound should be guided by its intended purpose.
-
For a rapid and cost-effective assay of the bulk substance , a non-aqueous titrimetric method is highly suitable and reliable.
-
For comprehensive quality control , including assay, impurity profiling, and stability testing , a stability-indicating RP-HPLC method is the gold standard. The use of a universal detector like CAD is recommended due to the compound's poor UV absorbance.
-
For the analysis of volatile organic impurities and residual solvents , GC-FID is the preferred technique.
Ultimately, a combination of these methods may be necessary to fully characterize this compound and ensure its quality throughout the drug development lifecycle. All methods must be validated according to the principles outlined in ICH guidelines to ensure data integrity and regulatory acceptance.[1][3][4][5][6]
References
- Altabrisa Group. (2025, July 30).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- AMSbiopharma. (2025, July 22).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- LibreTexts Chemistry. (n.d.). Titrimetric Methods.
- ResearchGate. (2024, July 8). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?
- Scribd. (n.d.).
- AOCS. (n.d.).
- Chemistry Research Journal. (n.d.).
- National Institutes of Health. (n.d.). This compound. PubChem.
- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
- NPRA. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Guidechem. (n.d.). 4-broMocyclohexan-1-aMine hydrochloride 99337-81-2 wiki.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. (n.d.). 4-Bromocyclohexan-1-amine,hydrochloride.
- Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
- SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC.
- AChemBlock. (n.d.). 4-Bromocyclohexan-1-amine hydrochloride 98%.
- PharmOut. (2016, July 4).
- ECHEMI. (n.d.). 4-broMocyclohexan-1-aMine hydrochloride Formula.
- MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
- IJCRT.org. (2023, October 10).
- Bryan Research & Engineering, LLC. (n.d.).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods.
- The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC: A Review.
- Royal Society of Chemistry. (2014). Validation of Analytical Methods for Pharmaceutical Analysis.
- ResearchGate. (n.d.).
- PubMed. (2021, April 21). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities.
- ResearchGate. (2016, October 28). Smart Analytical Study Applied for Quantitative Analysis of Bromhexine Hydrochloride.
- Semantic Scholar. (2025, August 7). Spectrophotometric Determination of Bromhexine HCl in Pure and Pharmaceutical Forms.
- U.S. Environmental Protection Agency. (n.d.).
- Scribd. (n.d.). Amine System Analysis Guide.
- ResearchGate. (n.d.). Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms.
- EPTQ. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2020). Optimizing the process of bromhexine determination in tablets by using the response surface methodology.
- Theseus. (n.d.). DETERMINATION OF SELECTED ACTIVE SUBSTANCE IN THE PREPARATION IX Determination of related substances of Bromhexine Hydrochloride.
- National Center for Biotechnology Information. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
- PubMed. (1975, July). [Use of Spectroscopic Methods in Drug Analysis].
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Supelco. (n.d.). Amines Analysis by Packed Column GC.
- Quest Journals. (n.d.).
- Science.gov. (n.d.).
- Benchchem. (n.d.). Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Bromochalcone.
- Semantic Scholar. (2013, August 12). Spectrophotometric Determination of Bromhexine HCl in Pure and Pharmaceutical Forms.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. chemrj.org [chemrj.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. pharmout.net [pharmout.net]
- 9. resources.saylor.org [resources.saylor.org]
- 10. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijcrt.org [ijcrt.org]
- 14. tpcj.org [tpcj.org]
- 15. mdpi.com [mdpi.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
A Senior Application Scientist's Guide to Catalysis in 4-Bromocyclohexanamine Hydrochloride Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Cyclohexylamines
In the landscape of medicinal chemistry and drug development, the N-aryl cyclohexylamine scaffold is a privileged structure, appearing in countless therapeutic agents. Its prevalence is due to the unique three-dimensional conformation of the cyclohexyl ring, which allows for precise spatial orientation of substituents, profoundly influencing molecular recognition at biological targets. The starting material, 4-Bromocyclohexanamine hydrochloride, presents a bifunctional platform: an amine ready for arylation and a bromo-substituent poised for further cross-coupling. The efficient and selective N-arylation of this substrate is therefore a critical transformation. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this purpose, focusing on the causality behind experimental choices to empower researchers to select and optimize reaction conditions.
Pillar 1: The Preeminent Catalyst System - Palladium-Catalyzed Buchwald-Hartwig Amination
The advent of the Buchwald-Hartwig amination revolutionized C-N bond formation, offering a mild, general, and high-yielding alternative to traditional methods.[1][2] The reaction couples an amine with an aryl halide, and its success is critically dependent on the synergy between a palladium precursor and a specialized phosphine ligand.
The 'Why': Understanding the Catalytic Cycle and the Role of the Ligand
The catalytic cycle is a finely tuned sequence of events: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the N-aryl amine product is ejected from the coordination sphere, regenerating the active Pd(0) catalyst.
The ligand is not a passive spectator; it is the key to the catalyst's efficacy. Modern Buchwald-type ligands are bulky and electron-rich.[3] The bulkiness promotes the formation of a coordinatively unsaturated, three-coordinate palladium-amido intermediate, which is crucial for accelerating the final, product-forming reductive elimination step.[1] The electron-donating nature of the ligand makes the palladium center more electron-rich, which in turn facilitates the initial, often challenging, oxidative addition step, especially with less reactive aryl chlorides.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Ligand Systems
While a direct side-by-side comparison for 4-Bromocyclohexanamine is not available in a single publication, we can construct a representative comparison based on the performance of these ligands with similar cyclic amine substrates. The choice of ligand is paramount for achieving high yield and reaction efficiency.
| Catalyst System Component | System A: XPhos-Type | System B: Xantphos-Type |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or PdCl₂(PPh₃)₂ |
| Ligand | XPhos (or similar dialkylbiarylphosphine) | Xantphos |
| Typical Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-110 °C | 100-120 °C |
| Expected Yield | Excellent (often >90%) | Good to Excellent (75-90%) |
| Key Advantage | High activity, broad scope, effective for challenging substrates.[4] | Good performance, often used for heterocyclic amines.[5] |
| Consideration | Higher cost of specialized ligands. | May be less effective for extremely hindered substrates compared to XPhos types. |
This table is a synthesized representation based on typical outcomes reported in the literature for similar substrates.
Pillar 2: The Classical Alternative - Copper-Catalyzed Ullmann Condensation
Before the dominance of palladium catalysis, the copper-catalyzed Ullmann condensation was the primary method for N-arylation.[6] While often supplanted by the Buchwald-Hartwig reaction, it remains a relevant alternative, particularly in industrial settings where cost is a major driver.
The 'Why': A Different Mechanism and Harsher Demands
The Ullmann reaction typically involves a Cu(I) catalyst. The mechanism is thought to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide.[6] The key distinctions and challenges are:
-
Harsher Conditions: Ullmann reactions traditionally require high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.[7]
-
Stoichiometric Copper: Classic protocols often used stoichiometric or supra-stoichiometric amounts of copper metal, leading to purification challenges.
-
Ligand Development: Modern protocols have improved the reaction by using soluble Cu(I) salts (e.g., CuI) with chelating ligands, such as 1,10-phenanthroline or various diamines, which stabilize the copper center and facilitate the coupling at lower temperatures.[8]
Performance Comparison: Palladium vs. Copper
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Goldberg) |
| Catalyst | Palladium Precursor + Phosphine Ligand | Copper(I) Salt (e.g., CuI) ± Ligand |
| Temperature | Mild to Moderate (80-120 °C) | High (110-210 °C)[7] |
| Substrate Scope | Extremely Broad[1] | More limited; often requires activated aryl halides. |
| Functional Group Tolerance | Excellent | Moderate; high temperatures can degrade sensitive groups. |
| Catalyst Loading | Low (0.5 - 2 mol%) | Higher (5 - 20 mol% or stoichiometric) |
| Typical Yield | High to Excellent | Moderate to Good |
| Primary Advantage | High efficiency, generality, mild conditions. | Low cost of catalyst. |
Pillar 3: Self-Validating Experimental Protocols
The following protocols are representative procedures adapted from established methodologies.[5][9][10] They are designed to be self-validating, with explanations for key steps.
Protocol 1: Buchwald-Hartwig N-Arylation (XPhos-type ligand)
This protocol is designed for high-yield coupling using a modern, highly active catalyst system.
Workflow Diagram:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. BJOC - Synthesis of N-doped chiral macrocycles by regioselective palladium-catalyzed arylation [beilstein-journals.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-Bromocyclohexanamine Hydrochloride and Its Alternatives
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical and chemical research, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. The 4-substituted cyclohexylamine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of bioactive molecules.[1][2] Among the various reagents used to introduce this key functionality, 4-Bromocyclohexanamine hydrochloride has established itself as a versatile building block. However, is it always the most judicious choice? This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with viable alternatives to empower researchers and drug development professionals in making informed decisions.
The Contenders: An Overview of 4-Substituted Cyclohexylamine Precursors
At the heart of this analysis are four commercially available building blocks, each offering a distinct set of advantages and disadvantages:
-
This compound: The subject of our primary focus, this reagent provides a reactive carbon-bromine bond for nucleophilic substitution, enabling the straightforward introduction of the cyclohexylamine moiety.
-
trans-4-Aminocyclohexanol: A bifunctional molecule with both an amine and a hydroxyl group, it is a key intermediate in the synthesis of the mucolytic agent Ambroxol.[3][4]
-
4-Chlorocyclohexanamine hydrochloride: A halogenated alternative to the bromo derivative, its reactivity and cost profile present an interesting point of comparison.
-
N-Boc-4-aminocyclohexanone: This compound offers a protected amine and a ketone functionality, allowing for a different synthetic strategy through reductive amination. The Boc (tert-butyloxycarbonyl) protecting group is a common feature in multi-step organic synthesis.
Head-to-Head Comparison: A Multifaceted Analysis
To provide a clear and objective comparison, we will evaluate these four building blocks based on several key metrics crucial for research and development: cost, reactivity, and the strategic implications of their use in a synthetic workflow.
Table 1: Cost Analysis of 4-Substituted Cyclohexylamine Building Blocks
| Compound | CAS Number | Molecular Weight ( g/mol ) | Supplier | Price (USD/g) |
| This compound | 99337-81-2 | 214.53 | Sigma-Aldrich | ~15-20 |
| trans-4-Aminocyclohexanol | 27489-62-9 | 115.17 | Sigma-Aldrich | ~5-10 |
| 4-Chlorocyclohexanamine hydrochloride | 54916-24-4 | 170.08 | Sigma-Aldrich | ~20-25 |
| N-Boc-4-aminocyclohexanone | 179321-49-4 | 213.27 | Sigma-Aldrich | ~30-40 |
Note: Prices are approximate and based on publicly available data from Sigma-Aldrich for research quantities. Prices can vary based on purity, quantity, and supplier.
From a purely financial standpoint, trans-4-Aminocyclohexanol emerges as the most cost-effective option on a per-gram basis. Conversely, the protected aminocyclohexanone derivative, N-Boc-4-aminocyclohexanone , represents the most significant initial investment. The two halogenated analogues, the bromo and chloro derivatives, fall within a similar price range, with the chloro compound being slightly more expensive.
Synthetic Strategies and Performance: A Tale of Two Pathways
To contextualize the practical implications of choosing one building block over another, let's consider a common synthetic transformation: the incorporation of the 4-aminocyclohexyl moiety into a target molecule. Two primary strategies are generally employed: nucleophilic substitution and reductive amination.
Workflow 1: Nucleophilic Substitution
This approach is typical for the halogenated derivatives, this compound and 4-Chlorocyclohexanamine hydrochloride. The lone pair of electrons on a nucleophile (e.g., an alcohol, amine, or thiol in the target molecule) attacks the carbon atom bearing the halogen, displacing it and forming a new carbon-nucleophile bond.
Caption: Nucleophilic substitution workflow.
Experimental Considerations:
-
Reactivity: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, meaning reactions with this compound may proceed faster or under milder conditions than with its chloro counterpart.[5] This can be a significant advantage in terms of energy consumption and preventing degradation of sensitive functional groups.
-
Side Reactions: Both SN1 and SN2 reaction mechanisms are possible with secondary halides, which can lead to a mixture of products.[6] Careful optimization of reaction conditions (solvent, temperature, and base) is often necessary to favor the desired substitution pathway and minimize elimination byproducts.
-
Stereochemistry: If the target molecule contains stereocenters, the SN2 reaction proceeds with inversion of configuration at the electrophilic carbon, a crucial consideration in the synthesis of chiral drugs.
Workflow 2: Reductive Amination
This strategy is employed when using N-Boc-4-aminocyclohexanone. The ketone functionality of this building block reacts with a primary or secondary amine on the target molecule to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Caption: Reductive amination workflow.
Experimental Considerations:
-
Selectivity: Reductive amination is a highly selective and efficient method for forming carbon-nitrogen bonds. The use of mild reducing agents like sodium triacetoxyborohydride [NaBH(OAc)3] allows for a broad functional group tolerance.
-
Protecting Groups: The presence of the Boc protecting group on the amine of N-Boc-4-aminocyclohexanone is a double-edged sword. It prevents unwanted side reactions at the amine during the reductive amination step, but it necessitates an additional deprotection step later in the synthesis, which adds to the overall step count and may require harsh acidic conditions that could affect other functional groups in the molecule.
-
Cost: As noted earlier, the initial cost of N-Boc-4-aminocyclohexanone is the highest among the compared reagents. The need for a subsequent deprotection step also adds to the overall cost of the synthetic route.
Case Study: Synthesis of Ambroxol and BTK Inhibitors
To further illustrate the practical implications of these choices, let's examine the synthesis of two classes of important pharmaceutical compounds.
Ambroxol Synthesis:
The synthesis of the mucolytic agent Ambroxol frequently utilizes trans-4-Aminocyclohexanol as a key starting material.[7][8] In a common industrial synthesis, it undergoes a reductive amination with 2-amino-3,5-dibromobenzaldehyde.[4] The use of this bifunctional starting material is highly efficient as it introduces both the cyclohexyl ring and a hydroxyl group in a single, stereochemically defined precursor. Attempting to synthesize Ambroxol from 4-Bromocyclohexanamine would require a subsequent hydroxylation step, adding complexity and likely reducing the overall yield.
BTK Inhibitor Synthesis:
Bruton's tyrosine kinase (BTK) inhibitors are a class of targeted cancer therapies.[9] Many of these molecules feature a substituted cyclohexylamine moiety. The synthesis of these complex molecules often benefits from the strategic use of protecting groups. In this context, N-Boc-4-aminocyclohexanone can be a valuable starting material.[10] Its ketone functionality allows for the introduction of various substituents on the cyclohexyl ring via reactions such as the Wittig reaction or Grignard addition, while the protected amine remains inert. This allows for the construction of a highly functionalized cyclohexyl core before deprotection and subsequent coupling reactions. While a route starting from 4-Bromocyclohexanamine is conceivable, it would likely require a more convoluted protecting group strategy to achieve the same level of synthetic flexibility.
The Verdict: A Decision Matrix for the Discerning Chemist
The optimal choice of a 4-substituted cyclohexylamine building block is highly dependent on the specific synthetic context. The following table summarizes the key considerations to guide your decision-making process.
Table 2: Decision Matrix for Selecting a 4-Substituted Cyclohexylamine Precursor
| Factor | 4-Bromocyclohexanamine HCl | trans-4-Aminocyclohexanol | 4-Chlorocyclohexanamine HCl | N-Boc-4-aminocyclohexanone |
| Cost | Moderate | Low | Moderate | High |
| Reactivity | High (C-Br bond) | Moderate (amine/hydroxyl) | Moderate (C-Cl bond) | High (ketone) |
| Synthetic Strategy | Nucleophilic Substitution | Reductive Amination/Other | Nucleophilic Substitution | Reductive Amination |
| Protecting Groups | Often not required | May be required for one group | Often not required | Boc protection included |
| Step Economy | Potentially fewer steps | Dependent on target | Potentially fewer steps | More steps (deprotection) |
| Ideal For | Direct introduction of the aminocyclohexyl moiety via substitution. | Syntheses where a hydroxyl group is also desired on the ring. | Cost-sensitive applications where lower reactivity is acceptable. | Complex syntheses requiring late-stage amine functionalization. |
Conclusion: A Strategic Choice, Not a Default Setting
While this compound is a reliable and effective reagent for introducing the 4-aminocyclohexyl scaffold, it is not a one-size-fits-all solution. A thorough cost-benefit analysis reveals that alternatives such as the highly economical trans-4-Aminocyclohexanol, the less reactive but similarly priced 4-Chlorocyclohexanamine hydrochloride, and the strategically versatile but more expensive N-Boc-4-aminocyclohexanone each have their place in the synthetic chemist's toolbox.
By carefully considering the cost of starting materials, the desired synthetic route, the need for protecting groups, and the overall step economy, researchers and drug development professionals can make a more strategic and informed decision. This, in turn, will lead to more efficient, cost-effective, and ultimately more successful synthetic endeavors.
References
-
ResearchGate. Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive.... [Link]
- Google Patents.
- Google Patents.
- Google Patents. Process for preparation of saxagliptin and its hydrochloride salt.
- Google Patents. (12)
- Google Patents.
-
Chemical Science (RSC Publishing). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]
-
PMC. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]
-
Quick Company. "A Process For The Preparation Of Ambroxol". [Link]
-
ResearchGate. Synthesis of cis/trans 4‐substituted cyclohexylamine with different.... [Link]
-
Pearson+. Because bromocyclohexane is a secondary alkyl halide, both cycloh.... [Link]
-
Wuhan Yuancheng Gongchuang Technology Co.,Ltd. Trans-4-Aminocyclohexanol CAS 27489-62-9. [Link]
-
Chinese Journal of Modern Applied Pharmacy. Synthesis for Ambroxol Hydrochloride. [Link]
-
PubChem. 4-Chloro-cyclohexylamine hydrochloride. [Link]
-
Pharmaffiliates. CAS No : 27489-62-9| Chemical Name : trans-4-Aminocyclohexanol. [Link]
-
PubChem. This compound. [Link]
-
brainly.com. [FREE] 1) What is the difference in the reactivity of the alkyl halide bromocyclohexane vs. bromocyclopentane in. [Link]
-
Patsnap. Synthesis method of ambroxol hydrochloride. [Link]
-
PubMed Central. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]
-
Semantic Scholar. Synthesis for Ambroxol Hydrochloride. [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
-
ResearchGate. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors | Request PDF. [Link]
-
Frontiers. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. [Link]
-
ResearchGate. Chemical structures of some clinical BTK inhibitors used in the treatment RA or SLE. [Link]
-
PMC. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]
-
Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Pearson. When trans-4-bromocyclohexanol is treated with base, an intramole.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 3. Trans-4-Aminocyclohexanol CAS 27489-62-9 [homesunshinepharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainly.com [brainly.com]
- 6. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 7. Synthesis for Ambroxol Hydrochloride [chinjmap.com]
- 8. Synthesis method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
assessing the green chemistry metrics of 4-Bromocyclohexanamine hydrochloride synthesis
In the landscape of pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sustainable and efficient synthesis. The demand for greener processes—those that minimize waste, reduce energy consumption, and utilize safer chemicals—is driving innovation from early-stage research to large-scale manufacturing.[1][2] This guide provides an in-depth technical assessment of synthetic routes to 4-Bromocyclohexanamine hydrochloride, a valuable building block in medicinal chemistry.
We will objectively compare two plausible synthetic pathways starting from the common precursor, 4-bromocyclohexanone: a direct Reductive Amination and a two-step Oximation/Reduction sequence. By applying key green chemistry metrics—Atom Economy (AE), Reaction Mass Efficiency (RME), Environmental Factor (E-Factor), and Process Mass Intensity (PMI)—this guide offers researchers and drug development professionals a quantitative framework for evaluating and selecting more sustainable synthetic strategies. The analysis is grounded in representative, detailed experimental protocols, providing a practical and data-driven comparison.
The Precursor: A Greener Route to 4-Bromocyclohexanone
Before assessing the final amine-forming steps, the synthesis of the key intermediate, 4-bromocyclohexanone, warrants consideration. Traditional methods often involve direct bromination of cyclohexanone, which can present regioselectivity challenges and uses hazardous elemental bromine.[3] A greener alternative is the oxidation of 4-bromocyclohexanol. We present here a protocol based on oxidation with sodium hypochlorite (bleach), which is environmentally benign and cost-effective compared to methods using heavy-metal oxidants like pyridinium chlorochromate (PCC).[4]
Experimental Protocol: Green Oxidation of 4-Bromocyclohexanol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromocyclohexanol (10.0 g, 55.8 mmol) in 50 mL of ethyl acetate.
-
Addition of Oxidant: Cool the flask in an ice-water bath. Add glacial acetic acid (5 mL) to the solution. From the dropping funnel, add commercial sodium hypochlorite solution (~8.25%, 55 mL, ~60 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 20°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL), saturated sodium thiosulfate solution (1 x 30 mL), and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromocyclohexanone.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 4-bromocyclohexanone (Expected yield: ~8.5 g, ~86%).
Comparative Analysis of Synthetic Routes to 4-Bromocyclohexanamine
We will now evaluate two distinct methods for converting 4-bromocyclohexanone into the target amine. For a consistent comparison, both routes will start with 8.0 g of 4-bromocyclohexanone.
Route 1: Direct Reductive Amination (Leuckart-Wallach Type)
Reductive amination is a highly convergent and atom-economical method for synthesizing amines from carbonyl compounds.[5] The Leuckart-Wallach reaction, which uses ammonium formate as both the ammonia source and the reducing agent, is a classic one-pot procedure, though it often requires high temperatures.[6][7] Modern catalytic versions can proceed under milder conditions.[8]
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromocyclohexanone (8.0 g, 45.2 mmol), ammonium formate (14.2 g, 225.9 mmol, 5 eq.), and 40 mL of methanol.
-
Catalyst Addition: Add a catalytic amount of [RhCp*Cl₂]₂ (140 mg, 0.226 mmol, 0.5 mol%).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 70°C for 7 hours.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Add 50 mL of 2 M NaOH solution and extract the product with diethyl ether (3 x 40 mL).
-
Isolation of Free Amine: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromocyclohexanamine.
-
Salt Formation: Dissolve the crude amine in 50 mL of diethyl ether and cool in an ice bath. Bubble hydrogen chloride gas through the solution (or add a stoichiometric amount of HCl in ether) until precipitation is complete.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. (Expected yield: ~7.5 g, ~77%).
Route 2: Oximation Followed by Catalytic Reduction
This two-step approach involves first converting the ketone to an oxime, which is then reduced to the primary amine. This method avoids the high temperatures of the classic Leuckart reaction and offers an alternative pathway with different reagent and catalyst requirements.[9]
-
Reaction Setup: In a 250 mL flask, dissolve hydroxylamine hydrochloride (3.77 g, 54.2 mmol) and sodium acetate trihydrate (7.38 g, 54.2 mmol) in 40 mL of water.
-
Addition of Ketone: In a separate beaker, dissolve 4-bromocyclohexanone (8.0 g, 45.2 mmol) in 25 mL of ethanol. Add this solution to the aqueous hydroxylamine mixture with stirring.
-
Reaction: Stir the mixture at room temperature. The oxime will begin to precipitate. After 1 hour, cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry to obtain 4-bromocyclohexanone oxime. (Expected yield: ~8.2 g, ~94%).[10]
-
Reaction Setup: In a hydrogenation vessel, dissolve the 4-bromocyclohexanone oxime (8.2 g, 42.7 mmol) from the previous step in 80 mL of methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 400 mg, 5% w/w) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 6 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation and Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in 50 mL of diethyl ether and form the hydrochloride salt as described in Route 1, Step 6.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. (Overall expected yield from oxime: ~7.3 g, ~80%).
Visualizing the Synthetic Workflows
To better illustrate the procedural flow and key transformations, the following diagrams were generated using Graphviz.
Caption: Workflow for Direct Reductive Amination (Route 1).
Caption: Workflow for Oximation and Reduction (Route 2).
Quantitative Green Chemistry Metrics Comparison
The environmental impact of each route can be quantified using established green chemistry metrics. The following tables summarize these calculations.
Table 1: Molecular Weights of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) |
| 4-Bromocyclohexanone | C₆H₉BrO | 177.04[11] |
| Ammonium Formate | CH₅NO₂ | 63.06 |
| 4-Bromocyclohexanamine HCl | C₆H₁₃BrClN | 214.53[12] |
| Hydroxylamine HCl | NH₃O·HCl | 69.49 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 |
| 4-Bromocyclohexanone Oxime | C₆H₁₀BrNO | 192.06 |
| Hydrogen (H₂) | H₂ | 2.02 |
Table 2: Green Chemistry Metrics for Route 1 (Reductive Amination)
| Metric | Calculation Formula | Value |
| Atom Economy (AE) | (MW of Product) / (Σ MW of Reactants) x 100 | 59.5% ¹ |
| Reaction Mass Efficiency (RME) | (Mass of Product) / (Σ Mass of Reactants) x 100 | 33.5% |
| E-Factor | (Total Mass In - Mass of Product) / Mass of Product | ~19.6 |
| Process Mass Intensity (PMI) | (Total Mass In) / (Mass of Product) | ~20.6 |
¹ Calculation for free amine formation: 176.07 / (177.04 + 63.06 + H₂O + CO₂) = 176.07 / 296.15 = 59.5%. Assumes ammonium formate provides NH₃ and H₂.
Table 3: Green Chemistry Metrics for Route 2 (Oximation & Reduction)
| Metric | Step | Calculation Formula | Value |
| Atom Economy (AE) | Oximation | (192.06) / (177.04 + 69.49) x 100 | 77.9% ² |
| Reduction | (176.07) / (192.06 + 2.02) x 100 | 98.9% | |
| Overall | 77.0% | ||
| Reaction Mass Efficiency (RME) | Overall | (Mass of Product) / (Σ Mass of Reactants) x 100 | 35.7% |
| E-Factor | Overall | (Total Mass In - Mass of Product) / Mass of Product | ~24.1 |
| Process Mass Intensity (PMI) | Overall | (Total Mass In) / (Mass of Product) | ~25.1 |
² Calculation ignores sodium acetate, which acts as a base, not a reactant incorporated into the product.
Discussion and Interpretation
Atom Economy (AE): This metric assesses the efficiency of atom conversion from reactants to the desired product.[3] Route 2 (Oximation/Reduction) demonstrates a significantly higher overall AE (77.0%) compared to Route 1 (59.5%). This is primarily because the reductive amination with ammonium formate generates carbon dioxide and water as stoichiometric byproducts, which lowers its atom economy. The reduction step in Route 2 is nearly perfectly atom-economical.
Reaction Mass Efficiency (RME): RME provides a more practical measure by considering the actual masses of reactants used and the isolated product mass, thus incorporating chemical yield. The RME values for both routes are comparable (33.5% for Route 1 vs. 35.7% for Route 2), indicating that while Route 2 is theoretically more atom-efficient, the practical yields of this representative protocol lead to similar overall mass efficiencies from the starting reactants.
E-Factor and Process Mass Intensity (PMI): These are the most holistic metrics, accounting for all materials used in the process, including solvents, catalysts, and workup chemicals, relative to the mass of the final product.[13] A lower value is better. Here, Route 1 (Reductive Amination) shows a superior performance with a lower E-Factor (~19.6) and PMI (~20.6) compared to Route 2 (E-Factor ~24.1, PMI ~25.1).
The primary reason for this difference lies in the process itself. Route 1 is a one-pot reaction, which inherently reduces the need for intermediate isolation, purification steps, and the associated solvent usage. Route 2 requires the isolation and drying of the oxime intermediate, followed by a second distinct reaction step, each contributing to the total mass of waste generated. The larger volumes of solvent used for reaction and workup in the two separate steps of Route 2 are the main drivers of its higher PMI.
Conclusion and Recommendations
This comparative guide demonstrates that the selection of a "greener" synthetic route is a multi-faceted decision that cannot be based on a single metric.
-
Route 2 (Oximation/Reduction) is superior from the perspective of Atom Economy , showcasing a more efficient use of reactant atoms in the core chemical transformations.
-
Route 1 (Direct Reductive Amination) is the preferred method when considering Process Mass Intensity (PMI) and E-Factor . Its one-pot nature significantly reduces the overall mass burden, particularly solvent waste, making it a more streamlined and less wasteful process overall.
For researchers and drug development professionals, the key takeaway is the critical importance of process simplification. While optimizing the stoichiometry of a reaction (improving AE) is valuable, minimizing the number of unit operations (isolations, purifications) often yields greater benefits in reducing the total process mass intensity.[14] Therefore, for the synthesis of this compound, a direct, one-pot reductive amination (Route 1) represents a more sustainable and efficient approach from a process chemistry standpoint, despite its lower theoretical atom economy. Further optimization of this route, such as using a recyclable catalyst and minimizing solvent volumes, would further enhance its green credentials.
References
- Afanasenko, A. M., Deak, N., October, J., Sole, R., & Barta, K. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry, 21, 5947-5981.
-
American Chemical Society. Amines in Pharmaceutical Synthesis. ACS Green Chemistry Institute. [Link]
-
OUCI. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. [Link]
-
Green Chemistry Teaching and Learning Community. (2025, August 14). Amines in Pharmaceutical Synthesis. [Link]
-
ResearchGate. Overview of the present review: synthesis of green amines starting from.... [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Pearson+. (2024, July 1). For each synthesis, start with bromocyclohexane and predict the p.... [Link]
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of the American Chemical Society.
-
National Institutes of Health. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]
-
Quora. (2021, May 18). How can you synthesize 4-tert-butylcyclohexanone?. [Link]
-
PubChem. 4-Bromocyclohexan-1-one. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687.
-
Wikipedia. Cyclohexanone oxime. [Link]
-
ACS GCI Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]
-
ResearchGate. (PDF) Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. [Link]
-
PubChem. 4-Bromocyclohexan-1-ol. National Center for Biotechnology Information. [Link]
- Google Patents. CN102617359B - Method for preparing bromhexine hydrochloride.
-
ResearchGate. (2025, August 9). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. [Link]
-
ResearchGate. (2025, August 9). (PDF) Preparative Synthesis of Cyclohexanone Oxime Esters. [Link]
-
TSI Journals. (2010, March 29). Preparation of optically active amines from oximes: Yeast catalyzed selective reduction. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Vibzz Lab. (2020, October 8). Cyclohexanone Oxime: Organic Synthesis [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. [Link]
-
Asian Journal of Chemistry. (2023, August 5). Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles. [Link]
- Google Patents.
-
Office of Scientific and Technical Information. Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. [Link]
-
University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
Sources
- 1. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. acs.org [acs.org]
- 3. Buy 4-Bromocyclohexanone | 22460-52-2 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 4-Bromocyclohexan-1-one | C6H9BrO | CID 11401088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Review on Hydrogen Production via Catalytic Ammonia Decomposition | MDPI [mdpi.com]
literature comparison of yields for similar cyclohexylamine syntheses
An Expert's Guide to Cyclohexylamine Synthesis: A Comparative Analysis of Yields and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient production of foundational intermediates like cyclohexylamine is paramount. This guide provides an in-depth comparison of the most common synthetic routes to cyclohexylamine, moving beyond simple protocols to explain the causality behind experimental choices. We will analyze key performance indicators, primarily reaction yield, under various catalytic systems and conditions, offering a clear, data-driven perspective for laboratory and industrial applications.
Principal Synthetic Pathways to Cyclohexylamine
Cyclohexylamine is a critical building block, and its synthesis has been optimized through several distinct chemical transformations. The three primary routes that dominate both literature and industrial production are:
-
Catalytic Hydrogenation of Aniline: A direct and common industrial method involving the saturation of the aromatic ring.
-
Reductive Amination of Cyclohexanone or Cyclohexanol: A versatile approach that builds the amine functionality onto a pre-existing cyclohexane ring.
-
Reduction of Nitrocyclohexane: An alternative pathway that, while less common, offers a different precursor route.
This guide will dissect each method, presenting comparative data to inform your selection of the most appropriate synthesis for your specific needs.
Caption: Primary synthetic routes to Cyclohexylamine.
Catalytic Hydrogenation of Aniline
The hydrogenation of aniline is a cornerstone of industrial cyclohexylamine production[1]. This process involves the saturation of the benzene ring with hydrogen, typically under pressure and in the presence of a metal catalyst. The primary challenge in this synthesis is managing selectivity. Over-reaction or side reactions can lead to the formation of dicyclohexylamine, an undesired byproduct.
The choice of catalyst and reaction conditions is critical to maximizing the yield of the desired primary amine, cyclohexylamine. Catalysts based on cobalt, nickel, and rhodium are frequently employed[1][2][3].
Expert Insights: The key to achieving high selectivity for cyclohexylamine is suppressing the formation of the secondary amine byproduct, dicyclohexylamine. This is often accomplished by introducing ammonia into the reaction mixture. The excess ammonia shifts the equilibrium away from the condensation reaction between cyclohexylamine and the intermediate imine, thus favoring the formation of the primary amine[4]. Furthermore, reaction parameters like hydrogen pressure and temperature have a direct impact on yield; typically, higher pressure and lower temperatures favor cyclohexylamine formation[5].
Table 1: Comparative Yields for Aniline Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Key Observations & Notes | Source |
| Cobalt-alumina | 140 | 25 | 80% | A liquid-phase process. | [4] |
| Ruthenium-on-carbon | 160 - 180 | 2 - 5 | High Selectivity | Addition of ammonia is crucial for high selectivity. | [4] |
| Nickel-chromium | Varies | 2 - 4 | Varies | Yield increases with H₂ pressure and decreases with temperature. | [5] |
| 5% Rh/Al₂O₃ | 80 | 8 (CO₂) | >95% conversion, 93% selectivity | Reaction performed in supercritical carbon dioxide. | [6] |
| Advanced Ni or Co | 160 - 220 | 20 | >98% conversion | High activity and selectivity are claimed for specialized commercial catalysts. | [7] |
Reductive Amination of Cyclohexanone and Cyclohexanol
Reductive amination is a highly effective and versatile laboratory and industrial method for synthesizing amines. In this approach, cyclohexanone (or its alcohol precursor, cyclohexanol) reacts with ammonia in the presence of a reducing agent, typically hydrogen gas, over a heterogeneous catalyst. This method directly constructs the C-N bond.
The mechanism involves the initial formation of an imine intermediate from cyclohexanone and ammonia, which is then subsequently hydrogenated to yield cyclohexylamine. The removal of water formed during imine formation can drive the reaction forward.
Expert Insights: The efficiency of this reaction is heavily dependent on the catalyst's ability to facilitate both the condensation (imine formation) and reduction steps. Bimetallic catalysts, such as Rh-Ni supported on silica, have demonstrated superior performance compared to their monometallic counterparts. The addition of a second metal like nickel can enhance catalytic activity and dispersion without compromising the high selectivity for the primary amine[8]. For instance, a 2 wt.% NiRh/SiO₂ catalyst achieved a remarkable 96.4% yield, significantly outperforming the monometallic Rh/SiO₂ catalyst[8].
Table 2: Comparative Yields for Reductive Amination
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Key Observations & Notes | Source |
| Cyclohexanone | 2 wt.% NiRh/SiO₂ | 100 | 96.4% | Bimetallic catalyst shows significantly enhanced activity. | [8][9] |
| Cyclohexanone | Cu/Ba/Cr/Al₂O₃ | 250 | 93% | A pioneering study demonstrating high yield with a copper-based catalyst. | [9] |
| Cyclohexanone | Cu-Cr-La/γ-Al₂O₃ | Optimized | 83.1% | Use of a fixed-bed reactor and a premixing process. | [10] |
| Cyclohexanone | Zn-Ni couple | < 50 | 73% | Uses zinc powder as the reductant in an aqueous ammonia/ethanol solution. | [11] |
| Cyclohexanone Oxime | Raney Nickel | 20 - 150 | 85% | An alternative starting material using Raney Ni as the catalyst. | [12] |
Detailed Experimental Protocol: High-Yield Reductive Amination
To ensure this guide is not just theoretical but also practical, here is a representative, self-validating protocol based on the high-yield synthesis using a bimetallic catalyst. This protocol is adapted from the principles described in the literature for Rh-Ni catalyzed reactions[8].
Objective: To synthesize cyclohexylamine from cyclohexanone via reductive amination with a yield exceeding 95%.
Materials:
-
Cyclohexanone
-
Ammonia (gas or solution)
-
Hydrogen (gas)
-
Cyclohexane (solvent)
-
2 wt.% NiRh/SiO₂ catalyst
Workflow:
Caption: Experimental workflow for catalytic reductive amination.
Step-by-Step Procedure:
-
Reactor Setup: A glass-coated or stainless-steel high-pressure reactor is charged with cyclohexanone, the solvent (e.g., cyclohexane), and the 2 wt.% NiRh/SiO₂ catalyst.
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Reactant Introduction: The reactor is first pressurized with ammonia gas to the desired partial pressure (e.g., 4 bar). Subsequently, it is pressurized with hydrogen gas to the final total pressure (e.g., an additional 2 bar for 6 bar total).
-
Reaction Conditions: The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred vigorously to ensure good mass transfer between the gas, liquid, and solid catalyst phases.
-
Monitoring: The reaction is allowed to proceed for a set time (e.g., 3-5 hours), with samples potentially taken periodically to monitor the conversion of cyclohexanone and the selectivity to cyclohexylamine via Gas Chromatography (GC).
-
Work-up: After completion, the reactor is cooled to room temperature and carefully depressurized.
-
Purification: The solid catalyst is removed by filtration. The resulting solution contains the product, solvent, and any unreacted starting material. The final product, cyclohexylamine, is purified from the mixture, typically by distillation[11].
Conclusion: Selecting the Optimal Synthesis
The choice of synthetic route for cyclohexylamine depends heavily on the specific requirements of the application, such as scale, cost, and available equipment.
-
For large-scale industrial production, the catalytic hydrogenation of aniline remains a dominant and cost-effective method. The process is well-established, and while it requires high pressures, the yields are reliable. The key to success lies in catalyst selection and the use of ammonia to maximize selectivity[4][13].
-
For laboratory synthesis and applications requiring high purity and yield under milder conditions, the reductive amination of cyclohexanone is an excellent choice. The development of advanced bimetallic catalysts has pushed yields to near-quantitative levels (96.4%) at moderate temperatures and pressures, offering a highly efficient and selective alternative[8].
This guide has provided a comparative framework grounded in experimental data. By understanding the causal relationships between catalysts, reaction conditions, and outcomes, researchers can make informed decisions to optimize the synthesis of this vital chemical intermediate.
References
-
An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. (2015). ResearchGate. [Link]
-
Sokolskiy, D. V., Ualikhanova, A., & Maylyubaev, B. T. (1985). Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere. ETDEWEB - OSTI.gov. [Link]
-
Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. ResearchGate. [Link]
-
Cyclohexylamine: Properties, Reactions, Production And Uses. (2024). Chemcess. [Link]
-
Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
High-Activity Heterogeneous Catalyst for Aniline Hydrogenation to Cyclohexylamine. Sino-leading. [Link]
-
Yields of different catalysts in reductive amination of cyclohexanone. ResearchGate. [Link]
-
Synthesis of cyclohexylamine (via FR971429). (2012). Sciencemadness Discussion Board. [Link]
-
Morales, K., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
- CN1900049A - Synthetic method for cyclohexylamine.
-
Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. ResearchGate. [Link]
-
Cyclohexylamine Usage And Synthesis. (2024). LookChem. [Link]
- CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine.
-
Preparation of cyclohexylamine. PrepChem.com. [Link]
-
Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. (2022). Catalysis Science & Technology (RSC Publishing). [Link]
-
Cyclohexylamine. Wikipedia. [Link]
-
Aniline is produced by the hydrogenation of nitrobenzene. Chegg. [Link]
- CN101161631A - Preparation method of cyclohexylamine.
-
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Universidad de Cádiz. [Link]
-
Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. ResearchGate. [Link]
-
Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology (RSC Publishing). [Link]
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Cyclohexylamine Usage And Synthesis - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H [pubs.rsc.org]
- 4. chemcess.com [chemcess.com]
- 5. Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. CN1900049A - Synthetic method for cyclohexylamine - Google Patents [patents.google.com]
- 13. Cyclohexylamine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Validating the Structure of 4-Bromocyclohexanamine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance, patent protection, and, most importantly, ensuring the safety and efficacy of a potential therapeutic. The seemingly simple molecule, 4-Bromocyclohexanamine hydrochloride, and its derivatives, present a classic case study in structural elucidation, requiring a multi-pronged analytical approach to confirm not only connectivity but also the critical, yet often subtle, aspects of its three-dimensional stereochemistry.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will move beyond a mere listing of methods to explore the causality behind experimental choices, presenting these techniques as a self-validating system for ensuring the scientific integrity of your findings. While specific experimental data for this compound is not publicly available, this guide will utilize data from closely related analogs and foundational chemical principles to illustrate the application and interpretation of these powerful techniques.
The Analytical Imperative: Connectivity, Stereochemistry, and Purity
The validation of a this compound derivative structure is a three-fold challenge. Firstly, we must confirm the atomic connectivity – that the bromine, amine, and cyclohexane ring are assembled in the correct 1,4-disubstituted pattern. Secondly, and of critical importance for biological activity, is the determination of the stereochemistry. The substituents on the cyclohexane ring can be arranged in either a cis or trans configuration, and due to the chair conformation of the ring, these substituents can occupy axial or equatorial positions.[1][2] These different spatial arrangements can lead to vastly different pharmacological profiles. Finally, the analysis must confirm the compound's purity and the presence of the hydrochloride salt.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. While each method provides unique and valuable information, they are most powerful when used in concert.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, stereochemistry (cis/trans, axial/equatorial), conformational dynamics, purity. | Non-destructive, provides detailed information about the chemical environment of each atom, excellent for stereochemical analysis in solution.[1] | Relatively low sensitivity compared to MS, requires higher sample concentrations.[3] |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns confirming substructures. | High sensitivity (picomole to femtomole detection), provides rapid confirmation of molecular formula.[3] | Provides limited information on stereochemistry, "soft" ionization techniques may not produce sufficient fragmentation for detailed structural analysis. |
| X-ray Crystallography | Unambiguous 3D molecular structure, absolute stereochemistry, crystal packing information. | Provides the "gold standard" for structural determination in the solid state.[2] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.[4][5] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of this compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the chemical environment and connectivity of the atoms within the molecule.
The "Why": Causality in NMR Experimental Design
For a disubstituted cyclohexane like 4-Bromocyclohexanamine, the key to stereochemical assignment lies in the differences in chemical shifts and spin-spin coupling constants for axial versus equatorial protons. Equatorial protons are typically found further downfield (higher ppm) in a ¹H NMR spectrum compared to their axial counterparts due to anisotropic effects of the C-C single bonds in the ring.[6] Furthermore, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. This allows us to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings, and thus deduce the conformation of the ring and the relative orientation of the substituents.
Experimental Protocol: ¹H and ¹³C NMR of a 4-Bromocyclohexanamine Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often used for hydrochloride salts to ensure solubility and allow for the exchange of the acidic amine and hydroxyl protons, simplifying the spectrum.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR for Connectivity (COSY & HSQC):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, helping to trace the connectivity through the cyclohexane ring.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom. This is invaluable for unambiguously assigning the ¹³C NMR signals.
-
Interpreting the Data: A Hypothetical Example for trans-4-Bromocyclohexanamine
For the more stable diequatorial conformation of the trans isomer, we would expect to see distinct signals for the axial and equatorial protons.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity & J-couplings (Hz) | Rationale |
| H-1 (CH-Br) | ~4.0-4.5 | Triplet of triplets (tt) or complex multiplet | The proton on the carbon bearing the bromine will be significantly deshielded. In a diequatorial conformation, this proton would be axial, showing large axial-axial couplings to the adjacent axial protons. |
| H-4 (CH-NH₃⁺) | ~3.0-3.5 | Triplet of triplets (tt) or complex multiplet | The proton on the carbon with the protonated amine is also deshielded. In a diequatorial conformation, this proton would be axial, exhibiting large axial-axial couplings. |
| Ring CH₂ (axial) | ~1.2-1.6 | Complex multiplets | Generally more shielded (upfield) compared to equatorial protons. |
| Ring CH₂ (equatorial) | ~1.8-2.2 | Complex multiplets | Generally more deshielded (downfield) compared to axial protons. |
A key diagnostic for the trans diequatorial isomer would be the observation of large (~10-13 Hz) axial-axial coupling constants for the H-1 and H-4 protons. In contrast, the cis isomer would exist as a rapidly equilibrating mixture of two chair conformations, leading to averaged chemical shifts and coupling constants, and a more complex spectrum that is often broader.
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural validation.
II. Mass Spectrometry: Confirming Molecular Weight and Key Substructures
Mass spectrometry provides complementary information to NMR. Its primary role in this context is to confirm the molecular weight and elemental composition of the compound and to provide evidence for key structural fragments through controlled fragmentation.
The "Why": Leveraging Isotopic Patterns and Fragmentation Rules
For 4-Bromocyclohexanamine, two key features will dominate its mass spectrum. First, due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, a principle known as the "Nitrogen Rule".[7][8] Second, bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion appears as a pair of peaks of nearly equal intensity separated by two mass-to-charge units. This is a definitive indicator of the presence of a single bromine atom.
Fragmentation patterns are also highly informative. For cyclic amines, a common fragmentation pathway is the loss of the substituent adjacent to the amine, or cleavage of the ring. The presence of the bromine atom will also influence fragmentation, and fragments containing bromine will also exhibit the characteristic 1:1 isotopic pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (~1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile/water.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. ESI is a "soft" ionization technique that is well-suited for polar molecules like amine hydrochlorides, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed.
-
High-Resolution MS (HRMS): If available, obtaining a high-resolution mass spectrum (e.g., on a TOF or Orbitrap instrument) is highly recommended. HRMS can determine the mass of the molecular ion with sufficient accuracy to confirm its elemental composition.
Interpreting the Data: Expected Mass Spectrum of 4-Bromocyclohexanamine
-
Molecular Ion ([M+H]⁺): For C₆H₁₂BrN, the neutral mass is ~177.02/179.02 g/mol . The protonated molecular ion [M+H]⁺ would appear as a pair of peaks of nearly equal intensity at m/z 178.03 and 180.03.
-
Key Fragment Ions (from MS/MS):
-
Loss of HBr: A significant fragment corresponding to the loss of hydrogen bromide (m/z ~98.10) would be expected, representing the cyclohexene amine fragment.
-
Loss of NH₃: Loss of ammonia from the protonated molecule could also be observed.
-
Ring Cleavage: Various ring-opening fragmentations would produce a series of smaller ions.
-
Visualizing the MS Logic
Caption: Logical flow of information from Mass Spectrometry.
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, high-resolution 3D structure is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique determines the precise spatial coordinates of every atom in the crystal lattice, providing definitive proof of connectivity, configuration, and conformation in the solid state.
The "Why": From Diffraction to Atomic Coordinates
X-ray crystallography works by passing a beam of X-rays through a single, highly ordered crystal. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern of spots. By measuring the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated.[10] From this map, the positions of the individual atoms can be determined, and a complete 3D model of the molecule can be built. For a chiral molecule crystallized as a single enantiomer, X-ray crystallography can also determine its absolute stereochemistry.
Experimental Protocol: Structure Determination of a this compound Crystal
-
Crystallization: This is often the most challenging step. The goal is to grow a single crystal of the this compound derivative that is of sufficient size and quality (typically >0.1 mm in all dimensions and free of defects). This is usually achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques, testing a variety of solvents and solvent systems.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. The crystal is then placed in an X-ray beam and rotated, while a detector records the diffraction pattern.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The initial positions of the atoms are determined using computational methods.
-
The atomic positions and other parameters are then refined against the experimental data to produce the final, highly accurate molecular structure.
-
Interpreting the Data: What a Crystal Structure Reveals
The output of a successful X-ray crystallography experiment is a set of atomic coordinates that can be visualized as a 3D model. This model will unequivocally show:
-
The 1,4-substitution pattern of the cyclohexane ring.
-
The cis or trans relationship between the bromine and amine substituents.
-
The chair conformation of the cyclohexane ring.
-
The axial or equatorial position of each substituent.
-
The bond lengths and angles between all atoms.
-
The intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, in the crystal lattice.
Visualizing the Crystallography Workflow
Caption: The workflow for single-crystal X-ray crystallography.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of this compound derivatives is not a task for a single technique, but rather a process of building a comprehensive and self-consistent body of evidence. Mass spectrometry provides the initial confirmation of molecular weight and the presence of key elements like bromine. NMR spectroscopy then offers a detailed window into the molecule's structure in solution, crucially defining its stereochemistry. Finally, single-crystal X-ray crystallography, when feasible, provides the ultimate, unambiguous 3D structure in the solid state.
By integrating the data from these three powerful methods, researchers can be confident in the structural integrity of their compounds, a critical requirement for advancing any molecule through the rigorous pipeline of drug discovery and development. This multi-technique approach ensures not only that the correct molecule has been synthesized but also that its specific three-dimensional form, so crucial for its biological function, is fully understood and validated.
References
-
Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192. (Note: While this reference is for a different compound, it serves as an example of presenting NMR data in supporting information.) Available at: [Link]
-
Future4200. (n.d.). Chapter 11 - Amines. (Note: This is a general reference on mass spectral interpretation of amines). Available at: [Link]
-
Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 774–783. Available at: [Link]
-
Bukin, V. N., et al. (2016). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 265, 110-116. (Note: This provides a relevant example of X-ray crystallography on hydrochloride salts of small molecules). Available at: [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. (This is a comprehensive database that includes mass spectra for many compounds). Available at: [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. (Note: This is an example of supporting information containing spectral data). Available at: [Link]
-
Barr, M. R., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Emwas, A.-H. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. InTech. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available at: [Link]
-
Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7176. Available at: [Link]
-
McCasland, G. E., & Horowitz, R. M. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry, 41(5), 1231-1241. Available at: [Link]
-
Stephenson, G. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1749-1760. Available at: [Link]
-
Stephenson, G. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Available at: [Link]
-
Quora. (2018). Is X-ray crystallography superior to NMR spectroscopy in determining protein structure? How?. Available at: [Link]
-
StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Available at: [Link]
-
University of Florida. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
LibreTexts Chemistry. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Available at: [Link]
-
Li, W., et al. (2015). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 20(9), 16298-16319. Available at: [Link]
-
Royal Society of Chemistry. (2009). [Supporting Information] Special details relating to single crystal X-ray diffraction data. Available at: [Link]
-
Barbour, L. J. (2009). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1211-1218. Available at: [Link]
-
de la Cruz, J. C., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(11), 2549. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4,4-Dimethylcyclohexanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Bromocyclohexan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Crystallography Open Database. (n.d.). Search results. Available at: [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. quora.com [quora.com]
- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Analytical Gauntlet: A Comparative Guide to Cross-Reactivity Studies of 4-Bromocyclohexanamine Hydrochloride
In the landscape of pharmaceutical development and analytical toxicology, the specificity of our measurements is paramount. For a molecule like 4-Bromocyclohexanamine hydrochloride, a seemingly simple halogenated cycloalkylamine, understanding its potential to be misidentified by analytical systems is a critical exercise in ensuring data integrity. This guide provides a deep dive into the methodologies for assessing the cross-reactivity of this compound, offering a comparative analysis of immunological and chromatographic techniques. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data.
The Imperative of Specificity: Why Cross-Reactivity Matters
Cross-reactivity occurs when an analytical method detects compounds other than the target analyte, often due to structural similarities.[1] For this compound, this could lead to false-positive results in screening assays, with significant implications in both research and clinical settings. A thorough cross-reactivity assessment is therefore not merely a validation step but a fundamental component of robust analytical science.
The Contenders: Structurally-Related Compounds for Cross-Reactivity Assessment
To meaningfully challenge our analytical methods, we must select a panel of compounds that are structurally analogous to this compound. This panel should ideally include:
-
Potential Synthesis Impurities: The manufacturing process of 4-Bromocyclohexanamine can introduce related substances. For instance, analogous to the synthesis of the structurally similar drug bromhexine, impurities such as N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride could potentially be present.[2]
-
Structurally Similar Drugs: Other pharmaceutical compounds containing a cyclohexylamine or a brominated ring structure should be considered. Bromhexine hydrochloride itself is a prime candidate for this category.[5]
Table 1: A Representative Panel for Cross-Reactivity Studies
| Compound Name | Rationale for Inclusion |
| Cyclohexylamine | Parent amine structure without the bromine substituent. |
| 4-Chlorocyclohexanamine | Halogenated analog with a different halogen. |
| 4-Methylcyclohexanamine | Alkylated analog. |
| Ambroxol | A potential metabolite arising from demethylation and hydroxylation of a related drug.[4] |
| Bromhexine Hydrochloride | A structurally similar drug.[5] |
| cis- and trans-4-Aminocyclohexanol | Potential hydroxylated metabolites.[3] |
The First Line of Defense: Immunoassay-Based Cross-Reactivity Profiling
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are often the initial screening tool for small molecules due to their high throughput and sensitivity.[6][7] In a competitive ELISA for 4-Bromocyclohexanamine, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[8] The signal produced is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol: Competitive ELISA for 4-Bromocyclohexanamine Cross-Reactivity
This protocol outlines the key steps for assessing the cross-reactivity of potential interfering compounds.
-
Antibody Coating: Microtiter plates are coated with a capture antibody specific to 4-Bromocyclohexanamine. This is a critical step, as the antibody's specificity will largely determine the assay's performance.[8]
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a protein solution like bovine serum albumin (BSA).
-
Competitive Reaction: A fixed concentration of enzyme-labeled 4-Bromocyclohexanamine is mixed with varying concentrations of the test compound (potential cross-reactant) and added to the wells.
-
Incubation: The plate is incubated to allow the labeled analyte and the test compound to compete for binding to the immobilized antibody.
-
Washing: Unbound reagents are washed away.[1]
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled analyte into a colored product.
-
Signal Detection: The absorbance of the wells is measured using a plate reader. The intensity of the color is inversely proportional to the amount of the test compound that has bound to the antibody.
Interpreting the Data: Calculating Percentage Cross-Reactivity
The cross-reactivity of each compound is typically expressed as a percentage relative to this compound. This is calculated using the following formula:
% Cross-Reactivity = (Concentration of 4-Bromocyclohexanamine at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | Concentration at 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound | 10 ng/mL | 100% |
| Cyclohexylamine | 5000 ng/mL | 0.2% |
| 4-Chlorocyclohexanamine | 50 ng/mL | 20% |
| 4-Methylcyclohexanamine | 8000 ng/mL | 0.125% |
| Ambroxol | >10,000 ng/mL | <0.1% |
| Bromhexine Hydrochloride | 150 ng/mL | 6.7% |
| trans-4-Aminocyclohexanol | 2000 ng/mL | 0.5% |
This data provides a quantitative measure of the antibody's specificity and helps to identify compounds that may cause false-positive results in an immunoassay screen.
Sources
- 1. mabtech.com [mabtech.com]
- 2. CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance - Google Patents [patents.google.com]
- 3. The metabolites of cyclohexylamine in man and certain animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of bromhexine by Cunninghamella elegans, C. echinulata and C. blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromhexine Hydrochloride | C14H21Br2ClN2 | CID 5702220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. biossusa.com [biossusa.com]
comparative kinetic studies of halo-cyclohexanamine derivatives
An In-Depth Guide to the Comparative Kinetics of Halo-Cyclohexanamine Derivatives for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comparative analysis of the kinetic profiles of halo-cyclohexanamine derivatives. The strategic placement of a halogen atom on the cyclohexanamine scaffold is a fundamental tool in medicinal chemistry and synthetic design, profoundly influencing the molecule's reactivity. This guide moves beyond simple protocols to explain the underlying physical organic principles that govern these kinetic differences, enabling you to make informed decisions in your research and development endeavors.
Fundamental Principles Governing Reactivity
The kinetic behavior of halo-cyclohexanamines in common chemical transformations is primarily dictated by a few core principles. Understanding these is crucial to predicting reaction outcomes and optimizing conditions.
The Carbon-Halogen (C-X) Bond and Leaving Group Ability
In many crucial reactions, such as nucleophilic substitutions, the halogen atom functions as a leaving group. The efficiency of this departure is a key determinant of the reaction rate. Two interconnected factors are at play:
-
C-X Bond Strength: The energy required to break the carbon-halogen bond decreases as you go down the halogen group. The C-F bond is the strongest, while the C-I bond is the weakest. Consequently, reactions where C-X bond cleavage is part of the rate-determining step will be faster for heavier halogens.
-
Leaving Group Stability: A good leaving group is a species that is stable on its own after detaching from the substrate. This stability correlates inversely with basicity. Halide ion basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻), making iodide (I⁻) the most stable and therefore the best leaving group.
These principles lead to a clear and predictable trend in reactivity for most nucleophilic substitution reactions: I > Br > Cl >> F .
Stereoelectronic Effects
The cyclohexane ring is not planar; it exists predominantly in a chair conformation. The orientation of the C-X bond (axial or equatorial) can significantly influence reactivity. For example, in E2 elimination reactions, a periplanar arrangement between the departing halogen and a proton on an adjacent carbon is required, a condition often met more readily when the halogen is in an axial position. While a deep dive is beyond the scope of this guide, it is critical to recognize that stereochemistry plays a vital role in the kinetics of these cyclic systems.
Comparative Kinetics in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis. The choice of halogen on the cyclohexanamine ring directly controls the rate of these reactions, whether they proceed through an Sₙ2 or Sₙ1 mechanism.
Bimolecular Nucleophilic Substitution (Sₙ2)
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[1][2] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.
The transition state involves the partial formation of the new bond and partial breaking of the old C-X bond. Because C-X bond cleavage is integral to this single step, the leaving group's ability is paramount. The established trend in leaving group ability (I⁻ > Br⁻ > Cl⁻ > F⁻) directly translates to the reaction rate. Therefore, an iodocyclohexanamine derivative will react fastest, while the fluoro-derivative will be largely unreactive under typical Sₙ2 conditions.
Caption: Energy profile for a typical Sₙ2 reaction.
Unimolecular Nucleophilic Substitution (Sₙ1)
The Sₙ1 reaction proceeds through a two-step mechanism, with the rate-determining step being the spontaneous dissociation of the leaving group to form a carbocation intermediate.[2] The reaction rate is dependent only on the concentration of the substrate.
Since the formation of the carbocation is the kinetic bottleneck, the stability of the leaving group is again the dominant factor. A better leaving group will dissociate more readily, accelerating the rate-limiting step. Consequently, the reactivity trend for Sₙ1 reactions mirrors that of Sₙ2 reactions: I > Br > Cl >> F .
Quantitative Comparison of Reactivity
While extensive, direct side-by-side kinetic studies for the complete series of halo-cyclohexanamine derivatives are not consolidated in the literature, the relative reactivity can be confidently predicted from fundamental physical-organic principles. The following table summarizes the key physical data and the resulting expected reaction rates in nucleophilic substitution.
| Compound | Halogen Leaving Group | C-X Bond Energy (kJ/mol, approx.) | Expected Relative Sₙ2 Rate |
| 4-Iodocyclohexanamine | I⁻ | ~228 | Highest |
| 4-Bromocyclohexanamine | Br⁻ | ~285 | High |
| 4-Chlorocyclohexanamine | Cl⁻ | ~340 | Moderate |
| 4-Fluorocyclohexanamine | F⁻ | ~450 | Lowest (often unreactive) |
Table based on established principles of leaving group ability and bond dissociation energies.
Experimental Protocol: A Comparative Kinetic Study via Conductometry
This protocol outlines a robust method for comparing the Sₙ2 reaction rates of different halo-cyclohexanamine derivatives. It is designed as a self-validating system, where the linearity of the kinetic plot confirms the reaction order.
Objective: To determine and compare the second-order rate constants for the reaction of 4-chloro-, 4-bromo-, and 4-iodocyclohexanamine with a neutral nucleophile, such as triphenylphosphine, in a polar aprotic solvent.
Rationale: The reaction of a neutral haloalkane with a neutral nucleophile produces an ionic phosphonium salt. The increase in the conductivity of the solution over time is directly proportional to the formation of the product and can be used to monitor the reaction progress.
Materials:
-
4-chlorocyclohexanamine hydrochloride
-
4-bromocyclohexanamine hydrochloride
-
4-iodocyclohexanamine hydrochloride
-
Triphenylphosphine (TPP)
-
Sodium bicarbonate
-
Anhydrous acetonitrile (MeCN)
-
Conductivity meter with a probe
-
Constant temperature bath
-
Standard laboratory glassware
Procedure:
-
Free-Basing the Amines: For each halo-cyclohexanamine hydrochloride, prepare the free amine immediately before use by dissolving it in water, adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 9), and extracting the free amine with a suitable organic solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Solution Preparation:
-
Prepare a stock solution of triphenylphosphine (e.g., 0.1 M) in anhydrous acetonitrile.
-
For each free-based halo-cyclohexanamine, prepare a stock solution of the same concentration (e.g., 0.1 M) in anhydrous acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and a reaction vessel containing a stir bar in a constant temperature bath (e.g., 25.0 °C).
-
Place the conductivity probe in the reaction vessel.
-
To the reaction vessel, add a precise volume of the TPP solution (e.g., 10.0 mL).
-
Initiate the reaction by adding an equal volume (e.g., 10.0 mL) of one of the halo-cyclohexanamine solutions. Start a timer immediately. This creates a solution with initial concentrations of [Amine] = 0.05 M and [TPP] = 0.05 M.
-
Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) until the reading becomes stable, indicating the reaction is complete.
-
-
Repeat: Repeat the kinetic run for each of the other halo-cyclohexanamine derivatives under identical conditions.
-
Data Analysis:
-
Assume the reaction is second-order overall (first-order in each reactant). The integrated rate law is: 1/[A]t - 1/[A]₀ = kt, where [A] is the concentration of the reactant.
-
Since conductivity (G) is proportional to the product concentration [P], and [P] = [A]₀ - [A]t, you can relate conductivity to reactant concentration. A plot of 1/(G∞ - Gt) versus time (where G∞ is the final conductivity and Gt is the conductivity at time t) should yield a straight line.
-
The slope of this line is proportional to the second-order rate constant, k. By comparing the slopes for the different halo-cyclohexanamines, their relative kinetic rates can be determined.
-
Sources
A Comparative Guide to Protecting Groups for 4-Bromocyclohexanamine: Navigating Stability, Orthogonality, and Deprotection Strategies
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. The amine functionality, being both nucleophilic and basic, often requires temporary masking to prevent unwanted side reactions. This is particularly critical in complex molecules such as 4-bromocyclohexanamine, where the presence of a halogen atom introduces an additional layer of chemical sensitivity. This guide provides an in-depth, objective comparison of three widely used amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of their application to 4-bromocyclohexanamine. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in making informed decisions for your synthetic strategy.
The Strategic Importance of Protecting 4-Bromocyclohexanamine
4-Bromocyclohexanamine is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of pharmacologically active compounds. The amine group provides a handle for further functionalization, while the bromine atom can serve as a site for cross-coupling reactions or as a heavy atom for crystallographic studies. However, the nucleophilicity of the amine can interfere with reactions targeting other parts of the molecule. Therefore, effective protection is paramount. An ideal protecting group for this substrate should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Orthogonal to other protecting groups and reactive functionalities.
-
Readily removable under mild conditions that do not compromise the integrity of the molecule, particularly the C-Br bond.
This guide will evaluate the Boc, Cbz, and Fmoc groups against these criteria, providing the necessary experimental framework to apply them effectively.
tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of introduction and its clean, acid-mediated removal.
Rationale for Use
The Boc group's stability under basic, nucleophilic, and reductive conditions makes it an excellent choice for syntheses involving these transformations. Its removal under acidic conditions provides a clear orthogonal strategy when used in conjunction with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups.
Experimental Protocols
Protection of 4-Bromocyclohexanamine with Boc Anhydride
This protocol describes a standard procedure for the N-Boc protection of 4-bromocyclohexanamine.
-
Diagram of the Workflow:
Caption: Workflow for Boc protection.
-
Step-by-Step Methodology:
-
Dissolve 4-bromocyclohexanamine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M).
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (4-bromocyclohexyl)carbamate.
-
Deprotection of N-Boc-4-bromocyclohexanamine
The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Diagram of the Workflow:
Caption: Workflow for Boc deprotection.
-
Step-by-Step Methodology (using TFA):
-
Dissolve N-Boc-4-bromocyclohexanamine (1.0 eq.) in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromocyclohexanamine.
-
Performance Summary
| Feature | Evaluation |
| Ease of Introduction | High, typically high-yielding with readily available reagents. |
| Stability | Stable to bases, nucleophiles, and reducing agents. |
| Deprotection Conditions | Strong acids (TFA, HCl). |
| Orthogonality | Orthogonal to Cbz and Fmoc groups. |
| C-Br Bond Compatibility | Excellent; deprotection conditions do not affect the bromine atom. |
| Byproducts | Isobutylene and carbon dioxide, which are volatile and easily removed. |
Benzyloxycarbonyl (Cbz) Group: The Hydrogenation-Labile Classic
The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide synthesis and remains a valuable protecting group for amines. Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.
Rationale for Use
The Cbz group is stable to both acidic and basic conditions, making it suitable for a wide range of synthetic transformations. Its key feature is its lability to catalytic hydrogenation, which provides an orthogonal deprotection route to the acid-labile Boc and base-labile Fmoc groups.
Experimental Protocols
Protection of 4-Bromocyclohexanamine with Benzyl Chloroformate
This protocol outlines the N-Cbz protection of 4-bromocyclohexanamine.
-
Diagram of the Workflow:
Caption: Workflow for Cbz protection.
-
Step-by-Step Methodology:
-
Dissolve 4-bromocyclohexanamine (1.0 eq.) in a mixture of THF and water (e.g., 2:1).
-
Add sodium bicarbonate (2.0 eq.) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to obtain benzyl (4-bromocyclohexyl)carbamate.
-
Deprotection of N-Cbz-4-bromocyclohexanamine
The primary concern during the deprotection of N-Cbz-4-bromocyclohexanamine is the potential for reductive debromination. Careful selection of the catalyst and reaction conditions is crucial.
-
Diagram of the Workflow:
Caption: Workflow for Cbz deprotection.
-
Step-by-Step Methodology (with caution for the C-Br bond):
-
Dissolve N-Cbz-4-bromocyclohexanamine (1.0 eq.) in methanol.
-
Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.
-
Crucially, monitor the reaction closely by TLC or LC-MS to minimize reaction time and prevent over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Note on C-Br Bond Stability: While catalytic hydrogenolysis can cleave C-Br bonds, the reaction is often slower for alkyl bromides compared to the hydrogenolysis of the Cbz group. Using a less active catalyst, lower hydrogen pressure, and shorter reaction times can favor selective Cbz removal. Transfer hydrogenation using reagents like ammonium formate may also offer a milder alternative.
-
Performance Summary
| Feature | Evaluation |
| Ease of Introduction | High, using standard and reliable procedures. |
| Stability | Stable to acidic and basic conditions. |
| Deprotection Conditions | Catalytic hydrogenolysis. |
| Orthogonality | Orthogonal to Boc and Fmoc groups. |
| C-Br Bond Compatibility | Potential for debromination. Requires careful monitoring and optimization of reaction conditions. |
| Byproducts | Toluene and carbon dioxide, which are volatile. |
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Specialist
The Fmoc group is a cornerstone of solid-phase peptide synthesis and is increasingly used in solution-phase synthesis due to its unique base-lability.
Rationale for Use
The key advantage of the Fmoc group is its stability to acidic and reductive conditions, providing an orthogonal protecting group strategy to Boc and Cbz. Its removal under mild basic conditions, typically with a secondary amine like piperidine, is highly efficient and clean.
Experimental Protocols
Protection of 4-Bromocyclohexanamine with Fmoc-Cl
This protocol describes the N-Fmoc protection of 4-bromocyclohexanamine.
-
Diagram of the Workflow:
Caption: Workflow for Fmoc protection.
-
Step-by-Step Methodology:
-
Dissolve 4-bromocyclohexanamine (1.0 eq.) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) and stir until dissolved.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 eq.) in dioxane dropwise at room temperature.
-
Stir the mixture for 4-6 hours, monitoring by TLC.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (9H-fluoren-9-yl)methyl (4-bromocyclohexyl)carbamate.
-
Deprotection of N-Fmoc-4-bromocyclohexanamine
The Fmoc group is readily cleaved by treatment with a secondary amine.
-
Diagram of the Workflow:
Caption: Workflow for Fmoc deprotection.
-
Step-by-Step Methodology:
-
Dissolve N-Fmoc-4-bromocyclohexanamine (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add piperidine (20% v/v) to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the dibenzofulvene-piperidine adduct.
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.
-
Performance Summary
| Feature | Evaluation |
| Ease of Introduction | High, with straightforward procedures. |
| Stability | Stable to acids and catalytic hydrogenation. |
| Deprotection Conditions | Mildly basic, typically with piperidine in DMF. |
| Orthogonality | Orthogonal to Boc and Cbz groups. |
| C-Br Bond Compatibility | Excellent; the basic deprotection conditions do not affect the C-Br bond. |
| Byproducts | Dibenzofulvene-piperidine adduct, which can be removed by aqueous work-up or chromatography. |
Comparative Analysis and Strategic Recommendations
The choice of protecting group for 4-bromocyclohexanamine is dictated by the planned synthetic route. The following table provides a direct comparison of the key features of each protecting group to aid in this decision-making process.
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal To | C-Br Bond Stability | Key Advantage | Key Disadvantage |
| Boc | Boc₂O | Strong Acid (TFA, HCl) | Cbz, Fmoc | Excellent | Robust and widely applicable | Lability to strong acids |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis | Boc, Fmoc | Requires careful optimization | Stability to acid and base | Potential for debromination |
| Fmoc | Fmoc-Cl | Base (Piperidine) | Boc, Cbz | Excellent | Mild, orthogonal deprotection | Lability to bases |
Strategic Recommendations:
-
For syntheses involving basic or nucleophilic reagents followed by acidic conditions: The Boc group is the ideal choice. Its stability profile is well-suited for such transformations, and its removal is straightforward and compatible with the C-Br bond.
-
For syntheses requiring stability to both acids and bases, and where subsequent steps do not involve hydrogenation: The Cbz group can be employed. However, extreme caution and careful reaction monitoring are necessary during deprotection to avoid loss of the bromine atom. It is advisable to perform a small-scale test reaction to establish the optimal deprotection conditions for the specific substrate.
-
For syntheses involving acidic conditions or catalytic hydrogenation, and where base-lability is not a concern: The Fmoc group offers an excellent orthogonal strategy. Its removal under mild basic conditions ensures the integrity of the C-Br bond and is compatible with a wide range of other functional groups.
Conclusion
The successful synthesis of complex molecules hinges on the strategic and informed use of protecting groups. For 4-bromocyclohexanamine, the Boc, Cbz, and Fmoc groups each offer a unique set of advantages and disadvantages. By understanding the underlying principles of their stability and reactivity, and by carefully considering the compatibility of their deprotection conditions with the sensitive C-Br bond, researchers can confidently select the optimal protecting group to advance their synthetic endeavors. This guide provides the foundational knowledge and experimental starting points to navigate these choices effectively, ensuring the efficient and successful synthesis of novel chemical entities.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 12, 2026, from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 12, 2026, from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved January 12, 2026, from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines. Retrieved January 12, 2026, from [Link]
-
Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved January 12, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Protection (Cbz-Cl). Retrieved January 12, 2026, from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved January 12, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 12, 2026, from [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 12, 2026, from [Link]
-
Lokey Lab Protocols. (2017, March 7). Protecting Groups. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved January 12, 2026, from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 12, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved January 12, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromocyclohexanamine hydrochloride. Retrieved January 12, 2026, from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromocyclohexanamine hydrochloride
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. 4-Bromocyclohexanamine hydrochloride (CAS: 99337-81-2) is a valuable building block in medicinal chemistry, but its handling and disposal demand a rigorous, scientifically-grounded approach. This guide moves beyond mere compliance, offering a detailed operational plan rooted in the principles of chemical causality, laboratory safety, and environmental stewardship. Our objective is to ensure that every step, from waste characterization to final disposal, is a self-validating system that protects both the researcher and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Proper handling begins with a comprehensive understanding of the compound's intrinsic properties and associated hazards. This knowledge forms the logical basis for the disposal procedures that follow.
Chemical & Physical Properties Summary
| Property | Value | Source |
| CAS Number | 99337-81-2 | [1][2] |
| Molecular Formula | C₆H₁₃BrClN | [3][4] |
| Molecular Weight | 214.53 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 105-108°C | [1] |
GHS Hazard Classification and Implications
This compound is classified under GHS with the following hazard statements, signifying a clear need for careful handling to mitigate exposure risks.[1]
-
H302: Harmful if swallowed. Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation. Direct contact can result in localized redness, inflammation, and discomfort.[5]
-
H319: Causes serious eye irritation. Contact with eyes can cause significant, potentially damaging, irritation.[5]
-
H335: May cause respiratory irritation. Inhalation of the solid as a dust can irritate the respiratory tract.[5]
The primary routes of occupational exposure are inhalation of dust particles, direct skin and eye contact, and accidental ingestion. The hydrochloride salt form indicates it has good aqueous solubility, which must be considered during spill cleanup and waste management.
Regulatory Framework: The Halogenated Waste Stream
This compound is a halogenated organic compound due to the presence of bromine. This chemical feature is critical for determining its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to stringent disposal regulations to prevent environmental contamination.[6]
While this specific compound may not be explicitly listed as a "U" or "P" series hazardous waste unless it is a sole active ingredient in a discarded commercial chemical product, any waste containing it, especially when mixed with spent halogenated solvents (e.g., methylene chloride, tetrachloroethylene), could fall under the "F" series of hazardous wastes (F001, F002).[7][8] Therefore, the most prudent and compliant approach is to manage it as a regulated hazardous chemical waste, ensuring its destruction rather than land disposal.
Standard Operating Procedure (SOP) for Waste Disposal
This section provides a step-by-step protocol for the safe collection, segregation, and disposal of waste containing this compound.
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal. Cross-contamination of waste streams can create hazardous reactions and complicate the disposal process. This compound is a strong base and can react violently with strong acids and oxidizing agents.[9]
dot
Caption: Waste characterization and segregation decision tree.
Protocol:
-
Identify the Waste Type: Determine if the waste is unused pure compound, contaminated personal protective equipment (PPE), contaminated labware (e.g., weigh boats, vials), or a solution.
-
Segregate Incompatibles: NEVER mix this compound waste with strong acids or strong oxidizing agents.[9]
-
Solid Waste: Collect contaminated items like gloves, wipes, and weigh paper in a designated, robust, sealable container labeled "Solid Halogenated Organic Waste."
-
Liquid Waste: Collect solutions in a designated, leak-proof, and pressure-rated container labeled "Liquid Halogenated Organic Waste." Do not overfill containers; leave at least 10% headspace.
-
Unused Compound: The original container with unused compound should be disposed of as is, with a hazardous waste label affixed over the original label.
Step 2: Containerization and Labeling
All waste containers must be clearly and accurately labeled to ensure the safety of all personnel and to meet regulatory requirements.
-
Container Material: Use high-density polyethylene (HDPE) or other chemically compatible containers.
-
Labeling: Affix a completed hazardous waste label to each container. The label MUST include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Harmful").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 3: On-Site Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel, away from general traffic, and equipped with secondary containment to manage potential leaks.
Step 4: Final Disposal Method - Controlled Incineration
The accepted and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[10][11]
-
Why Incineration? This process ensures the complete thermal decomposition of the molecule, breaking the carbon-bromine and carbon-nitrogen bonds and preventing the release of persistent organic pollutants into the environment.
-
Flue Gas Scrubbing: Incineration of this compound will produce acidic gases (HCl and HBr). It is imperative that the disposal facility is equipped with flue gas scrubbers (alkaline systems) to neutralize these gases before they are released into the atmosphere.[10] This is a critical environmental protection measure.
-
Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your properly labeled waste containers. Do not attempt to dispose of this chemical via standard trash or sewer systems.[10]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared and rapid response is key to mitigating risk.
Personal Protective Equipment (PPE) for Emergency Response
For cleaning up spills, the level of PPE must be elevated beyond routine handling requirements.
| Task | Minimum Required PPE |
| Routine Handling | Safety glasses with side shields, nitrile gloves, lab coat. |
| Spill Cleanup | Chemical splash goggles and face shield, double-layered nitrile gloves or heavy-duty chemical-resistant gloves (e.g., Butyl rubber), chemical-resistant apron or coveralls, NIOSH-certified N95 respirator (to prevent dust inhalation).[12][13][14] |
Spill Cleanup Protocol
This protocol applies to a minor spill (less than 100g) of solid this compound within a laboratory setting. For larger spills, evacuate the area and contact EHS immediately.[15]
dot
Caption: Step-by-step workflow for minor solid chemical spills.
Step-by-Step Spill Response:
-
Alert & Secure: Immediately alert personnel in the vicinity. Secure the area and restrict access.
-
Don PPE: Before approaching the spill, put on the full set of emergency response PPE.[5]
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or cat litter.[15][16] This prevents the powder from becoming airborne. Do not use combustible materials like paper towels to cover the bulk of the spill.
-
Collect Residue: Using non-sparking tools (e.g., plastic dustpan and brush), carefully scoop the mixture into a designated hazardous waste container.[17]
-
Decontaminate: Wipe the spill area with soap and water. All cleaning materials (sponges, paper towels) must be considered contaminated and placed in the solid hazardous waste container.[18]
-
Final Disposal: Seal the waste container, ensure it is properly labeled, and contact EHS for disposal.
-
Personal Decontamination: Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
Conclusion
The responsible management of this compound is a direct reflection of our commitment to scientific excellence and safety. By understanding the chemical's hazards, adhering to a strict segregation and labeling protocol, and ensuring its final destruction via high-temperature incineration, we uphold our professional and ethical obligations. This structured approach transforms a procedural task into a cornerstone of a robust and trustworthy laboratory safety culture.
References
-
This compound . PubChem, National Institutes of Health. Available from: [Link]
-
Spill procedure: Clean-up guidance . Queen Mary University of London. Available from: [Link]
-
Spill Control/Emergency Response . EHSO Manual, Oakland University. Available from: [Link]
-
UNIT 7: Personal Protective Equipment . University of Hawaii. Available from: [Link]
-
Safe handling of hazardous drugs . PubMed Central, National Institutes of Health. Available from: [Link]
-
Cleaning up a spill . Kent State University. Available from: [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. Available from: [Link]
-
CHEMICAL SPILL PROCEDURES . Clarkson University. Available from: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
Incompatibility (Geçimsizlik) . SlidePlayer. Available from: [Link]
-
Hazardous Waste . EHSO Manual, Oakland University. Available from: [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency. Available from: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. Available from: [Link]
-
Waste Code . U.S. Environmental Protection Agency. Available from: [Link]
-
Hazardous Substance Fact Sheet - Cyclohexylamine . New Jersey Department of Health. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES . University of California, Davis. Available from: [Link]
Sources
- 1. 4-Bromocyclohexan-1-amine,hydrochloride | 99337-81-2 [sigmaaldrich.com]
- 2. This compound | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. aksci.com [aksci.com]
- 6. epa.gov [epa.gov]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. wku.edu [wku.edu]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. jk-sci.com [jk-sci.com]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromocyclohexanamine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with 4-Bromocyclohexanamine hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related analogs, namely Cyclohexylamine hydrochloride and trans-4-Aminocyclohexanol hydrochloride, to establish a robust and scientifically grounded safety protocol.
Understanding the Hazard Profile: An Analog-Based Approach
Due to the limited availability of specific toxicological data for this compound, a conservative approach based on the hazard profiles of structurally similar compounds is warranted. Cyclohexylamine hydrochloride is known to be harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.[1][2][3] Similarly, trans-4-Aminocyclohexanol hydrochloride is classified as a skin and eye irritant.[4][5] Therefore, it is prudent to handle this compound as a potentially corrosive and toxic solid.
Key Hazard Considerations:
-
Corrosivity: Amine hydrochlorides can be corrosive, causing severe skin burns and eye damage upon contact.[6][7][8]
-
Irritation: The solid and its dust can cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
| Hazard Classification (Analog-Based) | Potential Effects | Source (Analog Compound) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Cyclohexylamine hydrochloride[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | Cyclohexylamine hydrochloride, Corrosive Solids[1][2][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage. | Cyclohexylamine hydrochloride[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Cyclohexylamine hydrochloride[1] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following protocol outlines the minimum required PPE and provides a rationale for each component.
Hand Protection: The First Line of Defense
-
Requirement: Chemical-resistant gloves are mandatory.
-
Specification: Nitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or perforation.[8]
-
Causality: The primary route of exposure for solid chemicals is often through dermal contact. Chemical-resistant gloves prevent direct contact with the skin, mitigating the risk of irritation, burns, and absorption of the substance.[8]
Eye and Face Protection: Shielding from Dust and Splashes
-
Requirement: Safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.[6][7]
-
Specification: ANSI Z87.1-rated safety goggles that provide a complete seal around the eyes.
-
Causality: The dust from this compound can cause severe eye irritation.[1][2] Safety goggles protect the eyes from airborne particles, while a face shield offers an additional layer of protection for the entire face.
Body Protection: Preventing Contamination of Skin and Clothing
-
Requirement: A lab coat is mandatory for all handling procedures. For larger quantities or procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be worn.[6]
-
Specification: A flame-resistant lab coat made of a tightly woven fabric.
-
Causality: Protective clothing prevents the contamination of personal garments and underlying skin. In the event of a spill, a lab coat can be quickly removed to minimize exposure.
Respiratory Protection: Guarding Against Inhalation Hazards
-
Requirement: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood, or when there is a potential for significant dust generation.[8]
-
Specification: An N95 dust mask may be sufficient for low-dust situations, but a half-mask respirator with P100 cartridges offers superior protection.
-
Causality: Inhalation of the dust can cause respiratory tract irritation.[1] A respirator filters out these harmful particles, protecting the lungs and respiratory system.
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a systematic approach to safely handle this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
1. Preparation:
- Don PPE: Before entering the laboratory, put on all required PPE as outlined above.
- Inspect Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter.
- Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels, within the fume hood.
2. Handling:
- Weighing: Carefully weigh the desired amount of this compound in a tared weigh boat inside the chemical fume hood. Avoid generating dust.
- Transfer: Gently transfer the weighed solid into the reaction vessel.
- Cleaning: Immediately clean any residual powder from the weighing area using a damp cloth, which should then be disposed of as hazardous waste.
3. Post-Handling:
- Storage: Securely seal the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1]
- Work Area Decontamination: Thoroughly clean the work area and any equipment used.
- Doffing PPE: Remove PPE in the correct order (gloves last) to avoid self-contamination.
- Dispose of Contaminated PPE: Dispose of gloves and any other contaminated disposable PPE as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for halogenated organic solid waste.[9]
-
Contaminated Materials: All disposables that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of in the same hazardous waste container.
-
Solutions: If the compound is dissolved in a solvent, the resulting solution should be disposed of in the appropriate halogenated or non-halogenated liquid waste container, depending on the solvent used.[9]
Disposal Procedure:
-
Segregate Waste: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Label Container: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other institutional requirements.
-
Store Securely: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Emergency Response Plan: Spills and Exposures
In the event of an accidental spill or exposure, a prompt and informed response is critical.
Caption: Emergency response workflow for spills and exposures.
Minor Spill (Contained within the fume hood):
-
Containment: If safe to do so, use a dry absorbent material to contain the spill.
-
Cleanup: Carefully sweep the solid material into a designated hazardous waste container. Clean the area with a damp cloth and dispose of it as hazardous waste.
-
Report: Inform your supervisor of the incident.
Major Spill (Outside of the fume hood or large quantity):
-
Evacuate: Immediately evacuate the area and alert others.
-
Notify: Contact your institution's EHS or emergency services.
-
Secure: Secure the area to prevent unauthorized entry. Do not attempt to clean up a major spill unless you are trained and equipped to do so.[10]
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.
References
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Trans-4-Aminocyclohexanol Hydrochloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
-
denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
- (n.d.). Emergency Procedure Guide - Corrosive Liquids.
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
ICE Cleaning. (2023, May 5). How To Clean Up A Corrosive Chemical Spill. Retrieved from [Link]
-
UQ Policy and Procedure Library. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. trans-4-Aminocyclohexanol 97 50910-54-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. cws.auburn.edu [cws.auburn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
